Product packaging for Salvinone(Cat. No.:CAS No. 124681-15-8)

Salvinone

Cat. No.: B1681416
CAS No.: 124681-15-8
M. Wt: 268.3 g/mol
InChI Key: ABHIZICAJIIGDO-UHFFFAOYSA-N
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Description

Salvinone has been reported in Salvia miltiorrhiza with data available.
structure given in first source;  MF C18-H20-O2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O2 B1681416 Salvinone CAS No. 124681-15-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124681-15-8

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-(3-hydroxy-8,8-dimethyl-6,7-dihydro-5H-phenanthren-2-yl)ethanone

InChI

InChI=1S/C18H20O2/c1-11(19)14-9-12-6-7-16-13(15(12)10-17(14)20)5-4-8-18(16,2)3/h6-7,9-10,20H,4-5,8H2,1-3H3

InChI Key

ABHIZICAJIIGDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2C3=C(C=CC2=C1)C(CCC3)(C)C)O

Appearance

Solid powder

Other CAS No.

124681-15-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

12-hydroxy-16-oxo-20-nor-5(10),6,8,11,13-abietapentaene
salvinone

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bioactive Compounds from Salvia Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Salvinone" is not widely used in scientific literature to refer to a single, well-characterized bioactive compound. It appears in some contexts as a component of Salvia miltiorrhiza extracts alongside other well-defined molecules. This guide will therefore focus on the extensively researched, primary bioactive constituents of Salvia species: Salvinorin A from Salvia divinorum, and Salvianolic Acids and Tanshinones from Salvia miltiorrhiza (Danshen). These compounds represent the core of scientific investigation into the pharmacological effects of Salvia.

Part 1: Salvinorin A - A Potent Kappa-Opioid Receptor Agonist

Salvinorin A, a neoclerodane diterpene, is the principal active component of Salvia divinorum. It is distinguished as the most potent naturally occurring hallucinogen and is a highly selective kappa-opioid receptor (KOR) agonist.[1][2] Unlike typical opioids, Salvinorin A is non-nitrogenous, making its structure a unique scaffold for drug design.[2]

Molecular Target and Binding Affinity

The primary molecular target of Salvinorin A is the KOR. It exhibits high affinity and selectivity for the KOR with little to no significant binding to mu-opioid (MOR) or delta-opioid (DOR) receptors, nor to the 5-HT2A serotonin receptor commonly targeted by classic hallucinogens.[3][4] The binding of Salvinorin A to the KOR is proposed to occur above the traditional morphinan binding site, with its furan moiety pointing towards the intracellular core and the C2-acetoxy group oriented towards the extracellular loop 2 (ECL2).[3] The interaction is stabilized by hydrogen bonds and hydrophobic contacts with specific residues within the KOR binding pocket (V118, I139, I294, Y312, Y313, I316), and the non-conserved nature of these residues across opioid receptor subtypes likely contributes to Salvinorin A's high selectivity.[3]

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)EfficacyReference
Salvinorin A (1)KOR6.240 ± 10Full Agonist
Methyl Malonyl (4)KOR2--
Ethyl Malonyl (5)KOR21.0--[1]
Methyl Succinyl (7)KOR36--[1]
Methyl Fumaryl (14)KOR39--[1]
Mesyl Sal BKOR2.3 ± 0.130 ± 5-
SalA-VS-07KOR-1274 ± 334 (IC50)Partial Agonist[5]
SalA-VS-08KOR--Full Agonist[5]
G-Protein Coupling and Downstream Signaling

As a KOR agonist, Salvinorin A initiates intracellular signaling cascades upon receptor binding. The activation of the KOR, a G-protein coupled receptor (GPCR), leads to the coupling of inhibitory G-proteins (Gi/o). This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The primary downstream signaling pathway involves the regulation of dopamine. KOR activation by Salvinorin A has been shown to decrease dopamine levels in the striatum, an effect thought to underlie its dysphoric and pro-depressant-like effects.[4][6] This is achieved, in part, by the inhibition of dopamine release.[6] Furthermore, Salvinorin A can regulate the function of the dopamine transporter (DAT) through a KOR and ERK1/2-dependent mechanism.[6]

In addition to its effects on dopamine, Salvinorin A has been shown to induce noradrenaline overflow and inhibit serotonin release in mouse striatal and prefrontal cortex synaptosomes.[4] Some studies also suggest a potential interaction with cannabinoid CB1 receptors, as the anti-inflammatory effects of Salvinorin A in macrophages were sensitive to both KOR and CB1 antagonists.[7]

SalvinorinA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SalA Salvinorin A KOR KOR SalA->KOR Binds Gi Gi/o Protein KOR->Gi Activates Dopamine ↓ Dopamine Release KOR->Dopamine Inhibits AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Gi->ERK Activates cAMP ↓ cAMP AC->cAMP DAT DAT Regulation ERK->DAT

Caption: Salvinorin A binds to and activates the KOR, leading to Gi/o protein-mediated signaling.

β-Arrestin Recruitment

While not extensively detailed for Salvinorin A in the provided search results, GPCRs, including KOR, can also signal through a G-protein-independent pathway involving β-arrestins. Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the activation of MAP kinases. The balance between G-protein and β-arrestin signaling (biased agonism) is a key area of modern pharmacology. Some synthetic KOR agonists have been characterized as G-protein biased, a desirable profile for therapeutic development.[5]

Experimental Protocols

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Preparation of Membranes: Membranes are prepared from cells stably expressing the receptor of interest (e.g., CHO-hKOR cells).

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]U69,593 for KOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Salvinorin A).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This assay measures the functional activation of G-proteins by an agonist.

  • Membrane Preparation: As in the binding assay, membranes from cells expressing the receptor are used.

  • Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the agonist (e.g., Salvinorin A).

  • Reaction: Agonist binding activates the G-protein, causing it to release GDP and bind [³⁵S]GTPγS.

  • Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation proximity assay or filtration.

  • Data Analysis: The concentration of agonist that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are determined from concentration-response curves.

KOR_Assay_Workflow start Start: Test Compound (e.g., Salvinorin A) binding_assay Radioligand Binding Assay (Receptor: KOR) start->binding_assay functional_assay [35S]GTPγS Functional Assay start->functional_assay arrestin_assay β-Arrestin Recruitment Assay start->arrestin_assay ki_value Determine Ki (Binding Affinity) binding_assay->ki_value ec50_emax Determine EC50 & Emax (Potency & Efficacy) functional_assay->ec50_emax bias_profile Determine Bias Profile (G-protein vs. Arrestin) functional_assay->bias_profile arrestin_assay->bias_profile

Caption: Workflow for characterizing KOR ligands, from initial compound to functional profile.

Part 2: Salvianolic Acids and Tanshinones - Multi-Target Modulators

Derived from the medicinal plant Salvia miltiorrhiza (Danshen), Salvianolic Acids (water-soluble phenolic compounds) and Tanshinones (lipophilic diterpenoids) possess a broad range of pharmacological activities, particularly in the context of cardiovascular disease and cancer.[8][9][10] Unlike Salvinorin A's specific action on a single receptor, these compounds exert their effects by modulating multiple signaling pathways.[11][12]

Core Signaling Pathways

The therapeutic effects of Salvianolic Acids and Tanshinones are often attributed to their ability to interfere with key signaling cascades involved in cell proliferation, inflammation, apoptosis, and oxidative stress.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Salvianolic Acid A (SAA) has been shown to inhibit tumor cell growth by downregulating the expression of PI3K and Akt, leading to cell cycle arrest.[11] In contrast, in the context of cardioprotection, Tanshinone IIA can activate the PI3K/Akt pathway to protect myocardial cells from ischemia/reperfusion injury.[12]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli. SAA can regulate the c-Raf/MEK/ERK pathway, which is essential for cell survival.[11] Tanshinone IIA also modulates the MAPK pathway as part of its anti-cancer and cardioprotective effects.[12]

  • NF-κB Pathway: This pathway is a key regulator of inflammation. Tanshinone IIA can attenuate myocardial injury by inhibiting the TLR/NF-κB p65 signaling pathway.[13]

Therapeutic Effects
  • Cardiovascular Protection: Salvianolic acids and tanshinones have demonstrated effects such as inhibiting platelet aggregation, providing anti-myocardial ischemia benefits, and preventing atherosclerosis.[8][9] They can improve myocardial function, reduce apoptosis in myocardial cells, and modulate inflammatory cytokines and oxidative stress.[8]

  • Anti-Cancer Activity: These compounds can inhibit tumor cell proliferation, migration, and invasion, and promote apoptosis by targeting multiple signaling pathways.[11] For instance, SAA may inhibit the c-mesenchymal-to-epithelial transition factor (c-MET) and reduce the activity of matrix metalloproteinases (MMPs).[11]

Salvianolic_Acid_Signaling cluster_pathways Key Signaling Pathways cluster_outcomes Cellular & Physiological Outcomes compound Salvianolic Acids & Tanshinones PI3K PI3K/Akt Pathway compound->PI3K Modulates MAPK MAPK Pathway (ERK, JNK, p38) compound->MAPK Modulates NFkB NF-κB Pathway compound->NFkB Modulates Proliferation Cell Proliferation & Survival PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Inhibits OxidativeStress Oxidative Stress PI3K->OxidativeStress MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation MAPK->Apoptosis MAPK->OxidativeStress NFkB->Inflammation NFkB->Apoptosis

Caption: Multi-target signaling modulation by Salvianolic Acids and Tanshinones.

Conclusion

The bioactive compounds derived from Salvia species exhibit distinct and complex mechanisms of action. Salvinorin A acts as a highly specific and potent agonist at the kappa-opioid receptor, initiating a well-defined signaling cascade that modulates neurotransmitter systems and produces its characteristic psychoactive effects. In contrast, Salvianolic Acids and Tanshinones from Salvia miltiorrhiza function as multi-target agents, modulating a network of interconnected signaling pathways (PI3K/Akt, MAPK, NF-κB) to exert broad therapeutic effects in cardiovascular disease and oncology. Understanding these distinct mechanisms is crucial for the continued development of novel therapeutics based on these natural product scaffolds. Future research will likely focus on elucidating the potential for biased agonism in new Salvinorin A analogs and further deconstructing the complex polypharmacology of Salvianolic Acids and Tanshinones to optimize their therapeutic potential.

References

The Natural Provenance and Isolation of Salvinorin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a potent and selective kappa-opioid receptor agonist, stands as a unique natural product with significant interest in neuroscience and drug development.[1][2] Unlike classical hallucinogens, it is not an alkaloid but a neoclerodane diterpenoid, distinguished by its nitrogen-free structure.[3][4][5] This guide provides a comprehensive overview of the natural sources of Salvinorin A and the detailed methodologies for its extraction and purification, tailored for a scientific audience.

Natural Sources of Salvinorin A

The primary and most well-documented natural source of Salvinorin A is the perennial herb Salvia divinorum, a member of the mint family (Lamiaceae).[3] Native to the cloud forests of the Sierra Mazateca in Oaxaca, Mexico, this plant has a long history of use in traditional Mazatec rituals.[3][5][6] Salvinorin A is predominantly found in the leaves of the plant, specifically within the glandular trichomes on the abaxial (lower) side of the leaves.[2][6] While Salvia divinorum is the most prominent source, studies have also detected Salvinorin A in other Salvia species, albeit at significantly lower concentrations.

The concentration of Salvinorin A in dried Salvia divinorum leaves can vary, typically ranging from 0.89 mg/g to 3.70 mg/g.[4] One study reported a Salvinorin A content of 84.10 ± 3.06 μ g/100 mg in dried leaves.[7] Commercially available "fortified" or "enhanced" leaf extracts, often sold online, can contain significantly higher and variable concentrations, ranging from 12.6 to 113.7 μ g/100 mg for products labeled 5x to 20x potency, and between 13.0 and 53.2 mg/g in other enhanced extracts.[7][8]

Isolation and Purification of Salvinorin A

The isolation of Salvinorin A from Salvia divinorum leaves involves a multi-step process of extraction, purification, and in some cases, recrystallization. The lipophilic nature of Salvinorin A dictates the use of organic solvents for efficient extraction.

Table 1: Quantitative Data on Salvinorin A Content in Salvia Species
Plant SpeciesPartConcentration RangeReference
Salvia divinorumDried Leaves0.89 mg/g - 3.70 mg/g[4]
Salvia divinorumDried Leaves84.10 ± 3.06 μ g/100 mg[7]
Salvia recognitaNot Specified212.9 μg/g[4]
Salvia cryptanthaNot Specified51.5 μg/g[4]
Salvia glutinosaNot Specified38.9 μg/g[4]
S. divinorum (Enhanced Extracts)Dried Leaves13.0 - 53.2 mg/g[8]
Experimental Protocols

This protocol is a common method for obtaining crystalline Salvinorin A.

1. Plant Material Preparation:

  • Dried leaves of Salvia divinorum are pulverized into a fine powder (approximately 1 mm particle size).[9][10] One study utilized 224 grams of dried leaves.[9][11]

2. Extraction:

  • The powdered leaf material is subjected to repeated extraction with an organic solvent. Acetone is a frequently used solvent for this purpose.[9][10][11] The extraction is typically performed three times to ensure maximum yield.[9][10] Methanol has also been shown to be an efficient extraction solvent, with a 3-day steeping period yielding optimal results.[12]

3. Filtration and Concentration:

  • The combined solvent extracts are filtered to remove solid plant debris.[9][10]

  • The filtrate is then evaporated to dryness, often using a rotary evaporator, to yield a crude extract.[9][10]

4. Purification:

  • The crude extract is dissolved in a solvent mixture, such as ethyl acetate-heptane (50:40 v/v).[9]

  • To remove pigments and other colored impurities, the solution is passed through a layer of activated carbon.[9][13]

  • The decolorized solution is again evaporated to dryness.[9]

5. Recrystallization:

  • The resulting residue is recrystallized multiple times (e.g., three times) from methanol to obtain pure Salvinorin A crystals.[9][10] Pure Salvinorin A forms colorless crystals with a melting point of 242–244 °C.[5]

This protocol is employed for the quantitative analysis of Salvinorin A in plant extracts.

1. Sample Preparation:

  • A known weight of dried and powdered leaf material (e.g., 100 mg) is steeped in methanol for a defined period (e.g., 3 days).[14]

2. Chromatographic Conditions:

  • The analysis is performed on a C-18 column.[7]

  • An isocratic mobile phase of acetonitrile and water is used.[7] The exact ratio can be optimized, with one study using a 35:65 (v/v) mixture at a flow rate of 1.5 mL/min.[14]

  • Detection is carried out using a UV detector at a wavelength of 208 nm.[14]

3. Quantification:

  • A standard curve is generated using a certified reference standard of Salvinorin A at various concentrations.[14]

  • The concentration of Salvinorin A in the plant extract is determined by comparing its peak area to the standard curve.

Table 2: Summary of Key Experimental Parameters for Salvinorin A Isolation
StepParameterValue/SolventReference
Extraction SolventAcetone, Methanol[9][12]
Duration (Methanol)3 days[12]
Purification AdsorbentActivated Carbon[9][13]
Solvent SystemEthyl acetate-heptane (50:40 v/v)[9]
Recrystallization SolventMethanol[9]
HPLC Analysis ColumnC-18[7]
Mobile PhaseAcetonitrile-Water[7]
Detection Wavelength208 nm[14]

Visualizing the Process and Pathway

To further elucidate the experimental workflow and the known signaling pathway of Salvinorin A, the following diagrams are provided.

G cluster_extraction Extraction cluster_purification Purification cluster_final Final Product start Dried Salvia divinorum Leaves pulverize Pulverization start->pulverize extract Solvent Extraction (Acetone or Methanol) pulverize->extract filter1 Filtration extract->filter1 evap1 Evaporation to Dryness filter1->evap1 dissolve Dissolution in Solvent Mixture evap1->dissolve decolorize Activated Carbon Treatment dissolve->decolorize evap2 Evaporation to Dryness decolorize->evap2 recrystallize Recrystallization (Methanol) evap2->recrystallize final Pure Salvinorin A Crystals recrystallize->final

Figure 1. Workflow for the isolation of Salvinorin A.

G cluster_pathway Salvinorin A Signaling Pathway salvinorin_a Salvinorin A kor Kappa-Opioid Receptor (KOR) salvinorin_a->kor Agonist Binding g_protein Gi/Go Protein Activation kor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase camp Decreased cAMP Levels adenylyl_cyclase->camp downstream Downstream Cellular Effects camp->downstream

Figure 2. Simplified signaling pathway of Salvinorin A.

Conclusion

The isolation of Salvinorin A from its primary natural source, Salvia divinorum, is a well-established process involving solvent extraction, chromatographic purification, and recrystallization. The methodologies outlined in this guide provide a solid foundation for researchers to obtain this unique diterpenoid for further investigation into its pharmacological properties and potential therapeutic applications. The potent and selective agonism of Salvinorin A at the kappa-opioid receptor continues to make it a valuable tool in neuroscience research and a lead compound in the development of novel therapeutics for a range of disorders, including addiction, depression, and pain.

References

The Biological Activity of Salvinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Anticancer and Neuromodulatory Properties for Researchers and Drug Development Professionals

Salvinone derivatives, a class of compounds originating from Salvia miltiorrhiza and other related species, have garnered significant scientific interest due to their diverse and potent biological activities. These activities primarily encompass two key areas: anticancer effects, largely mediated through the disruption of microtubule dynamics, and neuromodulatory effects, driven by their agonistic activity at the kappa-opioid receptor (KOR). This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Anticancer Activity of this compound Derivatives

This compound and its synthetic derivatives have demonstrated significant anti-proliferative activity in a range of cancer cell lines, including those resistant to conventional chemotherapeutics. The primary mechanism of this anticancer action is the inhibition of microtubule polymerization, which disrupts cell division and leads to apoptotic cell death.

Quantitative Data: Anti-proliferative Activity

The anticancer efficacy of various this compound derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. These values provide a standardized measure for comparing the potency of different derivatives. A selection of reported IC50 values is presented in Table 1.

Table 1: Anti-proliferative Activity (IC50) of this compound Derivatives in Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Salvinal (4)KB5.0[1]
Compound 19KB0.4 - 5.0[1]
Compound 20KB0.4 - 5.0[1]
Compound 25 KB 0.137 [1]
KB-Vin10 (MDR/Pgp overexpressing)0.13 - 0.14[1]
KB-7D (MRP overexpressing)0.13 - 0.14[1]
Compound 26KB< 0.4[1]
SalvicineA549 (Lung Carcinoma)Not specified[2]
HL-60 (Promyelocytic Leukemia)Not specified[2]
MCF-7 (Breast Cancer)Not specified[2]

Note: Lower IC50 values indicate greater potency.

Experimental Protocol: Microtubule Depolymerization Assay

The ability of this compound derivatives to interfere with microtubule dynamics is a key indicator of their anticancer potential. The following is a generalized protocol for an in vitro microtubule depolymerization assay.

Objective: To determine the effect of this compound derivatives on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • Guanosine-5'-triphosphate (GTP)

  • Polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM EGTA, 4 mM MgCl2, pH 6.9)

  • Taxol (microtubule stabilizing agent, as a control)

  • Test this compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or fluorometer capable of measuring absorbance or fluorescence at 340 nm

Procedure:

  • Tubulin Preparation: Reconstitute purified tubulin in ice-cold polymerization buffer. Keep on ice to prevent spontaneous polymerization.

  • Reaction Setup: In a 96-well plate or cuvettes, add the polymerization buffer, GTP, and the test this compound derivative at various concentrations. Include a positive control (e.g., nocodazole) and a negative control (vehicle).

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately begin monitoring the change in absorbance or fluorescence at 340 nm at a constant temperature (e.g., 37°C). An increase in absorbance/fluorescence indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance/fluorescence against time for each concentration of the test compound. The rate of polymerization and the maximum polymer mass can be calculated from these curves to determine the inhibitory effect of the derivatives.

Signaling Pathway: Microtubule Disruption and Apoptosis

This compound derivatives exert their anticancer effects by binding to tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic equilibrium between tubulin polymerization and depolymerization, which is crucial for the formation and function of the mitotic spindle during cell division. The disruption of the mitotic spindle leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers the intrinsic apoptotic pathway.

This compound This compound Derivative Tubulin Tubulin Binding This compound->Tubulin Depolymerization Microtubule Depolymerization Tubulin->Depolymerization Spindle_Disruption Mitotic Spindle Disruption Depolymerization->Spindle_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Anticancer mechanism of this compound derivatives.

II. Neuromodulatory Activity of this compound Derivatives

A distinct class of this compound derivatives, particularly those related to Salvinorin A, exhibits potent and selective agonist activity at the kappa-opioid receptor (KOR). The KOR is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including pain perception, mood, and addiction.

Quantitative Data: Kappa-Opioid Receptor Binding and Activation

The interaction of this compound derivatives with the KOR is characterized by their binding affinity (Ki) and their functional potency (EC50) and efficacy in activating G-protein signaling.

Table 2: Kappa-Opioid Receptor (KOR) Binding Affinity (Ki) and Functional Activity (EC50) of Salvinorin A Derivatives

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)EfficacyReference
Salvinorin A0.6 - 6.2~1Full Agonist[3][4]
Salvinorin B111 - >10,0002.4 - 492Inactive/Weak Partial Agonist[5]
Methyl malonyl derivative (4)2.0Not specifiedNot specified[3]
Ethyl malonyl ligand (5)21.0Not specifiedNot specified[3]
Methyl succinyl ligand (7)36.0Not specifiedNot specified[3]
Methyl fumaryl ligand (14)39.0Not specifiedNot specified[3]
20-nor-salvinorin A~5-fold lower than SalA~5-fold lower than SalANot specified[4]

Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay used to measure the activation of G-protein coupled receptors. Agonist binding to the KOR promotes the exchange of GDP for GTP on the associated Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Objective: To determine the potency and efficacy of this compound derivatives in activating KOR-mediated G-protein signaling.

Materials:

  • Cell membranes expressing the human kappa-opioid receptor (hKOR)

  • [³⁵S]GTPγS (radiolabeled GTP analog)

  • Guanosine-5'-diphosphate (GDP)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Test this compound derivatives

  • Reference KOR agonist (e.g., U-69,593)

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw hKOR-expressing cell membranes on ice.

  • Reaction Setup: In a 96-well plate, add the assay buffer, GDP, and the test this compound derivative at various concentrations.

  • Membrane Addition: Add the diluted cell membranes to each well.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through filter plates to separate bound from unbound [³⁵S]GTPγS.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathway: KOR Activation and Downstream Effects

This compound derivatives, acting as KOR agonists, bind to the receptor and induce a conformational change. This leads to the activation of the associated heterotrimeric G-protein (typically Gi/o). The activated Gα-GTP subunit dissociates from the Gβγ dimer and proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, both Gα-GTP and Gβγ can modulate other downstream effectors, including the activation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway. Some KOR agonists may also trigger β-arrestin-mediated signaling, which can lead to receptor internalization and desensitization.

This compound This compound Derivative (Agonist) KOR Kappa-Opioid Receptor (KOR) This compound->KOR G_Protein Gi/o Protein (GDP-bound) KOR->G_Protein activates beta_Arrestin β-Arrestin Pathway KOR->beta_Arrestin can activate G_Protein_Active Gi/o Protein (GTP-bound) G_Protein->G_Protein_Active GDP/GTP exchange G_alpha Gα-GTP G_Protein_Active->G_alpha G_beta_gamma Gβγ G_Protein_Active->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_beta_gamma->MAPK activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

KOR activation by this compound derivatives.

III. Conclusion

This compound derivatives represent a versatile class of bioactive molecules with significant therapeutic potential in oncology and neurology. Their distinct mechanisms of action—disruption of microtubule dynamics for anticancer effects and potent agonism at the kappa-opioid receptor for neuromodulatory effects—provide a rich area for further research and drug development. The quantitative data and experimental protocols presented in this guide offer a foundational resource for scientists and researchers working to unlock the full therapeutic potential of these promising compounds. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives for clinical applications.

References

The Structure-Activity Relationship of Salvinorin A: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the structural modifications of Salvinorin A and their impact on opioid receptor binding and functional activity.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist. As the only known non-nitrogenous opioid receptor agonist, Salvinorin A presents a unique scaffold for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.[1][2] This document summarizes key quantitative data, details common experimental methodologies, and visualizes important concepts to aid researchers in the rational design of next-generation Salvinorin A analogs.

Core Structure and Key Modification Points

Salvinorin A is a neoclerodane diterpene isolated from the plant Salvia divinorum.[3] Its rigid structure provides a unique framework for interacting with the KOR. Structure-activity relationship studies have primarily focused on modifications at several key positions, most notably the C-2 acetoxy group, the C-4 carbomethoxy group, the C-17 furan ring, and the C-1 carbonyl group.[4] Modifications at the C-2 position have been particularly fruitful in modulating the potency and efficacy of Salvinorin A analogs.[1][5]

Salvinorin_A_Structure cluster_key Key Modification Sites cluster_structure Salvinorin A Scaffold C2 C-2: Acetoxy Group (Potency & Efficacy) C4 C-4: Carbomethoxy Group (Minor Modulation) C17 C-17: Furan Ring (Essential for Activity) C1 C-1: Carbonyl Group (Reduced Activity) img

Caption: General structure of Salvinorin A highlighting key positions for chemical modification.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various Salvinorin A analogs at the kappa (κ), mu (μ), and delta (δ) opioid receptors. These data are crucial for understanding how specific structural changes influence receptor interaction.

Table 1: C-2 Position Modifications of Salvinorin A and Opioid Receptor Binding Affinity
CompoundC-2 SubstituentKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)Reference
Salvinorin A-OCOCH₃6.2>10,000>10,000[3]
Salvinorin B-OH>10,000>10,000>10,000[3]
4 Methyl malonyl2>10,000>10,000[3]
5 21>10,000>10,000[3]
7 36>10,000>10,000[3]
14 Methyl fumaryl39>10,000>10,000[3]
6 148>10,000>10,000[3]
8 437>10,000>10,000[3]
9 302>10,000>10,000[3]
10 575>10,000>10,000[3]
12 263>10,000>10,000[3]
15 427>10,000>10,000[3]
11 4070>10,000>10,000[3]
16 2291>10,000>10,000[3]
13 No AffinityNo AffinityNo Affinity[3]
12 (with Val) ValineHigh Affinity--[1][6]
Table 2: Functional Activity of C-2 Modified Salvinorin A Analogs at the Kappa-Opioid Receptor
CompoundKOR EC50 (nM)% Emax (relative to U-50,488H)Reference
Salvinorin A--[3]
4 --[3]
5 --[3]
7 --[3]
14 --[3]
12 (with Val) Full Agonist-[1][6]

Note: Specific EC50 and Emax values for compounds 4, 5, 7, and 14 were determined but not explicitly stated in the provided abstract.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in Salvinorin A SAR studies.

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity (Ki) of a test compound for a receptor.[7]

Objective: To determine the binding affinity of Salvinorin A analogs for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR).

  • Radiolabeled ligand (e.g., [³H]diprenorphine).

  • Unlabeled competing ligand (the Salvinorin A analog being tested).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[7]

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[7][8]

  • Non-specific binding control (e.g., 10 µM Naloxone).[7]

  • 96-well plates.[7]

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.[7]

  • Cell harvester.[7][8]

  • Scintillation vials and cocktail.[7]

  • Liquid scintillation counter.[7]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.[7]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled, high-affinity ligand (e.g., naloxone).

    • Competitive Binding: Cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[7] Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes and Reagents start->prep setup Set up 96-well Plate: Total, Non-specific, and Competitive Binding Wells prep->setup incubate Incubate at Room Temperature setup->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a typical radioligand binding assay.

[³⁵S]GTPγS Functional Assay

The [³⁵S]GTPγS binding assay is a functional assay used to determine the potency (EC50) and efficacy (%Emax) of a compound as an agonist or antagonist at a G-protein coupled receptor (GPCR) like the opioid receptors.

Objective: To measure the ability of Salvinorin A analogs to activate G-protein signaling through the kappa-opioid receptor.

Materials:

  • Cell membranes expressing the kappa-opioid receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 100 mM NaCl).[8]

  • Varying concentrations of the test compound.

  • Reference agonist (e.g., U-50,488H).[8]

  • Glass fiber filters.[8]

  • Cell harvester.[8]

  • Scintillation counter.[8]

Procedure:

  • Assay Setup: In tubes or a 96-well plate, combine cell membranes, GDP, [³⁵S]GTPγS, and either buffer (for basal binding), a reference agonist, or varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[8]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.[8]

  • Scintillation Counting: Measure the radioactivity retained on the filters.

  • Data Analysis: Normalize the data to the basal binding and the maximal stimulation achieved with the reference agonist. Calculate the EC50 and %Emax values by nonlinear regression analysis.[8]

Kappa-Opioid Receptor Signaling Pathway

Salvinorin A and its analogs exert their effects by activating the kappa-opioid receptor, a Gi/o-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer and subsequent downstream signaling events, including the inhibition of adenylyl cyclase and modulation of ion channels.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein (αβγ) KOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion Ion Channel Modulation G_protein->Ion cAMP cAMP AC->cAMP Conversion SalvinorinA Salvinorin A (Agonist) SalvinorinA->KOR ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene

Caption: Simplified signaling pathway of the kappa-opioid receptor upon agonist binding.

Conclusion

The structure-activity relationship of Salvinorin A is a rich and evolving field. Modifications at the C-2 position have proven to be a particularly effective strategy for fine-tuning the pharmacological profile of these compounds. The data and protocols presented in this guide offer a solid foundation for researchers aiming to design and evaluate novel Salvinorin A analogs with improved therapeutic potential. Further exploration of other modification sites and the use of advanced techniques such as computational modeling will undoubtedly continue to advance our understanding of this unique class of opioid receptor modulators.

References

The In Vitro Effects of Salvinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vitro studies, quantitative data, and detailed experimental protocols specifically for the compound "Salvinone" are limited in publicly available scientific literature. This compound is identified as a diterpenoid compound isolated from Salvia miltiorrhiza and has been noted as a platelet aggregation inhibitor.[1] Its chemical formula is C18H20O2.[2][3] Due to the scarcity of specific data on this compound, this guide provides a comprehensive overview of the in vitro effects of other major bioactive components isolated from Salvia miltiorrhiza, namely tanshinones (including Tanshinone I, Tanshinone IIA, and Cryptotanshinone) and salvianolic acids (Salvianolic Acid A and Salvianolic Acid B). These compounds have been extensively studied and their documented in vitro effects may provide valuable insights for researchers interested in the therapeutic potential of constituents from Salvia miltiorrhiza.

Anticancer Effects of Salvia miltiorrhiza Components

The lipophilic tanshinones and hydrophilic phenolic acids from Salvia miltiorrhiza have demonstrated significant anticancer activities in a variety of cancer cell lines.[4][5][6] These effects are primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and metastasis.[5]

Quantitative Data: Cytotoxicity of Salvia miltiorrhiza Components

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various tanshinones and salvianolic acids against different human cancer cell lines.

CompoundCancer Cell LineIC50 ValueReference
Tanshinone I Human endometrial cancer[5]
Colon cancer[5]
Breast cancer[5]
Liver cancer[5]
Gastric cancer[5]
Cervical cancer[5]
Tanshinone IIA Colorectal cancer[5]
Gastric cancer[5]
Cervical cancer[5]
Laryngeal cancer[5]
Nasopharyngeal cancer[5]
Ovarian cancer[5]
Dihydrotanshinone I Breast adenocarcinoma[5]
Alcohol Extract of S. miltiorrhiza Oral squamous carcinoma (HSC-3, OC-2)Significant inhibition[6]

Note: Specific IC50 values were not consistently provided in the source documents in a format suitable for direct inclusion in this table, but the compounds were reported to have significant inhibitory effects.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., tanshinones, salvianolic acids) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

DNA Fragmentation Assay (DNA Ladder): This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

  • DNA Extraction: DNA is extracted from both treated and untreated cells.

  • Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel.

  • Visualization: The DNA is visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). A ladder-like pattern indicates apoptosis.

Signaling Pathways in Anticancer Effects

The anticancer effects of Salvia miltiorrhiza components involve the modulation of several key signaling pathways.

anticancer_pathways cluster_tanshinones Tanshinones cluster_salvianolic_acids Salvianolic Acids cluster_pathways Signaling Pathways cluster_effects Cellular Effects Tanshinones Tanshinones Apoptosis Apoptosis Induction Tanshinones->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Tanshinones->Cell_Cycle_Arrest Anti_Metastasis Anti-Metastasis Tanshinones->Anti_Metastasis Autophagy Autophagy Tanshinones->Autophagy Salvianolic_Acids Salvianolic_Acids Salvianolic_Acids->Apoptosis Induction_of_Cell_Death Induction of Cell Death Apoptosis->Induction_of_Cell_Death Inhibition_of_Proliferation Inhibition of Cell Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation Anti_Metastasis->Inhibition_of_Proliferation Autophagy->Induction_of_Cell_Death

Caption: Anticancer signaling pathways modulated by Salvia miltiorrhiza components.

Anti-inflammatory Effects of Salvia miltiorrhiza Components

Components of Salvia miltiorrhiza have demonstrated potent anti-inflammatory properties in various in vitro models.[7][8] These effects are largely attributed to the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Quantitative Data: Inhibition of Inflammatory Mediators
CompoundCell LineInflammatory MediatorInhibitionReference
Salvianolic Acid B UVB-irradiated HaCaT cellsTNF-α, IL-1, IL-6Significant decrease[9]
Rosmarinic Acid UVB-irradiated HaCaT cellsTNF-α, IL-1, IL-6Significant decrease[9]
S. miltiorrhiza Extract LPS-induced mouse modelIL-1β, TNF, IL-6Decreased levels[10]
Experimental Protocols

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the levels of cytokines.

  • Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) or other relevant cell types are cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA Procedure: The supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

  • Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric signal.

  • Quantification: The absorbance is measured, and the concentration of the cytokine is determined by comparison to a standard curve.

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated as described above.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • Immunostaining: Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: The nucleus is counterstained with a fluorescent dye (e.g., DAPI).

  • Microscopy: The cellular localization of NF-κB p65 is observed using a fluorescence microscope.

Signaling Pathways in Anti-inflammatory Effects

The anti-inflammatory actions of Salvia miltiorrhiza components are often mediated through the inhibition of the NF-κB signaling pathway.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_salvia Salvia miltiorrhiza Components cluster_pathway NF-κB Signaling Pathway cluster_outcome Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK Activates Salvia_Components Salvianolic Acids, Tanshinones Salvia_Components->IKK Inhibits IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Cytokine_Production Production of TNF-α, IL-6, IL-1β Gene_Transcription->Cytokine_Production

Caption: Inhibition of the NF-κB signaling pathway by Salvia miltiorrhiza components.

Cardiovascular Effects of Salvia miltiorrhiza Components

The components of Salvia miltiorrhiza are well-known for their cardiovascular protective effects, which have been demonstrated in various in vitro models.[7][11] These effects include antioxidant, anti-platelet aggregation, and protection of endothelial cells.

Quantitative Data: Cardiovascular Protective Effects
CompoundIn Vitro ModelEffectObservationReference
This compound Rabbit PlateletsPlatelet AggregationIC50 = 2.40 x 10^-5 M[1]
Miltirone Rabbit PlateletsPlatelet AggregationIC50 = 5.76 x 10^-6 M[1]
Ro 09-6680 Rabbit PlateletsPlatelet AggregationIC50 = 2.14 x 10^-5 M[1]
Salvianolate Endothelial Protection[11]
Tanshinone IIA Vasodilation[11]
Experimental Protocols

This assay measures the ability of a compound to inhibit platelet aggregation in vitro.

  • Platelet-Rich Plasma (PRP) Preparation: Blood is collected from a healthy donor, and PRP is prepared by centrifugation.

  • Aggregation Measurement: PRP is placed in an aggregometer, and a baseline is established.

  • Agonist and Compound Addition: A platelet aggregation agonist (e.g., collagen, ADP, or thrombin) is added to induce aggregation. The test compound is added before the agonist to assess its inhibitory effect.

  • Data Analysis: The percentage of aggregation is recorded over time, and the inhibitory effect of the compound is calculated.

This assay assesses the ability of a compound to protect endothelial cells from injury.

  • Cell Culture and Injury Induction: Human umbilical vein endothelial cells (HUVECs) are cultured and then exposed to an injurious stimulus, such as oxidized low-density lipoprotein (ox-LDL) or hydrogen peroxide (H2O2).

  • Compound Treatment: Cells are co-treated with the test compound.

  • Viability and Apoptosis Assessment: Cell viability is measured using the MTT assay, and apoptosis is assessed using Annexin V/PI staining as described previously.

  • Measurement of Endothelial Function Markers: Levels of markers such as nitric oxide (NO) and endothelin-1 (ET-1) can be measured in the cell culture supernatant.

Signaling Pathways in Cardiovascular Effects

The cardiovascular protective effects of Salvia miltiorrhiza components are mediated by multiple signaling pathways that reduce oxidative stress and inflammation and improve endothelial function.

cardiovascular_effects cluster_salvia Salvia miltiorrhiza Components cluster_mechanisms Mechanisms of Action cluster_outcomes Cardiovascular Protective Effects Salvia_Components Tanshinones, Salvianolic Acids, This compound Antioxidant Antioxidant Activity Salvia_Components->Antioxidant Anti_Platelet Anti-Platelet Aggregation Salvia_Components->Anti_Platelet Endothelial_Protection Endothelial Protection Salvia_Components->Endothelial_Protection Anti_inflammatory Anti-inflammatory Salvia_Components->Anti_inflammatory Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant->Reduced_Oxidative_Stress Inhibition_of_Thrombosis Inhibition of Thrombosis Anti_Platelet->Inhibition_of_Thrombosis Improved_Vascular_Function Improved Vascular Function Endothelial_Protection->Improved_Vascular_Function Anti_inflammatory->Improved_Vascular_Function

Caption: Mechanisms of cardiovascular protection by Salvia miltiorrhiza components.

References

The Discovery and History of Salvinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinone, a diterpenoid compound isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen), has been identified as a noteworthy inhibitor of platelet aggregation. This technical guide provides a comprehensive overview of the discovery, history, and initial characterization of this compound. It details the seminal findings from the late 1980s and early 1990s that first described its isolation, structure elucidation, and synthesis. This document collates the available information on its biological activity, focusing on its antiplatelet effects, and presents the foundational experimental methodologies. Furthermore, this guide illustrates the key chemical and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in pharmacology and drug development.

Introduction

Salvia miltiorrhiza Bunge, commonly known as Danshen, is a perennial plant in the mint family, Lamiaceae, and its root has been a cornerstone of traditional Chinese medicine for centuries. It is utilized in the treatment of a variety of ailments, particularly cardiovascular and cerebrovascular diseases.[1] The therapeutic efficacy of Danshen is attributed to a rich diversity of bioactive compounds, which are broadly categorized into two major groups: water-soluble phenolic acids and lipophilic diterpenoid quinones, known as tanshinones.[1]

In the late 1980s, amidst intensive research into the chemical constituents of Salvia miltiorrhiza, a novel diterpene with potent biological activity was isolated. This compound was named this compound and was identified as a significant inhibitor of platelet aggregation.[2] This discovery added a new dimension to the understanding of Danshen's pharmacological profile, highlighting a specific molecule with potential antithrombotic applications. This guide will delve into the initial discovery and subsequent characterization of this compound.

Discovery and Initial Characterization

The first report of this compound emerged in 1989 from a study by Wang et al., who successfully isolated the compound from the roots of Salvia miltiorrhiza.[2] Their work identified this compound as a new diterpene and, crucially, as a potent inhibitor of platelet aggregation.[2]

Subsequent research by Chang et al. in 1990 provided a detailed structural elucidation and the first total synthesis of new tanshinones isolated from Salvia miltiorrhiza, which are structurally related to this compound.[3] These foundational studies established the chemical identity of this compound and paved the way for further investigation into its biological activities.

Chemical Structure

This compound is a diterpenoid compound with the molecular formula C₁₈H₂₀O₂. Its structure was elucidated through spectroscopic methods, including magnetic resonance spectroscopy.[2]

  • IUPAC Name: 1-(3-hydroxy-8,8-dimethyl-6,7-dihydro-5H-phenanthren-2-yl)ethanone

  • Molecular Formula: C₁₈H₂₀O₂

Biological Activity: Platelet Aggregation Inhibition

The primary biological activity attributed to this compound upon its discovery was the inhibition of platelet aggregation.[2] Platelet aggregation is a critical process in hemostasis and thrombosis, and its inhibition is a key therapeutic strategy for the prevention and treatment of cardiovascular diseases. While the initial 1989 publication by Wang et al. established this activity, specific quantitative data such as IC₅₀ values were not detailed in the abstract.[2] Further research is required to quantify the potency of this compound's antiplatelet effects.

At present, the precise signaling pathways through which this compound exerts its anti-aggregatory effect on platelets remain to be fully elucidated. Research on other constituents of Salvia miltiorrhiza, such as salvianolic acid A, has shown inhibition of platelet activation through pathways involving phosphoinositide 3-kinase (PI3K).[4] It is plausible that this compound may act through similar or distinct pathways to modulate platelet function.

Experimental Protocols

The following sections describe the general methodologies that would have been employed in the initial discovery and characterization of this compound, based on standard practices of the time and information from related studies.

Isolation of this compound from Salvia miltiorrhiza

The isolation of this compound from the dried roots of Salvia miltiorrhiza would have involved a multi-step extraction and chromatographic purification process.

Experimental Workflow for Isolation:

G start Dried Roots of Salvia miltiorrhiza extraction Solvent Extraction (e.g., with ethanol or methanol) start->extraction concentration Concentration of Crude Extract extraction->concentration partition Solvent-Solvent Partitioning (e.g., with ethyl acetate and water) concentration->partition lipophilic_fraction Lipophilic Fraction partition->lipophilic_fraction chromatography1 Column Chromatography (e.g., Silica Gel) lipophilic_fraction->chromatography1 fractions Collection of Fractions chromatography1->fractions tlc Thin Layer Chromatography (TLC) Analysis of Fractions fractions->tlc hplc Preparative High-Performance Liquid Chromatography (HPLC) tlc->hplc pure_this compound Pure this compound hplc->pure_this compound

Figure 1: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered roots of Salvia miltiorrhiza are extracted with a suitable organic solvent, such as ethanol or methanol, to obtain a crude extract.

  • Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common method involves partitioning between an aqueous phase and an immiscible organic solvent like ethyl acetate to isolate lipophilic compounds such as diterpenes.

  • Chromatography: The resulting lipophilic fraction is then subjected to a series of chromatographic techniques for further purification. This typically involves column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Platelet Aggregation Assay

The inhibitory effect of this compound on platelet aggregation would have been assessed using an in vitro platelet aggregometry assay.

Experimental Workflow for Platelet Aggregation Assay:

G blood Whole Blood Collection (from healthy human volunteers) prp Preparation of Platelet-Rich Plasma (PRP) blood->prp ppp Preparation of Platelet-Poor Plasma (PPP) blood->ppp incubation Incubation of PRP with This compound or Vehicle Control prp->incubation agonist Addition of Platelet Agonist (e.g., ADP, collagen, thrombin) incubation->agonist aggregometer Measurement of Light Transmittance in an Aggregometer agonist->aggregometer data Calculation of Percent Inhibition of Platelet Aggregation aggregometer->data

Figure 2: Workflow for assessing platelet aggregation inhibition.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain platelet-rich plasma (PRP). A portion of the remaining blood is centrifuged at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Incubation: The PRP is pre-incubated with various concentrations of this compound or a vehicle control for a specified period at 37°C.

  • Aggregation Induction: Platelet aggregation is induced by adding a known platelet agonist, such as adenosine diphosphate (ADP), collagen, or thrombin.

  • Measurement: The change in light transmittance through the PRP suspension is monitored over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis: The extent of platelet aggregation is quantified, and the percentage of inhibition by this compound is calculated by comparing the aggregation in the presence of this compound to that of the vehicle control.

Signaling Pathways in Platelet Aggregation

While the specific signaling pathway of this compound is yet to be determined, a general overview of platelet activation signaling is relevant for contextual understanding and to guide future research. Platelet activation is a complex process involving multiple interconnected signaling pathways initiated by the binding of agonists to their respective receptors on the platelet surface.

Generalized Platelet Activation Signaling Pathway:

G cluster_0 Platelet Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Platelet Response Agonist Agonist (e.g., ADP, Thrombin, Collagen) Receptor Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC PI3K PI3K Receptor->PI3K IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Granule Granule Secretion Ca2->Granule Shape_Change Shape Change Ca2->Shape_Change PKC->Granule Aggregation Aggregation (GPIIb/IIIa activation) PKC->Aggregation Akt Akt PI3K->Akt Akt->Aggregation

Figure 3: A simplified diagram of common platelet activation pathways.

Future research should focus on investigating the interaction of this compound with key components of these pathways, such as phospholipases, protein kinases, and calcium signaling, to elucidate its precise mechanism of action.

Conclusion and Future Directions

The discovery of this compound as a platelet aggregation inhibitor from Salvia miltiorrhiza marked a significant step in understanding the plant's diverse pharmacology. The initial studies in the late 1980s and early 1990s laid the groundwork for its chemical identification and synthesis. However, to fully realize the therapeutic potential of this compound, further in-depth research is imperative.

Future investigations should prioritize:

  • Quantitative analysis of its antiplatelet activity to determine its potency (e.g., IC₅₀ values) against various agonists.

  • Elucidation of the specific signaling pathway(s) through which this compound exerts its inhibitory effects on platelets.

  • In vivo studies to assess its antithrombotic efficacy and safety profile in animal models.

  • Structure-activity relationship (SAR) studies to potentially design and synthesize more potent and selective analogs.

By addressing these research gaps, the scientific community can build upon the foundational discovery of this compound and explore its viability as a novel antiplatelet therapeutic agent.

References

Pharmacological Profile of Salvinone and Bioactive Compounds from Salvia miltiorrhiza: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia miltiorrhiza, also known as Danshen, is a traditional Chinese medicinal herb with a rich history of use in treating cardiovascular and cerebrovascular diseases. Its therapeutic effects are attributed to a diverse array of bioactive compounds, broadly classified into water-soluble phenolic acids (salvianolic acids) and lipophilic diterpenoid quinones (tanshinones). This technical guide provides an in-depth overview of the pharmacological profile of Salvinone, a lesser-known constituent, and the major, well-characterized bioactive compounds from Salvia miltiorrhiza, including salvianolic acid A, salvianolic acid B, tanshinone IIA, and cryptotanshinone. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

This compound

This compound is a diterpene isolated from Salvia miltiorrhiza.[1] Early research identified it as a platelet aggregation inhibitor.[1] However, detailed pharmacological data, such as its mechanism of action, receptor binding affinities, and quantitative inhibitory concentrations, are not extensively documented in publicly available scientific literature. Further research is required to fully elucidate the pharmacological profile and therapeutic potential of this compound.

Major Bioactive Compounds from Salvia miltiorrhiza

The primary pharmacological activities of Salvia miltiorrhiza are attributed to its more abundant and well-studied constituents: salvianolic acids and tanshinones.

Salvianolic Acids

Salvianolic acids are potent water-soluble antioxidants. Salvianolic acid A (SAA) and salvianolic acid B (SAB) are the most abundant and pharmacologically significant among them.

  • Anti-platelet Aggregation: Both SAA and SAB exhibit significant anti-platelet activity.[2][3] SAA has been shown to inhibit platelet aggregation induced by various agonists, including ADP, thrombin, and collagen.[2] SAB has been identified as a P2Y12 receptor antagonist and a phosphodiesterase (PDE) inhibitor, contributing to its anti-platelet effects.[3][4]

  • Cardioprotective Effects: Salvianolic acids have demonstrated protective effects against myocardial ischemia-reperfusion injury.[5]

  • Anti-inflammatory and Antioxidant Activity: These compounds are potent scavengers of reactive oxygen species and have been shown to possess anti-inflammatory properties.[6][7]

CompoundAssayAgonistIC50Reference
Salvianolic Acids (mixed)Platelet AggregationCollagen0.197 mg/L[5]
ADP2.22 mg/L[5]
Arachidonic Acid3.29 mg/L[5]
Qishen Yiqi (containing SAA)Platelet AggregationADP2.065 mg/mL[8]
Thrombin4.205 mg/mL[8]
TXA20.643 mg/mL[8]
Tanshinones

Tanshinones are the major lipophilic constituents of Salvia miltiorrhiza. Tanshinone I, tanshinone IIA, and cryptotanshinone are among the most pharmacologically active.

  • Anti-cancer Activity: Tanshinones have been extensively studied for their anti-tumor effects. They have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and suppress tumor growth in vivo.[9][10][11][12]

  • Cardiovascular Effects: Tanshinone IIA is used in the treatment of cardiovascular diseases and has been shown to have protective effects against myocardial ischemia.[13]

  • Anti-inflammatory Effects: Cryptotanshinone has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory signaling pathways.[14]

CompoundTarget/AssayCell LineIC50Reference
CryptotanshinoneCell ProliferationRh30~5.1 µM[9]
DU145~3.5 µM[9]
Tanshinone ICell ProliferationRh30, DU145> 20 µM[9]
Tanshinone IIACell ProliferationRh30, DU145> 20 µM[9]
Cell Proliferation5637 (Bladder Cancer)2.6 µg/mL[10]
BFTC (Bladder Cancer)2 µg/mL[10]
T24 (Bladder Cancer)2.7 µg/mL[10]
Cell ViabilityHepG24.17 ± 0.27 µM[11]
CryptotanshinoneCD4+ Cell Damage-485.1 µg/mL[15]

Signaling Pathways

The pharmacological effects of the bioactive compounds from Salvia miltiorrhiza are mediated through the modulation of several key signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Cryptotanshinone has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.[2][16]

PI3K_Akt_Pathway Cryptotanshinone Cryptotanshinone PI3K PI3K Cryptotanshinone->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival STAT3_Pathway Tanshinone_IIA Tanshinone IIA STAT3_p p-STAT3 Tanshinone_IIA->STAT3_p Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_p->Gene_Expression Proliferation_Apoptosis Cell Proliferation & Survival Gene_Expression->Proliferation_Apoptosis Platelet_Activation_Pathway SAB Salvianolic Acid B P2Y12 P2Y12 Receptor SAB->P2Y12 ADP ADP ADP->P2Y12 G_protein Gi Signaling P2Y12->G_protein AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Aggregation Platelet Aggregation cAMP->Aggregation LTA_Workflow Blood_Collection Collect Whole Blood (3.2% Sodium Citrate) Centrifuge_PRP Centrifuge (Low Speed) to obtain PRP Blood_Collection->Centrifuge_PRP Centrifuge_PPP Centrifuge (High Speed) to obtain PPP Centrifuge_PRP->Centrifuge_PPP Calibration Calibrate Aggregometer (PRP=0%, PPP=100%) Centrifuge_PRP->Calibration Centrifuge_PPP->Calibration Incubation Incubate PRP with Test Compound/Vehicle Calibration->Incubation Add_Agonist Add Platelet Agonist Incubation->Add_Agonist Record_Data Record Light Transmission Add_Agonist->Record_Data Western_Blot_Workflow Cell_Lysis Cell Lysis (with inhibitors) SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Luciferase_Assay_Workflow Cell_Seeding Seed Transfected Cells (NF-κB Reporter) Treatment Treat with Test Compound/Vehicle Cell_Seeding->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Add_Reagent Add Luciferase Assay Reagent Cell_Lysis->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence

References

Salvinone and Kappa-Opioid Receptor Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, is the principal psychoactive compound found in the plant Salvia divinorum.[1][2] Unlike classical opioid alkaloids, Salvinorin A is a non-nitrogenous diterpene, making it a unique pharmacological tool for studying the KOR system.[1][2] The KOR is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including pain, mood, and addiction.[3][4] Consequently, ligands that modulate KOR activity, such as Salvinorin A and its derivatives (collectively referred to herein as Salvinones), are of significant interest for therapeutic development.[1][4] This guide provides an in-depth technical overview of the interaction between Salvinones and the KOR, focusing on quantitative pharmacological data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Pharmacological Data

The pharmacological activity of Salvinones at the kappa-opioid receptor is characterized by their binding affinity (Ki) and functional efficacy (EC50 and Emax). These parameters are crucial for understanding the structure-activity relationships (SAR) and for the rational design of novel KOR ligands.

Binding Affinity of Salvinorin A and its Derivatives at the Kappa-Opioid Receptor

The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki), with lower Ki values indicating higher affinity. The following table summarizes the binding affinities of Salvinorin A and several of its dicarboxylic ester derivatives for the human kappa-opioid receptor.

CompoundKi (nM) at KORReference
Salvinorin A6.2[5]
Methyl malonyl derivative (4)2[5][6][7]
Ethyl malonyl derivative (5)21[5][6][7]
Methyl succinyl derivative (7)36[5][6][7]
Methyl fumaryl derivative (14)39[5][6][7]
Derivative 6148[5]
Derivative 8437[5]
Derivative 9302[5]
Derivative 10575[5]
Derivative 12263[5]
Derivative 15427[5]
Functional Efficacy of Salvinorin A and its Derivatives at the Kappa-Opioid Receptor

Functional efficacy describes the ability of a ligand to activate its receptor and elicit a biological response. It is often quantified by the half-maximal effective concentration (EC50) and the maximum effect (Emax). The [³⁵S]GTPγS binding assay is a common method to determine the functional efficacy of KOR agonists by measuring G-protein activation.

CompoundEC50 (nM) in [³⁵S]GTPγS AssayEmax (%) relative to U-69,593Reference
Salvinorin A--[8]
SalA-VS-07-48[4]
SalA-VS-08-108[4]
Mesyl Sal BSimilar to Salvinorin A and U69,593-[9]

Note: Specific EC50 and Emax values for Salvinorin A were not explicitly detailed in the provided search results in a comparable format, though it is consistently referred to as a potent, full agonist.[2][8]

Experimental Protocols

Accurate and reproducible pharmacological data are contingent on well-defined experimental protocols. The following sections detail the methodologies for the key assays used to characterize the interaction of Salvinones with the KOR.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[10]

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor.[3][11]

  • Radioligand: [³H]U69,593 or [³H]bremazocine.[8][11]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[11]

  • Non-specific Binding Control: 10 µM unlabeled U69,593 or Naloxone.[10][11]

  • Test Compounds: Salvinone derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/C).[10]

  • Scintillation Cocktail and Counter. [10]

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes (15-20 µg protein), the radioligand (e.g., 0.4 nM [³H]U69,593), and varying concentrations of the test compound in the binding buffer.[11] For determining non-specific binding, a high concentration of an unlabeled ligand is used instead of the test compound.[11]

  • Incubate the mixture at 25°C for 60 minutes.[11]

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]

  • Wash the filters multiple times with ice-cold wash buffer.[3]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]

3. Data Analysis:

  • The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

[³⁵S]GTPγS Binding Assay for Determining Functional Efficacy (EC50, Emax)

This functional assay measures the activation of G-proteins upon agonist binding to the KOR by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[3][12]

1. Materials and Reagents:

  • Cell Membranes: Membranes from cells stably expressing the human KOR (15 µg protein per well).[11]

  • Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.[11]

  • [³⁵S]GTPγS: Final concentration of approximately 0.05 nM.[11]

  • GDP: 10 µM final concentration.[3][11]

  • Test Compounds: Agonists of interest (e.g., this compound derivatives).

  • Non-specific Binding Control: 10 µM unlabeled GTPγS.[3][11]

  • Filtration Apparatus and Scintillation Counter.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound in the assay buffer.[3][11] Basal binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of excess unlabeled GTPγS.[11]

  • Incubate the plate at 25°C or 30°C for 60 minutes.[3][11]

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters.[3]

  • Wash the filters with ice-cold wash buffer.[3]

  • Scintillation Counting: Measure the radioactivity on the filters.[3]

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the agonist concentration to generate a dose-response curve.

  • The EC50 (potency) and Emax (efficacy) values are determined from this curve.[12]

Signaling Pathways

Activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and G-protein independent pathways.

G-Protein Dependent Signaling

Upon agonist binding, the KOR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.[3] This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effectors.[3]

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]

  • Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[14]

G-Protein Independent Signaling and Biased Agonism

In addition to the classical G-protein signaling, KOR activation can also trigger G-protein independent pathways, often involving β-arrestin.[13]

  • MAP Kinase Activation: KOR agonists can activate members of the mitogen-activated protein kinase (MAPK) family, including ERK1/2 and p38.[14][15] The activation of p38 MAPK has been linked to the aversive effects of KOR agonists and is dependent on β-arrestin recruitment.[14]

  • Biased Agonism: The concept of biased agonism suggests that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of a subset of signaling pathways.[13] For instance, some Salvinorin A analogs are being investigated for their potential to be "unbiased" or to preferentially activate G-protein signaling over β-arrestin pathways, which may offer therapeutic benefits with fewer side effects.[2]

Visualizations

KOR Signaling Pathway

KOR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling KOR KOR G_protein Gi/o Protein (αβγ) KOR->G_protein activates Arrestin β-Arrestin KOR->Arrestin recruits G_alpha Gα-GTP G_protein->G_alpha dissociates to G_betagamma Gβγ G_protein->G_betagamma dissociates to AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP produces IonChannel Ion Channels (K+, Ca2+) CellularResponse Cellular Response (Analgesia, Dysphoria) IonChannel->CellularResponse This compound This compound This compound->KOR binds G_alpha->AC inhibits G_betagamma->IonChannel modulates cAMP->CellularResponse MAPK MAPK Cascade (ERK1/2, p38) Arrestin->MAPK MAPK->CellularResponse

Caption: Overview of this compound-induced KOR signaling pathways.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow A Prepare Reagents: - KOR Membranes - Radioligand ([3H]L) - Test Compound (C) - Buffers B Set up 96-well plate: - Total Binding: M + [3H]L - Non-specific: M + [3H]L + excess unlabeled L - Competition: M + [3H]L + varying [C] A->B C Incubate (e.g., 60 min at 25°C) B->C D Rapid Filtration (separates bound from free [3H]L) C->D E Wash Filters D->E F Scintillation Counting (measure radioactivity) E->F G Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki F->G

Caption: Workflow for determining ligand binding affinity.

Experimental Workflow for [³⁵S]GTPγS Functional Assay

Functional_Assay_Workflow A Prepare Reagents: - KOR Membranes - [35S]GTPγS - GDP - Test Agonist (A) - Buffers B Set up 96-well plate: - Basal: M + [35S]GTPγS + GDP - Non-specific: M + [35S]GTPγS + GDP + excess GTPγS - Agonist: M + [35S]GTPγS + GDP + varying [A] A->B C Incubate (e.g., 60 min at 30°C) B->C D Rapid Filtration (separates bound from free [35S]GTPγS) C->D E Wash Filters D->E F Scintillation Counting (measure radioactivity) E->F G Data Analysis: - Calculate Specific Binding - Generate Dose-Response Curve - Determine EC50 and Emax F->G

Caption: Workflow for assessing agonist functional efficacy.

References

Salvinone and Major Bioactive Tanshinones from Salvia miltiorrhiza: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Bioactive Diterpenoid Quinones of Danshen for Drug Discovery and Development

Introduction

Salvia miltiorrhiza Bunge (丹参, Danshen) is a cornerstone of traditional Chinese medicine, revered for centuries for its efficacy in treating a wide range of ailments, particularly cardiovascular diseases. The therapeutic properties of Danshen are largely attributed to a class of lipophilic diterpenoid quinones known as tanshinones. While numerous tanshinones have been isolated, this guide focuses on the identified compound Salvinone and the three most extensively researched tanshinones: Tanshinone IIA, Cryptotanshinone, and Tanshinone I. This document provides a technical overview of their biological activities, mechanisms of action, and experimental methodologies for an audience of researchers, scientists, and drug development professionals.

Initial interest in "this compound" (CAS 124681-15-8), a specific diterpenoid isolated from Salvia miltiorrhiza, has been noted for its activity as a platelet aggregation inhibitor. However, the body of scientific literature dedicated specifically to this compound is limited. In contrast, Tanshinone IIA, Cryptotanshinone, and Tanshinone I have been the subject of extensive pharmacological investigation, elucidating their significant anti-inflammatory, anticancer, and cardioprotective effects. This guide will therefore provide a detailed analysis of these three major tanshinones as representative bioactive compounds of Danshen, while acknowledging the identified role of this compound.

Chemical Structures

The core chemical structures of this compound, Tanshinone IIA, Cryptotanshinone, and Tanshinone I are presented below. These compounds share a characteristic diterpenoid quinone framework which is fundamental to their biological activities.

CompoundChemical Structure
This compound
alt text
Tanshinone IIA
alt text
Cryptotanshinone
alt text
Tanshinone I
alt text

Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activities of the major tanshinones, providing a comparative overview of their potency in various experimental models.

Table 1: Anticancer Activity (IC50 Values)
CompoundCancer Cell LineAssayIC50 ValueReference
Tanshinone IIA Human Breast CancerMTT Assay0.25 µg/mL[1][2]
Tanshinone IIA Human Neuroblastoma (SHSY-5Y)MTT Assay34.98 µmol/L[3]
Tanshinone IIA Human Cervical Carcinoma (C4-1)MTT AssayTime- and dose-dependent inhibition[4]
Cryptotanshinone STAT3 Inhibition-4.6 µM[5]
Tanshinone I MCF-7 (Breast Cancer)Cytotoxicity Assay3.3 µM[6]
Tanshinone I MDA-231 (Breast Cancer)Cytotoxicity Assay6.5 µM[6]
Tanshinone I A549 (Lung Cancer)Cytotoxicity Assay17.9 µM[6]
Table 2: Anti-inflammatory Activity
CompoundModelKey FindingsReference
Cryptotanshinone LPS-stimulated RAW264.7 MacrophagesSignificant reduction of TNF-α and IL-6 production.[7]
Cryptotanshinone oxLDL-induced HUVECsInhibition of adhesion molecule expression (ICAM-1, VCAM-1, E-selectin).[8]
Tanshinone I t-BHP-stimulated H9c2 cellsAttenuated necroptosis and oxidative stress.[9]
Table 3: Cardiovascular Effects
CompoundModelKey FindingsReference
This compound Human PlateletsPlatelet aggregation inhibitor.[10]
Tanshinone I Myocardial Ischemia/Reperfusion (in vivo)Improved ECG recovery and reduced myocardial tissue damage.[9]
Tanshinones (general) Various animal modelsImprove cardiac function, reduce oxidative stress, and inhibit inflammation.[11]

Pharmacokinetics and Bioavailability

The clinical application of tanshinones is often challenged by their poor water solubility and low oral bioavailability. The following table summarizes key pharmacokinetic parameters.

Table 4: Pharmacokinetic Parameters
CompoundSubjectKey FindingsReference
Tanshinone IIA RatsAbsolute bioavailability < 3.5%; Highly bound to plasma proteins (99.2%).[12][13]
Tanshinone IIA Rats with blood stasisDetected in liver, lung, heart, and brain after oral administration.[14]
Cryptotanshinone RatsOral bioavailability of 2.05%; Primarily distributed to the liver, lung, brain, and heart.[15][16]
Cryptotanshinone Healthy Chinese VolunteersPlasma levels below 88 ng/mL after 24h of oral administration.[17]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for the replication and further investigation of the biological activities of tanshinones.

Isolation and Purification of Tanshinones

A common method for the isolation and purification of tanshinones from Salvia miltiorrhiza involves a multi-step process:

  • Extraction: The dried and powdered roots of Salvia miltiorrhiza are extracted with a solvent such as 95% ethanol or ethyl acetate under reflux.[18][19]

  • Fractionation: The crude extract is then subjected to fractionation using techniques like macroporous adsorption resins. For instance, a 95% alcohol extract can be passed through a D101 column and eluted with different concentrations of alcohol (e.g., 0%, 45%, and 90%) to separate fractions based on polarity.[20]

  • Purification: The tanshinone-rich fractions are further purified using methods such as semi-preparative High-Performance Liquid Chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) to yield individual tanshinones with high purity.[18][20]

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification S. miltiorrhiza roots S. miltiorrhiza roots Ethanol/Ethyl Acetate Reflux Ethanol/Ethyl Acetate Reflux S. miltiorrhiza roots->Ethanol/Ethyl Acetate Reflux Crude Extract Crude Extract Ethanol/Ethyl Acetate Reflux->Crude Extract Macroporous Resin Chromatography Macroporous Resin Chromatography Crude Extract->Macroporous Resin Chromatography Tanshinone-rich Fraction Tanshinone-rich Fraction Macroporous Resin Chromatography->Tanshinone-rich Fraction HPLC / HSCCC HPLC / HSCCC Tanshinone-rich Fraction->HPLC / HSCCC Purified Tanshinones Purified Tanshinones HPLC / HSCCC->Purified Tanshinones

Fig. 1: General workflow for the isolation and purification of tanshinones.
In Vitro Anticancer Activity Assessment (MTT Assay)

The cytotoxicity of tanshinones against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cells (e.g., human breast cancer cells) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the tanshinone compound for specific durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated relative to untreated control cells.

In Vitro Anti-inflammatory Activity Assessment (LPS-stimulated Macrophages)

The anti-inflammatory effects of tanshinones are often investigated using a lipopolysaccharide (LPS)-stimulated macrophage model.

  • Cell Culture: Murine macrophage-like RAW264.7 cells are cultured.

  • Pre-treatment: Cells are pre-treated with various concentrations of the tanshinone for a defined period (e.g., 1 hour).

  • LPS Stimulation: Cells are then stimulated with LPS to induce an inflammatory response.

  • Cytokine Measurement: The production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant is quantified using Griess reagent and ELISA kits, respectively.[7]

  • Protein Expression Analysis: The expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and signaling molecules are determined by Western blot analysis.

Signaling Pathways

The multifaceted pharmacological effects of tanshinones are mediated through their interaction with various cellular signaling pathways. This section provides an overview of the key pathways modulated by these compounds.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Several studies have demonstrated that tanshinones, particularly Tanshinone IIA, exert their anticancer and cardioprotective effects by inhibiting this pathway.[21][22][23][24][25][26]

PI3K_Akt_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival Akt->Cell Survival Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Proliferation Proliferation mTOR->Proliferation Tanshinone IIA Tanshinone IIA Tanshinone IIA->PI3K Tanshinone IIA->Akt

Fig. 2: Inhibition of the PI3K/Akt signaling pathway by Tanshinone IIA.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Cryptotanshinone has been shown to exert potent anti-inflammatory effects by inhibiting the activation of NF-κB.[7][8][27] This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing the production of inflammatory cytokines.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Cryptotanshinone Cryptotanshinone Cryptotanshinone->IKK Cryptotanshinone->NF-κB Inhibits Translocation

Fig. 3: Inhibition of the NF-κB signaling pathway by Cryptotanshinone.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in a wide range of cellular processes such as inflammation, proliferation, and apoptosis. Tanshinones have been shown to modulate MAPK signaling, contributing to their diverse pharmacological effects.[11][28] For instance, Cryptotanshinone has been observed to inhibit the phosphorylation of ERK1/2, p38, and JNK in LPS-stimulated macrophages.[7]

Conclusion

The tanshinones, particularly Tanshinone IIA, Cryptotanshinone, and Tanshinone I, are the major lipophilic bioactive constituents of Salvia miltiorrhiza with well-documented pharmacological activities. Their ability to modulate key signaling pathways such as PI3K/Akt, NF-κB, and MAPK underscores their therapeutic potential in oncology, inflammatory diseases, and cardiovascular disorders. While this compound has been identified as a platelet aggregation inhibitor, further research is required to fully elucidate its pharmacological profile and mechanism of action. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the therapeutic applications of these potent natural products from a cornerstone of traditional Chinese medicine. Future research should focus on improving the bioavailability of these compounds to enhance their clinical utility.

References

Spectroscopic Analysis of Salvinorin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of Salvinorin A, a potent and selective kappa-opioid receptor agonist isolated from the plant Salvia divinorum. Note that the user request specified "Salvinone," a term not commonly found in the scientific literature concerning this compound. This document proceeds under the assumption that the user is referring to the well-documented Salvinorin A. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative spectroscopic data, experimental protocols, and relevant biological pathways. The information is presented to facilitate research and development efforts related to this unique, non-nitrogenous hallucinogen.

Introduction

Salvinorin A is a trans-neoclerodane diterpenoid renowned for its potent psychoactive effects, which are mediated through its selective agonism of the kappa-opioid receptor (KOPr).[1] Unlike classical hallucinogens that primarily act on serotonin receptors, Salvinorin A's unique mechanism of action makes it a subject of significant interest for neuroscience research and as a potential scaffold for the development of novel therapeutics for a range of neuropsychiatric disorders. A thorough understanding of its chemical structure, confirmed through various spectroscopic techniques, is fundamental to its study and application. This guide synthesizes the key spectroscopic data and methodologies for the analysis of Salvinorin A.

Spectroscopic Data

The following sections present quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for Salvinorin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete ¹H and ¹³C NMR spectral assignments for Salvinorin A have been determined in various deuterated solvents, with Chloroform-d (CDCl₃) being commonly used.[2][3]

Table 1: ¹H NMR Spectroscopic Data for Salvinorin A (800 MHz, CDCl₃)

Proton (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-167.41dt1.7, 0.9
H-157.38t1.7
H-146.37dd1.9, 0.9
H-125.52ddd11.7, 5.2, 0.8
H-25.14~ddt≈ 11.9, 9.0, 0.9
CO₂CH₃3.72s
H-42.74~dd≈ 11.3, 5.6
H-11α2.50dd13.5, 5.2
H-32.31-2.28m
H-102.18br s
H-7β2.17-2.14m
OCOCH₃2.16s
H-82.07dd12.0, 3.1
H-6α1.79dt13.4, 3.1
H-7α1.64tdd13.5, 12.1, 3.4
H-6β1.58td13.5, 0.9
H-11β1.57ddd13.5, 11.7, 0.8
H-201.45s
H-191.11s
Data sourced from "The Chemistry of Salvia divinorum".

Table 2: ¹³C NMR Spectroscopic Data for Salvinorin A (CDCl₃)

The complete ¹³C NMR assignments for Salvinorin A have been published and are widely referenced in the literature.[2]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and quantification of Salvinorin A. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods have been developed.

Table 3: Mass Spectrometry Data for Salvinorin A

Ionization Methodm/zAssignment
DART-HRMS433.1857[M+H]⁺ (Calculated for C₂₃H₂₈O₈+H)
DART-HRMS373.1651[M+H - C₂H₄O₂]⁺ (Loss of acetate)
Electron Ionization432, 404, 359, 318, 273, 252, 234, 220, 166, 121, 107, 94, 55Molecular Ion and Fragments
Data sourced from multiple studies.[2][4]
Infrared (IR) Spectroscopy

The IR spectrum of Salvinorin A provides key information about its functional groups.

Table 4: Infrared (IR) Absorption Data for Salvinorin A (KBr Pellet)

Wavenumber (cm⁻¹)Functional Group Assignment
3220O-H Stretch (likely trace moisture)
1745C=O Stretch (Ester)
1735C=O Stretch (γ-Lactone)
1240C-O Stretch
875Furan Ring
Data sourced from "Extraction and analytical study of salvinorin a from leaves of salvia divinorum".[4]

For the related compound, Salvinorin C, the IR spectrum suggests the presence of an α,β-unsaturated ester (1715 cm⁻¹), another ester, and a γ-lactone (1755 and 1735 cm⁻¹, respectively).[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Salvinorin A exhibits absorption in the ultraviolet region.

Table 5: UV-Vis Spectroscopic Data for Salvinorin A

Solventλmax (nm)
Methanol211
Data sourced from "Extraction and analytical study of salvinorin a from leaves of salvia divinorum".[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of Salvinorin A.

NMR Spectroscopy Protocol (General)
  • Sample Preparation: Dissolve 5-20 mg of purified Salvinorin A in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, high-quality 5 mm NMR tube.[7] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[7]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[7]

    • ¹H NMR: Acquire a one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum.

    • 2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete and unambiguous assignment of all proton and carbon signals.[2]

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

UPLC-MS/MS Protocol
  • Sample Preparation (Extraction from Plant Material):

    • Finely grind the dried plant material.

    • To 10 mg of the ground material, add 1 mL of a methanol/water (9:1) solution.[8]

    • Sonicate the mixture in a heated water bath (e.g., 35 °C) for 1 hour.[8]

    • Centrifuge the sample, and dilute the supernatant 1:10 with the extraction solvent before injection.[8]

  • Chromatography (UPLC):

    • System: ACQUITY UPLC System or equivalent.

    • Column: ACQUITY UPLC HSS T3 2.1 x 30 mm, 1.8 µm column or similar.

    • Mobile Phase: A gradient of water and methanol, both with 0.1% formic acid.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Tandem Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • MRM Transitions: Monitor at least two transitions for Salvinorin A, for example, 433.4 > 373.2 (for quantification) and 433.4 > 323.2 (for confirmation).

    • Data Analysis: Quantify using a calibration curve prepared with an authentic Salvinorin A standard.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove moisture.

    • In an agate mortar and pestle, grind 0.5 to 1 mg of purified Salvinorin A with approximately 100 mg of the dried KBr until a fine, homogeneous powder is obtained.[8]

  • Pellet Formation:

    • Place the powder mixture into a pellet-forming die.

    • Apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the IR spectrometer and acquire the sample spectrum.

    • The final spectrum should be baseline-corrected against the background.

UV-Vis Spectroscopy Protocol (General)
  • Sample Preparation:

    • Prepare a stock solution of purified Salvinorin A of known concentration in a UV-grade solvent (e.g., methanol).

    • Prepare a series of dilutions from the stock solution to create standards for a calibration curve if quantitative analysis is desired.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Rinse and fill a second quartz cuvette with the sample solution.

    • Place the reference and sample cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 190-400 nm) to obtain the absorption spectrum and identify the λmax.

Signaling Pathway and Experimental Workflow Visualizations

Salvinorin A-Induced Kappa-Opioid Receptor Signaling

Salvinorin A is a selective agonist at the kappa-opioid receptor (KOPr), which is a G-protein coupled receptor (GPCR). Upon binding, Salvinorin A induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gαi/o).[4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4] Additionally, the dissociated Gβγ subunits can modulate ion channels. KOPr activation can also trigger other signaling pathways, including those involving β-arrestin and the activation of mitogen-activated protein kinase (MAPK) cascades such as ERK1/2, p38, and JNK.[4]

SalvinorinA_KOPr_Signaling SalvinorinA Salvinorin A KOPr Kappa-Opioid Receptor (KOPr) SalvinorinA->KOPr Binds and Activates G_protein Gαi/oβγ (Inactive) KOPr->G_protein Recruits beta_arrestin β-arrestin KOPr->beta_arrestin Recruits G_alpha_GTP Gαi/o-GTP (Active) G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits cellular_response Cellular Response (e.g., Dysphoria, Analgesia) G_beta_gamma->cellular_response Modulates Ion Channels cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->cellular_response p38_MAPK p38 MAPK Pathway p38_MAPK->cellular_response JNK_pathway JNK Pathway JNK_pathway->cellular_response beta_arrestin->p38_MAPK beta_arrestin->JNK_pathway

Caption: Salvinorin A signaling at the kappa-opioid receptor.

Experimental Workflow for UPLC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of Salvinorin A from a plant matrix using UPLC-MS/MS.

UPLC_MS_Workflow start Start: Dried Salvia divinorum Plant Material grind Grind to Fine Powder start->grind extract Solvent Extraction (Methanol/Water) grind->extract sonicate Sonication (1 hr, 35°C) extract->sonicate centrifuge Centrifugation sonicate->centrifuge supernatant Collect & Dilute Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc msms Tandem MS Detection (MRM) uplc->msms data Data Analysis & Quantification msms->data end End: Salvinorin A Concentration data->end

Caption: UPLC-MS/MS analysis workflow for Salvinorin A.

Conclusion

The spectroscopic analysis of Salvinorin A is well-established, with a wealth of data available from NMR, MS, IR, and UV-Vis techniques. These analytical methods are essential for the unambiguous identification, structural elucidation, and quantification of this potent kappa-opioid receptor agonist. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers and professionals, enabling further investigation into the pharmacology of Salvinorin A and its potential as a lead compound in drug discovery. The provided visualizations of the primary signaling pathway and a common analytical workflow offer a clear conceptual framework for understanding its biological action and methods of analysis.

References

Salvinone: A Technical Review of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinone, a diterpenoid compound isolated from Salvia miltiorrhiza, is a subject of interest within natural product chemistry. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of experimental data regarding its core physicochemical properties, namely solubility and stability. This technical guide addresses this information gap by presenting the available predicted data for this compound and offering a detailed examination of the experimentally determined solubility and stability of the closely related and more extensively studied compound, Salvinorin A. Furthermore, this document outlines general experimental protocols for determining these critical parameters and explores the known signaling pathways of other bioactive compounds from the Salvia genus to provide a broader context for researchers.

Introduction to this compound

This compound is a natural product found in the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Its chemical structure is characterized by a phenanthrene ring system. While other constituents of Salvia miltiorrhiza, such as tanshinones and salvianolic acids, have been extensively studied for their biological activities, this compound remains a comparatively under-researched molecule. Understanding the solubility and stability of this compound is a critical prerequisite for its potential future investigation as a therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.

Solubility Profile

This compound Solubility
Property Value Source
Predicted Water Solubility0.0013 g/LALOGPS
Predicted logP5.01ALOGPS
Predicted logS-5.3ALOGPS

Table 1: Predicted Solubility Properties of this compound.

Salvinorin A Solubility: An Analog Case Study

In contrast to this compound, the solubility of Salvinorin A, the principal psychoactive compound from Salvia divinorum, has been qualitatively and quantitatively described. This information can serve as a useful, albeit indirect, reference for researchers investigating this compound.

Solvent Solubility Compound
Acetonitrile~1 mg/mLSalvinorin A Propionate
DMSO~1 mg/mLSalvinorin A Propionate
Dimethylformamide (DMF)~2 mg/mLSalvinorin A Propionate
EthanolSoluble to 10 mMSalvinorin A
MethanolSolubleSalvinorin A
PyridineSolubleSalvinorin A
ChloroformSolubleSalvinorin A
Aqueous BuffersSparingly solubleSalvinorin A Propionate
1:1 DMF:PBS (pH 7.2)~0.5 mg/mLSalvinorin A Propionate

Table 2: Solubility of Salvinorin A and its Propionate Derivative in Various Solvents.[1][2][3]

Stability Profile

This compound Stability

There are no specific experimental studies on the stability of this compound, its degradation pathways, or degradation kinetics available in the peer-reviewed literature. To assess the stability of this compound, forced degradation studies under various stress conditions would be required.

Stability of Related Compounds from the Salvia Genus

Studies on other compounds from the Salvia genus provide insights into the potential stability challenges and degradation mechanisms that might be relevant for this compound.

Salvinorin A:

The stability of Salvinorin A has been investigated in rat plasma. Its degradation is temperature-dependent and primarily enzymatic.

Temperature Apparent First-Order Rate Constant (h⁻¹)
37°C3.8 x 10⁻¹
25°C1.1 x 10⁻¹
4°C< 6.0 x 10⁻³

Table 3: Apparent First-Order Degradation Rate Constants of Salvinorin A in Rat Plasma.[4]

The degradation of Salvinorin A in rat plasma is significantly inhibited by the esterase inhibitor sodium fluoride, with carboxylesterases identified as the primary enzymes responsible for its hydrolysis[4]. The main degradation products are its deacetylated form, salvinorin B, and the lactone-ring-opened forms of both salvinorin A and B[4]. As a solid, Salvinorin A propionate is stable for at least four years when stored at -20°C[1].

Salvianolic Acid B:

The stability of salvianolic acid B, a major water-soluble compound in Salvia miltiorrhiza, is pH- and temperature-dependent. It is stable at 4°C in aqueous solution for at least 30 hours.

Experimental Protocols

The following sections describe general methodologies for determining the solubility and stability of a compound like this compound.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method, followed by quantification of the dissolved solute.

G cluster_prep Sample Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (e.g., 24-72h with agitation) prep1->prep2 sep1 Centrifuge or filter to remove undissolved solid prep2->sep1 quant1 Withdraw a known volume of the supernatant sep1->quant1 quant2 Dilute as necessary quant1->quant2 quant3 Analyze concentration via HPLC-UV, LC-MS, or UV-Vis quant2->quant3 G cluster_conditions Stress Conditions start This compound Sample acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 60-80°C) start->thermal photo Photolytic Stress (e.g., ICH Q1B) start->photo analysis Analyze at time points by a stability-indicating method (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Determine Degradation Kinetics analysis->end TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Apoptosis Cardiomyocyte Apoptosis NLRP3->Apoptosis TanshinoneIIA Tanshinone IIA TanshinoneIIA->TLR4 TanshinoneIIA->NFkB OxidativeStress Oxidative Stress Nrf2 Nrf2 OxidativeStress->Nrf2 ARE Antioxidant Response Element Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes SalvianolicAcidB Salvianolic Acid B SalvianolicAcidB->Nrf2

References

Methodological & Application

Application Notes and Protocols for the Extraction of Salvinone from Salvia miltiorrhiza

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Salvia miltiorrhiza, also known as Danshen, is a traditional Chinese medicinal herb renowned for its therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases.[1][2] The medicinal efficacy of Salvia miltiorrhiza is attributed to its bioactive constituents, which are broadly classified into two categories: hydrophilic phenolic acids and lipophilic tanshinones.[3] Salvinone belongs to the tanshinone group, which are diterpenoid compounds. This document provides detailed protocols for the extraction of this compound and other major tanshinones such as tanshinone I, tanshinone IIA, and cryptotanshinone from the roots of Salvia miltiorrhiza.

The protocols outlined below cover several common and efficient extraction techniques, including conventional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE). The choice of method often depends on factors such as desired yield, purity, cost, and environmental considerations. For the purposes of these protocols, it is assumed that the extraction conditions for this compound are comparable to those of other major tanshinones due to their structural similarities as liposoluble compounds.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of major tanshinones from Salvia miltiorrhiza. This data can help researchers compare the efficiency of different extraction methods and conditions.

Table 1: Comparison of Tanshinone Content in Salvia miltiorrhiza Extracts

AnalyteContent in Raw Material (μg/g)Reference
Tanshinone I1346.56[4]
Tanshinone IIA999.16[4]
CryptotanshinoneNot specified
Dihydrotanshinone856.92 (isomer)[4]

Table 2: Efficiency of Different Extraction Methods

Extraction MethodKey ParametersCompound(s)Yield/EfficiencyReference
Ethanol Reflux 95% EthanolTotal TanshinonesContent increased from 18.23% to 57.29% after purification[2]
Supercritical CO2 Extraction 20 MPa, 45°C, 95% ethanol co-solventTanshinone IIA, Tanshinone I, CryptotanshinoneOptimized for high yield[5]
Ultrasound-Assisted Extraction (UAE) 60% aqueous ethanol, 30°C, 25 minSalvianolic Acid B33.93 mg/g (higher than reflux)[6]
UAE with Natural Deep Eutectic Solvents (NaDES) L-proline-lactic acidTanshinone IIA, Cryptotanshinone1.485 mg/g, 0.839 mg/g[7]
Cloud Point Extraction (CPE) 3% lecithin, 2% NaCl, 25°CDihydrotanshinone I, Cryptotanshinone, Tanshinone I, Tanshinone IIA4.55%, 8.32%, 15.77%, 6.81% increase over water extraction[8]
Subcritical Water Extraction (SBWE) 150°CTanshinone I370-fold higher than traditional decoction[9][10]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction

This protocol describes a standard method for extracting tanshinones using an organic solvent.

Materials and Equipment:

  • Dried and powdered roots of Salvia miltiorrhiza

  • 95% Ethanol

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Rotary evaporator

  • Filter paper or vacuum filtration system

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Preparation: Weigh 100 g of dried, powdered Salvia miltiorrhiza root and place it into a 1 L round-bottom flask.

  • Extraction: Add 500 mL of 95% ethanol to the flask. Set up the reflux apparatus and heat the mixture to boiling using a heating mantle. Maintain the reflux for 2 hours.

  • Filtration: Allow the mixture to cool to room temperature. Filter the extract through filter paper to separate the solid plant material from the liquid extract. For higher efficiency, use a vacuum filtration system.

  • Re-extraction (Optional): The solid residue can be re-extracted with another 300 mL of 95% ethanol under the same conditions to maximize the yield.

  • Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 50°C until the ethanol is removed. The resulting product is a concentrated crude extract rich in tanshinones.

  • Purification (Optional): The crude extract can be further purified using techniques like silica gel column chromatography or preparative HPLC to isolate individual tanshinones.[11]

  • Analysis: Quantify the this compound and other tanshinone content in the extract using a validated HPLC method.[1][12]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a more efficient and faster method compared to conventional solvent extraction.[13]

Materials and Equipment:

  • Dried and powdered roots of Salvia miltiorrhiza

  • 60% Aqueous Ethanol

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Centrifuge

  • Filter (e.g., 0.45 µm syringe filter)

  • HPLC system for analysis

Procedure:

  • Preparation: Weigh 10 g of dried, powdered Salvia miltiorrhiza root and place it into a 250 mL beaker.

  • Extraction: Add 200 mL of 60% aqueous ethanol to the beaker (solvent to material ratio of 20:1 v/w).[6]

  • Sonication: Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate at a frequency of 45 Hz for 25 minutes at a controlled temperature of 30°C.[6] The cavitation, mechanical, and thermal effects of ultrasound will rupture the plant cell walls, facilitating the release of bioactive compounds.[13]

  • Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Filtration: Decant the supernatant and filter it through a 0.45 µm syringe filter to obtain a clear extract.

  • Analysis: Analyze the filtered extract directly or after appropriate dilution using HPLC to determine the concentration of this compound and other tanshinones.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO2) is a green technology that offers high selectivity and efficiency.[2][5]

Materials and Equipment:

  • Dried and powdered roots of Salvia miltiorrhiza

  • Supercritical fluid extractor

  • High-purity CO2

  • Co-solvent (e.g., 95% Ethanol)

  • HPLC system for analysis

Procedure:

  • Preparation: Place a known amount of dried, powdered Salvia miltiorrhiza root into the extraction vessel of the SFE system.

  • Setting Parameters: Set the SFE system to the optimized conditions:

    • Extraction Pressure: 20 MPa[5]

    • Extraction Temperature: 45°C[5]

    • Separation Temperature: 35°C[5]

    • Co-solvent: 95% Ethanol[5]

    • Co-solvent Flow Rate: 1.0 mL/min[5]

  • Extraction: Start the extraction process. The supercritical CO2, modified with the ethanol co-solvent, will pass through the plant material, dissolving the lipophilic tanshinones.

  • Separation: The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature are changed, causing the CO2 to return to its gaseous state and the extract to precipitate.

  • Collection: Collect the precipitated extract from the separator.

  • Analysis: Dissolve a known amount of the extract in a suitable solvent and analyze it using HPLC to quantify the this compound and other tanshinones.

Visualizations

Salvinone_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_processing Downstream Processing cluster_analysis Analysis cluster_output Output start Dried Salvia miltiorrhiza Roots powder Grind to Powder start->powder solvent_ext Solvent Extraction (e.g., Ethanol Reflux) powder->solvent_ext Add Solvent uae_ext Ultrasound-Assisted Extraction (UAE) powder->uae_ext Add Solvent sfe_ext Supercritical Fluid Extraction (SFE) powder->sfe_ext Load into Extractor filtration Filtration / Centrifugation solvent_ext->filtration uae_ext->filtration concentration Solvent Evaporation (Rotary Evaporator) sfe_ext->concentration Precipitation filtration->concentration purification Purification (e.g., Chromatography) concentration->purification hplc HPLC Analysis concentration->hplc Crude Extract Analysis purification->hplc end Isolated this compound hplc->end

Caption: General workflow for the extraction and analysis of this compound.

Signaling_Pathway_Placeholder cluster_info Note cluster_pathway Illustrative Anti-Inflammatory Pathway info_text The specific signaling pathways modulated by this compound are diverse and subject to ongoing research. This diagram represents a generalized pathway often associated with the anti-inflammatory and cardioprotective effects of tanshinones. This compound This compound / Tanshinones receptor Cellular Target (e.g., Receptor/Enzyme) This compound->receptor Binds to inhibition Inhibition of Pro-inflammatory Signaling Cascade (e.g., NF-κB, MAPK) receptor->inhibition Activates/Modulates pro_inflammatory Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) inhibition->pro_inflammatory Downregulates inflammation Inflammatory Response pro_inflammatory->inflammation Promotes

Caption: Generalized signaling pathway for tanshinone bioactivity.

References

Application Notes and Protocols for the Quantitative Analysis of Salvinone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinone, a diterpenoid compound found in plants of the Salvia genus, has garnered interest within the scientific community for its potential pharmacological activities. As research into its therapeutic applications progresses, the need for accurate and reliable quantitative analysis methods becomes paramount. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the determination of this compound in various matrices, including plant extracts and pharmaceutical formulations.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using HPLC. The methodologies described are based on established analytical principles for the separation and quantification of related diterpenoids from Salvia species.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate HPLC analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Protocol for Extraction from Plant Material:

  • Grinding: Grind dried plant material (e.g., leaves, roots) into a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction Solvent: Use a suitable organic solvent such as methanol or a mixture of methanol and water (e.g., 80% methanol).

  • Extraction Procedure:

    • Weigh approximately 1 gram of the powdered plant material into a flask.

    • Add 20 mL of the extraction solvent.

    • Sonication or maceration can be employed to enhance extraction efficiency. For maceration, allow the mixture to stand for 24 hours at room temperature. For sonication, use an ultrasonic bath for 30-60 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range of the HPLC method.

HPLC Method

The following HPLC parameters are recommended for the quantitative analysis of this compound. Method optimization may be necessary to achieve optimal separation and sensitivity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile or Methanol
Gradient Elution 0-10 min: 50% B10-25 min: 50-90% B25-30 min: 90% B30-35 min: 90-50% B35-40 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm or a wavelength determined by the UV spectrum of this compound
Injection Volume 10 µL
Method Validation

To ensure the reliability of the quantitative results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: Analyze a series of standard solutions of this compound at different concentrations (e.g., 5-100 µg/mL) to establish a linear relationship between concentration and peak area. The correlation coefficient (r²) should be >0.999.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should typically be less than 2%.

  • Accuracy: Determine the recovery of this compound by spiking a blank matrix with a known amount of the standard. The recovery should be within an acceptable range (e.g., 98-102%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified. These are typically calculated from the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the HPLC analysis of diterpenoids from Salvia species, which can be used as a reference for the analysis of this compound.[1][2]

ParameterTypical Value
Retention Time (min) Dependent on the specific compound and chromatographic conditions
Linearity (r²) > 0.999
Limit of Detection (LOD) 3.0 - 16 ng/mL[1]
Limit of Quantification (LOQ) 0.25 - 1.50 µg/mL[2]
Intra-day Precision (RSD) < 3%[1]
Inter-day Precision (RSD) < 3%[1]
Recovery (%) 96.2 - 108.1%[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound using HPLC.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Plant Material B Grinding A->B C Extraction B->C D Filtration C->D E Dilution D->E F HPLC Injection E->F G Chromatographic Separation (C18 Column) F->G H UV Detection G->H I Peak Integration H->I J Quantification using Calibration Curve I->J K Quantitative Result J->K

Caption: Workflow for the quantitative analysis of this compound.

Representative Signaling Pathway

While the specific signaling pathway of this compound is a subject of ongoing research, the closely related and well-studied diterpenoid, Salvinorin A, is known to be a potent and selective agonist of the kappa-opioid receptor (KOR).[3][4] The following diagram illustrates a simplified representation of the KOR signaling pathway.

G cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) Gi Gi/o Protein KOR->Gi Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion This compound This compound This compound->KOR Agonist Binding Gi->AC Inhibition ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulation

Caption: Simplified Kappa-Opioid Receptor signaling pathway.

References

Application Notes and Protocols for the Synthesis of Salvinorin A Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and evaluation of Salvinorin A analogues, potent and selective kappa-opioid receptor (KOR) agonists. The following protocols and data are intended to guide researchers in the development of novel KOR ligands with potentially improved therapeutic profiles for various neurological and psychiatric disorders.

Introduction

Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen and a highly selective kappa-opioid receptor (KOR) agonist.[1] Its unique non-nitrogenous structure distinguishes it from classical opioid alkaloids.[2][3] The therapeutic potential of Salvinorin A is significant; however, its clinical utility is hampered by its hallucinogenic effects and rapid in vivo metabolism.[1] Consequently, extensive research has focused on the synthesis of Salvinorin A analogues to dissociate the therapeutic effects from the undesirable side effects and to improve pharmacokinetic properties. Structure-activity relationship (SAR) studies have revealed that modifications at the C(2) position and the furan ring of the Salvinorin A scaffold are particularly important for modulating affinity and efficacy at the KOR.[3][4][5]

Key Synthetic Strategies and Structure-Activity Relationships (SAR)

The primary starting material for the semi-synthesis of many Salvinorin A analogues is Salvinorin B, which is readily obtained by the deacetylation of Salvinorin A.[4]

C(2) Position Modifications

The C(2) position of the Salvinorin A scaffold has been a major focus for modification to explore the binding pocket of the KOR and to enhance metabolic stability.

  • Amino Acid Analogues: The introduction of amino acid moieties at the C(2) position has been explored to create novel analogues. Studies have shown that small, non-aromatic amino acids can be well-tolerated, with a valine-substituted derivative displaying high affinity and full agonist activity at the KOR.[4][6][7] In contrast, analogues with bulky or aromatic residues were found to be inactive, highlighting the steric and electronic constraints of the KOR binding pocket at this position.[4][6][7]

  • Halogenated Analogues: Halogenation at the C(2) position serves as a valuable tool to probe the electronic environment of the KOR binding pocket.[5][8] SAR studies of C(2)-halogenated analogues have shown that the affinity for the KOR increases with the atomic radius of the halogen (I > Br > Cl > F).[5][8] Generally, the β-isomers exhibit better binding affinity than the α-isomers, with the exception of the iodinated analogues.[5]

Furan Ring Modifications

The furan ring of Salvinorin A is another critical pharmacophore for KOR activity. Modifications to this ring have been shown to significantly impact potency and efficacy.

  • Substitutions at C-16: Selective bromination at the C-16 position of the furan ring, followed by Suzuki-Miyaura or Sonogashira couplings, allows for the introduction of a variety of aryl, heteroaryl, alkenyl, and alkyl groups.[2][3] Studies have indicated that sterically less demanding substitutions at this position are generally preferred, suggesting that the furan ring binds in a congested area of the KOR binding pocket.[2][3][9] For instance, a methyl group at C-16 leads to a reduction in potency, whereas an ethynyl group results in a slightly more potent analogue than Salvinorin A.[2][3]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of selected Salvinorin A analogues at the kappa-opioid receptor.

Table 1: Biological Activity of C(2)-Modified Salvinorin A Analogues

CompoundC(2) SubstituentKOR Ki (nM)KOR EC50 (nM)Emax (%)Reference
Salvinorin A-OCOCH30.75 ± 0.620.030 ± 0.004100[2][4]
Salvinorin B-OH>1000--[10]
12 -Valine42.0 ± 2.05-Full Agonist[4]
3b (β-fluoro)-F14.3 ± 2.1--[5]
4b (β-chloro)-Cl8.9 ± 1.2--[5]
5b (β-bromo)-Br6.2 ± 0.9--[5]
6b (β-iodo)-I3.5 ± 0.525046 (Partial Agonist)[5]

Table 2: Biological Activity of Furan-Modified Salvinorin A Analogues

CompoundFuran ModificationKOR EC50 (nM)Reference
Salvinorin AUnsubstituted0.030 ± 0.004[2]
2 C-16 Bromo0.040 ± 0.010[2]
24 C-16 Methyl0.41 ± 0.15[2]
36 C-16 Ethynyl0.019 ± 0.004[2]

Experimental Protocols

General Starting Material Preparation: Synthesis of Salvinorin B

Salvinorin B is a common precursor for the synthesis of many Salvinorin A analogues and is prepared by the deacetylation of Salvinorin A.

Procedure:

  • Dissolve Salvinorin A in methanol.

  • Add a catalytic amount of sodium carbonate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction with a mild acid (e.g., acetic acid).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1: Synthesis of C(2) Amino Acid Analogues of Salvinorin A

This protocol describes a general two-step procedure for the synthesis of C(2) amino acid analogues, involving the coupling of an N-Fmoc-protected amino acid to Salvinorin B, followed by deprotection.[4]

Step 1: Synthesis of N-Fmoc-amino acid analogues of Salvinorin A

  • To a stirred solution of Salvinorin B (1 equiv) in dichloromethane (CH2Cl2), add the N-Fmoc-protected amino acid (3 equiv) and N-methylmorpholine (3 equiv).

  • Add TBTU (3 equiv) to the solution.

  • Stir the solution at 50°C for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., hexane:EtOAc, 2:1) to yield the desired N-Fmoc-protected amino acid analogue.[4]

Step 2: Deprotection of N-Fmoc-amino acid analogues

  • Dissolve the N-Fmoc-amino acid derivative of Salvinorin A (1 equiv) in CH2Cl2.

  • Add piperidine (3 equiv) to the solution.

  • Stir the solution at room temperature for 1.5 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., hexane:EtOAc, 2:1) to obtain the final amino acid analogue.[4]

Protocol 2: Synthesis of C(2) Halogenated Analogues of Salvinorin A

This protocol outlines the synthesis of C(2) fluoro and chloro analogues from Salvinorin B and its epimer.[5]

Synthesis of C-2 Fluoro Analogues:

  • React Salvinorin B (or its C-2 epimer) with Deoxo-Fluor reagent in a suitable solvent.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and work up appropriately.

  • Purify the crude product by column chromatography to isolate the C-2 fluoro analogue.

Synthesis of C-2 Chloro Analogues:

  • Treat Salvinorin B (or its C-2 epimer) with TCT and DMF.

  • Heat the reaction mixture to 35°C to ensure the formation of the chlorinated product and avoid the formation of the C-2 formate byproduct.[5]

  • Monitor the reaction by TLC.

  • After completion, perform an aqueous workup.

  • Purify the crude product by column chromatography.

Protocol 3: Modification of the Furan Ring via Suzuki-Miyaura Coupling

This protocol describes the introduction of aryl or alkyl groups at the C-16 position of the furan ring.[2][3]

Step 1: Bromination of Salvinorin A at C-16

  • Dissolve Salvinorin A in CH2Cl2.

  • Add N-bromosuccinimide (NBS) (1.4 equiv) and a catalytic amount of Br2.

  • Stir the reaction at room temperature until completion.

  • Purify the product by column chromatography to yield C-16 bromo-Salvinorin A.[3]

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vial, combine C-16 bromo-Salvinorin A (1.0 equiv), the desired boronic acid (2.0 equiv), Pd2dba3 (0.04 equiv), SPhos (0.16 equiv), and K3PO4 (3.0 equiv).

  • Add toluene as the solvent.

  • Heat the reaction mixture at 60°C until the starting material is consumed.

  • Cool the reaction to room temperature and purify by column chromatography to obtain the C-16 substituted analogue.[3]

Protocol 4: Radioligand Binding Assay for Opioid Receptors

This protocol is a general method to determine the binding affinity (Ki) of the synthesized analogues for the kappa, mu, and delta opioid receptors.[5][11][12]

Materials:

  • Cell membranes from CHO cells stably expressing the human kappa (hKOR), mu (hMOR), or delta (hDOR) opioid receptors.

  • Radioligand: [3H]diprenorphine (a non-selective opioid antagonist) or a selective radioligand like [3H]U-69,593 for KOR.

  • Test compounds (synthesized Salvinorin A analogues).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Determine non-specific binding in the presence of a high concentration of a non-labeled universal opioid ligand (e.g., naloxone).

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[12]

Protocol 5: [35S]GTPγS Binding Assay for Functional Activity

This assay measures the G-protein activation upon agonist binding to the KOR, determining the potency (EC50) and efficacy (Emax) of the analogues.[11]

Materials:

  • Cell membranes from cells expressing the KOR.

  • [35S]GTPγS.

  • GDP.

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

  • Scintillation counter or filter-based detection system.

Procedure:

  • Incubate the cell membranes with varying concentrations of the test compound, a fixed concentration of [35S]GTPγS, and GDP in the assay buffer.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

  • Plot the amount of bound [35S]GTPγS against the log of the agonist concentration to determine EC50 and Emax values.

Visualizations

Synthetic Workflow for C(2) Amino Acid Analogues

Synthetic_Workflow_C2_Amino_Acid SalvinorinA Salvinorin A SalvinorinB Salvinorin B SalvinorinA->SalvinorinB Deacetylation ProtectedAnalogue N-Fmoc-Protected Analogue SalvinorinB->ProtectedAnalogue TBTU, NMM FmocAA N-Fmoc-Amino Acid FmocAA->ProtectedAnalogue FinalAnalogue C(2) Amino Acid Analogue ProtectedAnalogue->FinalAnalogue Piperidine

Caption: General synthetic scheme for C(2) amino acid analogues of Salvinorin A.

Kappa-Opioid Receptor Signaling Pathway

KOR_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein KOR->G_protein activates MAPK MAPK Cascade (ERK, p38, JNK) KOR->MAPK activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces SalvinorinA Salvinorin A Analogue SalvinorinA->KOR binds & activates PKA PKA cAMP->PKA activates CellularResponse Cellular Response (e.g., reduced excitability) PKA->CellularResponse Ca_channel->CellularResponse K_channel->CellularResponse MAPK->CellularResponse

Caption: Simplified KOR signaling cascade initiated by agonist binding.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation Membranes Receptor Membranes Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Rapid Filtration (separate bound/unbound) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for determining binding affinity via radioligand displacement.

References

Application Notes and Protocols for Salvianolic Acids in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: While the initial request specified information on "Salvinone," a thorough review of the scientific literature did not yield specific in vivo animal study data for a compound explicitly named this compound. The term appears in literature concerning Salvia miltiorrhiza injections, where it is listed as a pharmacological component alongside other well-researched compounds. This document, therefore, focuses on Salvianolic Acid A (SAA) and Salvianolic Acid B (Sal B) , the major water-soluble bioactive components of Salvia miltiorrhiza, for which substantial in vivo data in animal models of cardiovascular disease exists. These compounds are often implicated in the therapeutic effects of Salvia miltiorrhiza preparations.

Introduction

Salvianolic acids, particularly Salvianolic Acid A and B, are phenolic compounds extracted from the root of Salvia miltiorrhiza (Danshen). They are known for their potent antioxidant and cardioprotective properties.[1][2] In vivo animal studies have demonstrated their efficacy in models of myocardial infarction and ischemia-reperfusion injury.[1][2][3] These notes provide an overview of their application in such studies, including pharmacokinetic data, established protocols, and associated signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo animal studies involving Salvianolic Acid A and B.

Table 1: Pharmacokinetic Parameters of Salvianolic Acids in Rats

CompoundDosage and RouteCmaxTmaxt1/2Absolute Bioavailability (F)Reference
Salvianolic Acid A5 mg/kg, oral31.53 µg/L~1 h1.72–1.96 hNot specified[4]
10 mg/kg, oral57.39 µg/L~1 h1.72–1.96 hNot specified[4]
20 mg/kg, oral111.91 µg/L~1 h1.72–1.96 hNot specified[4]
Salvianolic Acid D4 mg/kg, oral333.08 ± 61.21 ng/mL1.133 ± 0.689 hNot specified4.159% ± 0.517%[5][6][7]
0.25 mg/kg, i.v.5756.06 ± 719.61 µg/L (at 2 min)---[5][7]
0.5 mg/kg, i.v.11073.01 ± 1783.46 µg/L (at 2 min)---[5][7]
1 mg/kg, i.v.21077.58 ± 5581.97 µg/L (at 2 min)---[5][7]

Table 2: Efficacy of Salvianolic Acids in Animal Models of Myocardial Infarction

CompoundAnimal ModelDosageOutcome MeasureResultReference
Salvianolic Acid A & BRat, Myocardial InfarctionNot specifiedMyocardial Infarct SizeSignificantly decreased[1]
Blood Vessel Density (BVD)Significantly improved[1]
Vascular Endothelium Growth Factor (VEGF)Significantly increased[1]
Salvianolic Acid ARat, Isoproterenol-induced Myocardial InfarctionNot specifiedCardiac dysfunction and myocardial injurySignificantly attenuated[2]
Salvianolic Acid BRat, Myocardial Ischemia/Reperfusion3 to 120 mg/kg (i.v., i.p., gavage)Myocardial Infarct SizeSignificantly reduced[3]
CK-MB, CK, LDH, cTnI levelsSignificantly reduced[3]
LVFS, -dp/dt max, +dp/dt max, Cardiac OutputSignificantly increased[3]

Experimental Protocols

Myocardial Infarction Model in Rats Induced by Isoproterenol

This protocol is based on studies evaluating the cardioprotective effects of Salvianolic Acid A.[2]

Objective: To induce myocardial infarction in rats to test the efficacy of cardioprotective agents.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Isoproterenol hydrochloride

  • Salvianolic Acid A

  • Anesthetic (e.g., pentobarbital sodium)

  • ECG machine

  • Hemodynamic monitoring equipment

  • Materials for blood and tissue collection

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: Administer Salvianolic Acid A or vehicle control to the respective groups of rats daily for a predefined period (e.g., 8 days). Administration can be via oral gavage or intraperitoneal injection.

  • Induction of Myocardial Infarction: On the last two days of the treatment period, induce myocardial infarction by subcutaneous injection of isoproterenol (e.g., 85 mg/kg) at a 24-hour interval.

  • Monitoring: After the second isoproterenol injection, monitor hemodynamic parameters and lead II electrocardiograph continuously.

  • Sample Collection: At the end of the experiment, collect blood samples for biochemical analysis (e.g., LDH, AST, CK, MDA). Euthanize the animals and harvest the hearts for histopathological examination and measurement of antioxidant enzyme activities (SOD, CAT, GPx).

Myocardial Ischemia/Reperfusion (I/R) Injury Model in Rats

This protocol is a general representation of methods used in studies assessing the effects of Salvianolic Acid B.[3]

Objective: To create a model of myocardial ischemia followed by reperfusion to study the mechanisms of I/R injury and the effects of therapeutic interventions.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Salvianolic Acid B

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Rodent ventilator

  • Surgical instruments

  • Suture for coronary artery ligation

  • ECG monitoring equipment

Procedure:

  • Animal Preparation: Anesthetize the rat and intubate for mechanical ventilation.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.

  • Ischemia: Induce ischemia by tightening the suture to occlude the LAD artery. Successful occlusion is often confirmed by ST-segment elevation on the ECG. The duration of ischemia is typically 30-45 minutes.

  • Drug Administration: Administer Salvianolic Acid B or vehicle control. The timing can be before ischemia (pre-treatment), during ischemia, or at the onset of reperfusion. Routes of administration can be intravenous or intraperitoneal. Dosages can range from 3 to 120 mg/kg.[3]

  • Reperfusion: Release the suture to allow blood flow to return to the myocardium. The reperfusion period is typically 2-24 hours.

  • Outcome Assessment: At the end of the reperfusion period, assess cardiac function (e.g., via echocardiography), measure infarct size (e.g., using TTC staining), and collect blood and tissue for biochemical and molecular analyses.

Signaling Pathways and Mechanisms of Action

Salvianolic acids exert their cardioprotective effects through multiple signaling pathways.

  • Antioxidant Effects: Salvianolic acids are potent scavengers of reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to ischemia-reperfusion injury.[8]

  • Anti-inflammatory Effects: Salvianolic Acid B can attenuate inflammation in endothelial cells by inhibiting NF-κB activation.[8]

  • Anti-apoptotic Effects: Salvianolic Acid B has been shown to protect myocardial cells from apoptosis.[9]

  • Pro-angiogenic Effects: Salvianolic acids can promote angiogenesis (the formation of new blood vessels) in ischemic myocardium, which helps to restore blood flow. This is mediated in part by increasing the expression of Vascular Endothelial Growth Factor (VEGF).[1]

Below are diagrams illustrating a simplified experimental workflow and a key signaling pathway.

experimental_workflow cluster_pretreatment Pre-treatment Phase cluster_induction Induction Phase cluster_treatment_reperfusion Treatment & Reperfusion cluster_assessment Outcome Assessment acclimatization Animal Acclimatization drug_admin Salvianolic Acid / Vehicle Administration acclimatization->drug_admin anesthesia Anesthesia surgery Surgical Procedure (e.g., Thoracotomy) anesthesia->surgery ligation LAD Ligation (Ischemia) surgery->ligation reperfusion Reperfusion ligation->reperfusion drug_admin_reperfusion Salvianolic Acid / Vehicle at Reperfusion monitoring Hemodynamic & ECG Monitoring sample_collection Blood & Tissue Collection monitoring->sample_collection analysis Biochemical & Histological Analysis sample_collection->analysis signaling_pathway cluster_stress Cellular Stress cluster_mediators Key Mediators cluster_salvianolic_acid Intervention cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes IR_injury Ischemia/Reperfusion Injury ROS Reactive Oxygen Species (ROS) IR_injury->ROS Inflammation Inflammatory Cytokines IR_injury->Inflammation NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptotic Pathways ROS->Apoptosis Inflammation->NFkB Sal_Acid Salvianolic Acids Sal_Acid->ROS Sal_Acid->Inflammation VEGF_pathway VEGF Signaling Sal_Acid->VEGF_pathway NFkB->Apoptosis Cell_Death Cardiomyocyte Death Apoptosis->Cell_Death Angiogenesis Angiogenesis VEGF_pathway->Angiogenesis Improved_Function Improved Cardiac Function Angiogenesis->Improved_Function

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Salvinone Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinone is a bioactive diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular diseases.[1][2] Emerging evidence suggests that components of Salvia miltiorrhiza possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and antiplatelet activities.[1][3] These application notes provide detailed protocols for a panel of cell-based assays to investigate the biological activity of this compound, with a focus on its potential cardiovascular and anti-inflammatory effects. While specific quantitative data for this compound is limited in publicly available literature, the provided assays are standard methods to characterize the activity of novel compounds in these areas. The data presented for related compounds from Salvia miltiorrhiza can serve as a benchmark for comparative analysis.

I. Cytotoxicity Assessment of this compound

Prior to evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic concentration range for subsequent experiments. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay for Cell Viability

1. Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

3. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

4. Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

The IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve of this compound concentration versus percentage of cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_this compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prep_this compound->treat_cells incubate_24h Incubate (24-72h) treat_cells->incubate_24h add_mtt Add MTT Solution incubate_24h->add_mtt incubate_4h Incubate (3-4h) add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow of the MTT assay for cytotoxicity assessment.

II. Anti-Inflammatory Activity of this compound

Chronic inflammation is a key contributor to the pathogenesis of cardiovascular diseases. The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

1. Principle: The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable end-product of NO. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a chromophoric azo derivative that can be measured spectrophotometrically.

2. Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

3. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells with medium only), a vehicle control (cells with vehicle and LPS), and a positive control (cells with LPS only).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A to each supernatant sample, followed by a 5-10 minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 5-10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

4. Data Analysis: Calculate the percentage of NO inhibition using the following formula: % NO Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100

Experimental Protocol: ELISA for TNF-α and IL-6

1. Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between two layers of antibodies (capture and detection antibodies). The detection antibody is conjugated to an enzyme, and in the final step, a substrate is added that is converted by the enzyme into a detectable signal.

2. Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Human TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Wash buffer

  • 96-well ELISA plates

3. Procedure:

  • Cell Culture and Treatment: Follow the same cell seeding, pre-treatment with this compound, and LPS stimulation protocol as described for the Griess assay.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA Protocol: Follow the manufacturer's instructions provided with the ELISA kit. A general procedure is as follows: a. Coat the 96-well plate with the capture antibody and incubate overnight. b. Wash the plate and block non-specific binding sites. c. Add the collected cell culture supernatants and standards to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash and add streptavidin-HRP. f. Wash and add the TMB substrate. g. Stop the reaction with the stop solution and measure the absorbance at 450 nm.

4. Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of inhibition for each cytokine.

Potential Signaling Pathway: NF-κB Pathway in Inflammation

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. This compound may potentially inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates p_IkBa->p65_p50 releases genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) p65_p50_nuc->genes activates transcription nucleus Nucleus This compound This compound This compound->IKK inhibits? Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis start Start blood_collection Collect Blood in Citrate Tubes start->blood_collection centrifuge_low Centrifuge (Low Speed) blood_collection->centrifuge_low obtain_prp Obtain PRP centrifuge_low->obtain_prp centrifuge_high Centrifuge (High Speed) centrifuge_low->centrifuge_high adjust_platelet_count Adjust Platelet Count in PRP obtain_prp->adjust_platelet_count obtain_ppp Obtain PPP centrifuge_high->obtain_ppp obtain_ppp->adjust_platelet_count pre_warm Pre-warm PRP adjust_platelet_count->pre_warm add_this compound Add this compound/Vehicle pre_warm->add_this compound add_agonist Add Agonist (e.g., ADP) add_this compound->add_agonist record_aggregation Record Aggregation add_agonist->record_aggregation calculate_inhibition Calculate % Inhibition record_aggregation->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end_node End determine_ic50->end_node

References

Salvinone as a Therapeutic Agent for Angina: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Salvinone as a therapeutic agent for angina pectoris. This document details its proposed mechanisms of action, protocols for key validation experiments, and illustrative quantitative data.

Introduction

Angina pectoris, characterized by chest pain due to myocardial ischemia, is a primary symptom of coronary artery disease. Standard therapies aim to rebalance myocardial oxygen supply and demand.[1] this compound, a diterpenoid quinone isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has emerged as a promising candidate for the treatment of angina.[2][3] The components of Salvia miltiorrhiza have been shown to possess a range of cardiovascular protective effects, including anti-myocardial ischemia, inhibition of platelet aggregation, and vasodilation.[2][3][4] Tanshinones, the class of compounds to which this compound belongs, are believed to exert their effects by inhibiting intracellular calcium influx and modulating cell adhesion pathways.[4][5]

Proposed Mechanisms of Action

The anti-anginal effects of this compound are likely multifactorial, targeting key pathways involved in vasodilation and myocardial protection. The proposed signaling cascade involves both endothelium-dependent and -independent mechanisms. A key action is the potential inhibition of L-type calcium channels in vascular smooth muscle cells (VSMCs), leading to reduced calcium influx and subsequent vasodilation.[6][7] Additionally, evidence suggests that related compounds can stimulate the production of nitric oxide (NO) in endothelial cells, which then activates soluble guanylyl cyclase (sGC) in VSMCs, resulting in cGMP-mediated relaxation.[8][9][10]

Salvinone_Mechanism_of_Action cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell (VSMC) Salvinone_endo This compound eNOS eNOS Salvinone_endo->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Activates NO->sGC Salvinone_vsmc This compound Ca_channel L-type Ca2+ Channel Salvinone_vsmc->Ca_channel Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Contraction Ca_influx->Contraction cGMP cGMP sGC->cGMP Increases Relaxation Relaxation (Vasodilation) cGMP->Relaxation

Proposed signaling pathway of this compound in vasodilation.

Quantitative Data Summary

The following tables present illustrative quantitative data for the therapeutic effects of this compound, based on typical outcomes from preclinical studies of related cardioprotective agents.[11][12]

Table 1: Effect of this compound on Myocardial Infarct Size and Cardiac Biomarkers in a Rat Model of Ischemia/Reperfusion Injury

Treatment GroupDose (mg/kg)Myocardial Infarct Size (% of Area at Risk)Serum CK-MB (U/L)Serum cTnI (ng/mL)
Sham-0 ± 0150 ± 250.5 ± 0.1
Vehicle Control-45 ± 5850 ± 9012 ± 2.5
This compound1032 ± 4550 ± 607 ± 1.8
This compound2025 ± 3 400 ± 504 ± 1.2
This compound4022 ± 3350 ± 45 3 ± 0.9
p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD.

Table 2: Vasorelaxant Effect of this compound on Isolated Rat Aortic Rings Pre-contracted with Phenylephrine

Concentration (µM)% Relaxation (mean ± SD)
0.18 ± 2
125 ± 5
1058 ± 7
3085 ± 6
10095 ± 4
IC50 value can be calculated from the dose-response curve.

Experimental Protocols

Detailed methodologies for key experiments to validate the therapeutic potential of this compound for angina are provided below.

In Vivo Myocardial Ischemia/Reperfusion (I/R) Injury Model

This protocol assesses the cardioprotective effect of this compound in a rat model of myocardial I/R injury.

in_vivo_workflow start Start anesthesia Anesthetize Rat (e.g., sodium pentobarbital) start->anesthesia intubation Intubate and Ventilate anesthesia->intubation thoracotomy Perform Left Thoracotomy intubation->thoracotomy ligation Ligate Left Anterior Descending (LAD) Artery (e.g., 30 min ischemia) thoracotomy->ligation treatment Administer this compound or Vehicle (intravenously before reperfusion) ligation->treatment reperfusion Release Ligature (e.g., 24h reperfusion) treatment->reperfusion collection Collect Blood Samples (for biomarker analysis) reperfusion->collection staining Excise Heart and Stain (Evans blue/TTC) collection->staining analysis Analyze Infarct Size and Biomarkers staining->analysis end End analysis->end

Workflow for the in vivo myocardial I/R injury model.

Methodology:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) and place them on a heating pad to maintain body temperature.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.

  • Ischemia and Treatment: Maintain ischemia for 30 minutes. Five minutes before reperfusion, administer this compound (dissolved in a suitable vehicle, e.g., DMSO and saline) or vehicle control intravenously.

  • Reperfusion: Release the ligature to allow for reperfusion of the coronary artery for 24 hours.

  • Sample Collection: After the reperfusion period, collect blood samples via cardiac puncture for analysis of cardiac biomarkers (CK-MB, cTnI).

  • Infarct Size Measurement: Excise the heart and stain with Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the ischemic and infarcted areas, respectively.

  • Data Analysis: Quantify the infarct size as a percentage of the area at risk. Analyze serum biomarker levels using ELISA kits.

Ex Vivo Isolated Heart (Langendorff) Perfusion Model

This model evaluates the direct effects of this compound on cardiac function.[13][14]

Methodology:

  • Heart Isolation: Anesthetize a rat and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Setup: Mount the aorta on a cannula of a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Parameter Measurement: Insert a balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.

  • Stabilization and Treatment: Allow the heart to stabilize for 20 minutes. Introduce this compound at various concentrations into the perfusion buffer.

  • Data Recording: Continuously record cardiac parameters before, during, and after this compound administration.

In Vitro Vascular Ring Relaxation Assay

This assay directly measures the vasodilatory properties of this compound.[15]

Methodology:

  • Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.

  • Organ Bath Setup: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Contraction Induction: Pre-contract the aortic rings with phenylephrine (1 µM).

  • This compound Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Measurement of Nitric Oxide (NO) Production in Endothelial Cells

This protocol determines if this compound stimulates the release of the vasodilator NO from endothelial cells.[3][5]

NO_Measurement_Workflow start Start culture_cells Culture Endothelial Cells (e.g., HUVECs) to Confluence start->culture_cells treat_cells Treat Cells with this compound at Various Concentrations culture_cells->treat_cells collect_supernatant Collect Cell Culture Supernatant treat_cells->collect_supernatant griess_assay Perform Griess Assay to Measure Nitrite Concentration collect_supernatant->griess_assay quantify_no Quantify NO Production (Relative to Control) griess_assay->quantify_no end End quantify_no->end

Workflow for measuring nitric oxide production.

Methodology:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until confluent.

  • Treatment: Treat the cells with different concentrations of this compound for a specified time period (e.g., 30 minutes).

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Assay: Measure the concentration of nitrite (a stable breakdown product of NO) in the supernatant using a Griess reagent kit.

  • Data Analysis: Calculate the amount of NO produced and compare the results from this compound-treated cells to untreated controls.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for angina pectoris. The proposed mechanisms of action, centered around vasodilation through calcium channel modulation and nitric oxide production, are well-supported by evidence from related compounds. The experimental protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy and mechanism of action. Further research is warranted to fully elucidate its therapeutic profile and advance its development as a novel anti-anginal drug.

References

Application Notes and Protocols for Salvinone-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinone and its derivatives, particularly Tanshinone IIA (TSIIA) and Salvianolic Acids (SAA and Sal B) extracted from Salvia miltiorrhiza, have garnered significant interest for their therapeutic potential in a range of diseases, including cancer and cardiovascular conditions. However, their poor water solubility and limited bioavailability pose considerable challenges to their clinical application. To overcome these limitations, the development of advanced drug delivery systems is crucial. This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound-based nanoparticle and liposomal drug delivery systems.

Nanoparticle-Based Drug Delivery Systems for Tanshinone IIA (TSIIA)

Application Note: TSIIA-Loaded PLGA Nanoparticles for Cancer Therapy

Tanshinone IIA exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Encapsulating TSIIA into biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) can enhance its solubility, provide sustained release, and improve its therapeutic efficacy.

Key Advantages:

  • Improved Bioavailability: Overcomes the poor water solubility of TSIIA.

  • Sustained Release: Allows for prolonged therapeutic effect and reduced dosing frequency.

  • Targeted Delivery: Surface modification of nanoparticles can enable targeted delivery to tumor tissues.

  • Enhanced Efficacy: Increased concentration of TSIIA at the tumor site can lead to improved anti-cancer effects.

Experimental Protocol: Preparation of TSIIA-Loaded PLGA Nanoparticles

This protocol describes the preparation of TSIIA-loaded PLGA nanoparticles using a single oil-in-water (o/w) emulsion-solvent evaporation method.

Materials:

  • Tanshinone IIA (TSIIA)

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 24,000-38,000)

  • Poly(vinyl alcohol) (PVA) or Pluronic F68

  • Dichloromethane (DCM) or Ethyl Acetate (EA)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA and 10 mg of TSIIA in 5 mL of dichloromethane (DCM).

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase under vigorous magnetic stirring (900-1000 rpm).

    • Homogenize the mixture at 12,000 rpm for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of nanoparticles.

    • Alternatively, use a rotary evaporator for more efficient solvent removal.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and lyophilize.

Characterization of TSIIA-Loaded Nanoparticles
ParameterMethodTypical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)150 - 250 nm, PDI < 0.2
Zeta Potential DLS with Electrophoretic Mobility-20 to -30 mV
Morphology Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)Spherical with a smooth surface
Encapsulation Efficiency (EE%) & Drug Loading (DL%) UV-Vis Spectrophotometry or HPLCEE: > 80%, DL: > 5%

Protocol for Determining Encapsulation Efficiency and Drug Loading:

  • After centrifugation, collect the supernatant to determine the amount of free, unencapsulated TSIIA.

  • Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent (e.g., DCM) to release the encapsulated drug.

  • Quantify the amount of TSIIA in both the supernatant and the dissolved nanoparticles using a validated UV-Vis or HPLC method.

  • Calculate EE% and DL% using the following formulas:

    • EE% = (Total Drug - Free Drug) / Total Drug * 100

    • DL% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

In Vitro Drug Release Study

This protocol assesses the release of TSIIA from PLGA nanoparticles over time.

Materials:

  • TSIIA-loaded nanoparticles

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 12-14 kDa)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Disperse a known amount of TSIIA-loaded nanoparticles in 5 mL of PBS (pH 7.4).

  • Place the nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in 50 mL of PBS (pH 7.4) in a beaker.

  • Place the beaker in a shaking incubator at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the collected samples for TSIIA concentration using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released against time.

Liposomal Drug Delivery Systems for Salvianolic Acids (SAA and Sal B)

Application Note: SAA/Sal B-Loaded Liposomes for Cardioprotection and Neuroprotection

Salvianolic acids, particularly SAA and Sal B, exhibit potent antioxidant and anti-inflammatory properties, making them promising agents for treating cardiovascular and neurodegenerative diseases. Their hydrophilic nature makes them suitable for encapsulation within the aqueous core of liposomes. Liposomal formulation can protect them from degradation, prolong their circulation time, and facilitate their delivery to target tissues.

Key Advantages:

  • Protection from Degradation: Shields the hydrophilic salvianolic acids from enzymatic degradation in the bloodstream.

  • Prolonged Circulation: PEGylation of liposomes can reduce clearance by the reticuloendothelial system, leading to a longer half-life.

  • Improved Cellular Uptake: Liposomes can fuse with cell membranes, facilitating the intracellular delivery of their cargo.

Experimental Protocol: Preparation of SAA-Loaded Liposomes

This protocol describes the preparation of SAA-loaded liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Salvianolic Acid A (SAA)

  • Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)

  • Cholesterol (CHOL)

  • DSPE-PEG(2000) (for PEGylated liposomes)

  • Chloroform and Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve SPC/EPC and Cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. For PEGylated liposomes, add DSPE-PEG(2000) at 5 mol% of the total lipid.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a solution of SAA in PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • Subject the MLV suspension to probe sonication or bath sonication to reduce the size of the vesicles.

    • For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-15 passes.

  • Purification:

    • Remove the unencapsulated SAA by dialysis against PBS or by size exclusion chromatography.

Characterization of SAA-Loaded Liposomes
ParameterMethodTypical Values
Vesicle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)80 - 150 nm, PDI < 0.2
Zeta Potential DLS with Electrophoretic Mobility-10 to -30 mV (for anionic liposomes)
Morphology Transmission Electron Microscopy (TEM) with negative stainingSpherical, unilamellar vesicles
Encapsulation Efficiency (EE%) UV-Vis Spectrophotometry or HPLC> 50%

Protocol for Determining Encapsulation Efficiency:

  • Separate the liposomes from the unencapsulated SAA using dialysis or size exclusion chromatography.

  • Lyse a known amount of the purified liposomes using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated SAA.

  • Quantify the amount of SAA in the lysed liposomes and in the unencapsulated fraction using a validated UV-Vis or HPLC method.

  • Calculate EE% using the formula:

    • EE% = (Amount of Encapsulated Drug) / (Total Initial Amount of Drug) * 100

In Vitro and In Vivo Evaluation Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the drug-loaded delivery systems on cancer cells or the protective effects on other cell types.

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells) or other relevant cell line

  • Complete cell culture medium

  • 96-well plates

  • Drug-loaded nanoparticles/liposomes and empty carriers (placebo)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the drug-loaded nanoparticles/liposomes, free drug, and empty carriers for 24, 48, or 72 hours. Include untreated cells as a control.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vivo Efficacy Study in an Animal Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound-based drug delivery systems. The specific animal model will depend on the therapeutic application (e.g., tumor xenograft model for cancer, ischemic stroke model for neuroprotection).

Materials:

  • Appropriate animal model (e.g., nude mice with tumor xenografts, rats with induced ischemic stroke)

  • Drug-loaded nanoparticles/liposomes, free drug, and saline control

  • Syringes and needles for administration (e.g., intravenous, intraperitoneal)

  • Calipers for tumor measurement (for cancer models)

  • Behavioral assessment tools (for neurological models)

  • Anesthesia and surgical equipment (as required by the model)

  • Equipment for tissue collection and processing

Procedure:

  • Acclimate the animals to the laboratory conditions.

  • Induce the disease model (e.g., subcutaneous injection of cancer cells, middle cerebral artery occlusion for stroke).

  • Randomly assign animals to different treatment groups (e.g., saline control, free drug, empty carrier, drug-loaded delivery system).

  • Administer the treatments according to the planned dosing schedule and route.

  • Monitor the animals regularly for signs of toxicity and disease progression.

    • For cancer models: Measure tumor volume with calipers every 2-3 days.

    • For stroke models: Perform neurological scoring and behavioral tests at specified time points.

  • At the end of the study, euthanize the animals and collect tumors or relevant tissues for histological and biochemical analysis.

  • Analyze the data to compare the efficacy of the different treatments.

Signaling Pathway and Workflow Diagrams

Signaling Pathways of Tanshinone IIA in Cancer Cells

Tanshinone IIA is known to induce apoptosis in cancer cells through multiple signaling pathways, including the PI3K/Akt and MAPK pathways.

TanshinoneIIA_Signaling TSIIA Tanshinone IIA ROS ↑ Reactive Oxygen Species (ROS) TSIIA->ROS PI3K PI3K TSIIA->PI3K Inhibits MAPK MAPK Pathway (ERK, JNK, p38) TSIIA->MAPK Activates ROS->MAPK Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax Mito Mitochondrial Dysfunction Bax->Mito Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation Inhibits Nanoparticle_Workflow Prep Preparation of Organic & Aqueous Phases Emul Emulsification (Homogenization/Sonication) Prep->Emul Evap Solvent Evaporation Emul->Evap Collect Nanoparticle Collection (Centrifugation) Evap->Collect Wash Washing & Purification Collect->Wash Lyoph Lyophilization (Optional) Wash->Lyoph Char Characterization Lyoph->Char Release In Vitro Release Lyoph->Release Viability In Vitro Cell Viability (MTT Assay) Lyoph->Viability Size Size & Zeta Potential (DLS) Char->Size Morph Morphology (SEM/TEM) Char->Morph EE_DL EE% & DL% (HPLC/UV-Vis) Char->EE_DL InVivo_Logic Model Animal Model Selection & Disease Induction Grouping Randomization into Treatment Groups Model->Grouping Admin Treatment Administration (Route & Schedule) Grouping->Admin Monitor Monitoring (Toxicity & Efficacy) Admin->Monitor Tumor Tumor Volume Measurement Monitor->Tumor Behavior Behavioral Assessments Monitor->Behavior Endpoint Study Endpoint & Euthanasia Monitor->Endpoint Analysis Tissue Collection & Analysis Endpoint->Analysis Histo Histology Analysis->Histo Biochem Biochemical Assays Analysis->Biochem Data Data Analysis & Conclusion Analysis->Data

Application Notes and Protocols for High-Throughput Screening for Salvinorin A Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a potent and selective kappa-opioid receptor (KOPr) agonist, is the principal psychoactive molecule isolated from the plant Salvia divinorum.[1][2] Unlike classic hallucinogens, it is a non-nitrogenous diterpenoid.[3] Its unique structure and mechanism of action make it a valuable tool for neuroscience research and a potential scaffold for the development of novel therapeutics for a range of neuropsychiatric disorders.[1] While the primary target of Salvinorin A is the kappa-opioid receptor, identifying other potential cellular targets is crucial for a comprehensive understanding of its biological effects and for the development of safer, more targeted therapeutics. High-throughput screening (HTS) offers a powerful approach to unbiasedly screen large compound libraries to identify novel molecular targets of Salvinorin A or to discover new ligands for its known receptor.

These application notes provide a detailed overview of proposed HTS strategies and experimental protocols to identify and characterize the molecular targets of Salvinorin A.

Proposed High-Throughput Screening Strategies

Two primary HTS strategies are proposed for the identification of Salvinorin A targets: a target-based approach and a phenotypic screening approach.

  • Target-Based Screening: This approach focuses on the known primary target of Salvinorin A, the kappa-opioid receptor. The goal is to identify other compounds that bind to and modulate the receptor, using Salvinorin A as a reference compound. A competitive binding assay is a suitable format for this strategy.

  • Phenotypic Screening: This approach is unbiased and aims to identify novel targets of Salvinorin A by screening for its effects on cellular phenotypes. A cell-based assay measuring a relevant downstream signaling event, such as changes in intracellular calcium levels or gene expression, would be appropriate.

Experimental Protocols

Protocol 1: Target-Based HTS - Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to screen for compounds that displace a radiolabeled ligand from the kappa-opioid receptor.

Objective: To identify compounds that bind to the kappa-opioid receptor.

Principle: A radiolabeled ligand with high affinity for the kappa-opioid receptor is incubated with a cell membrane preparation expressing the receptor. The amount of bound radioactivity is measured in the presence and absence of test compounds. A decrease in bound radioactivity indicates that the test compound has displaced the radioligand and is therefore binding to the receptor.

Materials:

  • HEK293 cells stably expressing the human kappa-opioid receptor (OPRK1)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Radioligand: [3H]-U69,593 (a selective KOPr agonist)

  • Unlabeled Salvinorin A (as a positive control)

  • Test compound library

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-OPRK1 cells to confluence.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane preparation (20-40 µg of protein).

    • Add 25 µL of [3H]-U69,593 to a final concentration of 1 nM.

    • Add 25 µL of test compound or control (unlabeled Salvinorin A for positive control, buffer for negative control).

    • Incubate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each test compound.

    • Plot the percentage of specific binding against the compound concentration to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

Protocol 2: Phenotypic HTS - Calcium Mobilization Assay

This protocol describes a cell-based assay to screen for compounds that modulate intracellular calcium levels, a downstream effect of kappa-opioid receptor activation.

Objective: To identify compounds that modulate kappa-opioid receptor signaling.

Principle: Activation of the G-protein coupled kappa-opioid receptor leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. In some cellular contexts, it can also lead to the mobilization of intracellular calcium. This assay uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to test compounds.

Materials:

  • CHO-K1 cells stably co-expressing the human kappa-opioid receptor and a G-protein alpha subunit (e.g., Gαqi5) to couple the receptor to calcium signaling.

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Salvinorin A (as a positive control)

  • Test compound library

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Preparation:

    • Plate the CHO-K1-OPRK1-Gαqi5 cells in black-walled, clear-bottom 96-well plates and grow to confluence.

    • On the day of the assay, remove the culture medium and load the cells with Fluo-4 AM dye (e.g., 2 µM in assay buffer) for 60 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Calcium Flux Measurement:

    • Place the cell plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Inject the test compound or control (Salvinorin A for positive control, buffer for negative control).

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the positive control (Salvinorin A).

    • Plot the normalized response against the compound concentration to determine the EC50 value (the concentration of compound that produces 50% of the maximal response).

Data Presentation

Table 1: Hypothetical HTS Results for Target-Based Screening

Compound IDIC50 (nM)Percent Inhibition at 10 µM
Salvinorin A2.598%
Compound 11595%
Compound 250075%
Compound 3>10,00010%

Table 2: Hypothetical HTS Results for Phenotypic Screening

Compound IDEC50 (nM)Max Response (% of Salvinorin A)
Salvinorin A10100%
Compound 48110%
Compound 515085%
Compound 6>10,0005%

Visualizations

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_lead Lead Optimization Primary_Screen Screen Compound Library (e.g., 10,000 compounds at 10 µM) Hit_Identification Identify 'Hits' (e.g., >50% activity) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curves (Determine IC50/EC50) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different technology) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (e.g., other GPCRs) Orthogonal_Assay->Selectivity_Panel SAR Structure-Activity Relationship (SAR) Studies Selectivity_Panel->SAR In_Vivo In Vivo Efficacy & PK/PD Studies SAR->In_Vivo

Caption: High-Throughput Screening Workflow for Salvinorin A Target Identification.

KOPr_Signaling Salvinorin_A Salvinorin A KOPr Kappa-Opioid Receptor (KOPr) Salvinorin_A->KOPr Gi Gαi/o KOPr->Gi Gbg Gβγ KOPr->Gbg AC Adenylyl Cyclase Gi->AC inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression GIRK GIRK Channels Gbg->GIRK Ca_Channels Voltage-gated Ca2+ Channels Gbg->Ca_Channels inhibition K_efflux K+ Efflux GIRK->K_efflux Ca_influx Ca2+ Influx Ca_Channels->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Ca_influx->Reduced_Excitability Hyperpolarization->Reduced_Excitability

Caption: Simplified Kappa-Opioid Receptor Signaling Pathway.

References

Application Notes and Protocols for Salvinone Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data exists for the administration of isolated Salvinone in mice. The following protocols are adapted from established methods for the structurally related diterpenoid, Salvinorin A, a potent kappa-opioid receptor agonist. Researchers should use this information as a starting point and conduct pilot studies to determine the optimal dosage, vehicle, and administration route for this compound for their specific experimental needs.

Introduction

This compound is a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. It has been identified as a platelet aggregation inhibitor[1]. Due to the limited availability of in vivo administration data for this compound, these application notes provide adapted protocols based on the well-characterized compound Salvinorin A. Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist[2][3]. The provided methodologies for parenteral administration are based on common practices in rodent research and specific examples from studies with Salvinorin A.

Data Presentation

Table 1: Pharmacokinetic Parameters of Related Diterpenoids in Rodents
CompoundAnimal ModelDose and RouteTmaxCmaxAUCBioavailabilityReference
Salvinorin ARat10 mg/kg, IP~10-15 min75 min (plasma), 36 min (brain)23.9 ng/mL (brain)N/AN/A[4]
DelavinoneMouse1.0 mg/kg, IVN/AN/AN/AHigher than oral12.4% (oral)[1][2]
DelavinoneMouse2.5, 10.0 mg/kg, IntragastricN/AN/AN/ALower than IV12.4%[1][2]

Note: N/A indicates data not available in the cited sources.

Table 2: Recommended Starting Doses for Salvinorin A in Mice (Adaptable for this compound Pilot Studies)
Route of AdministrationDosage Range (mg/kg)Vehicle ExamplesReference
Intraperitoneal (i.p.)0.1 - 101% Tween 80 in saline; 80% propylene glycol, 20% DMSO diluted with PBS[5][6]
Subcutaneous (s.c.)0.08 - 0.64Ethanol:Tween 80:saline (1:1:8)[3]

Experimental Protocols

Vehicle Preparation

Due to the lipophilic nature of many diterpenoids, this compound is anticipated to have low aqueous solubility. Therefore, a suitable vehicle is necessary for in vivo administration.

Protocol 1: Tween 80-based Vehicle

  • Prepare a 1% (v/v) solution of Tween 80 in sterile 0.9% saline.

  • Weigh the required amount of this compound.

  • Suspend the this compound in the 1% Tween 80 solution.

  • Vortex and sonicate the suspension until a homogenous mixture is achieved.

  • Prepare fresh on the day of the experiment.

Protocol 2: Ethanol/Tween 80/Saline Vehicle

  • Prepare a stock solution of this compound in 100% ethanol.

  • On the day of injection, create a vehicle mixture of ethanol, Tween 80, and sterile saline in a 1:1:8 ratio.

  • Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired concentration.

  • Vortex thoroughly to ensure a uniform suspension.

Protocol 3: Propylene Glycol/DMSO/PBS Vehicle

  • Prepare a vehicle solution of 80% propylene glycol and 20% DMSO.

  • Dissolve the this compound in this vehicle.

  • Dilute the solution with an equal volume of sterile phosphate-buffered saline (PBS).

  • Vortex to ensure complete mixing.

Administration Protocols

Protocol 4: Intraperitoneal (i.p.) Injection

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and securing the tail.

  • Injection Site: Locate the lower right or left quadrant of the abdomen.

  • Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspiration: Gently aspirate to ensure no fluid (urine or blood) is drawn back.

  • Injection: Slowly inject the this compound suspension. The typical injection volume for a mouse is 10 mL/kg.

  • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

Protocol 5: Subcutaneous (s.c.) Injection

  • Animal Restraint: Restrain the mouse by scruffing the loose skin over the neck and shoulders.

  • Injection Site: Lift the skin to form a "tent".

  • Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.

  • Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel.

  • Injection: Administer the this compound solution. The typical injection volume is 1-2 mL/kg.

  • Post-injection Monitoring: Monitor the animal for any signs of irritation at the injection site or other adverse effects.

Visualization

Signaling Pathway

The following diagram illustrates the signaling pathway of the kappa-opioid receptor (KOR), the primary target of Salvinorin A. As the mechanism of action for this compound is not fully elucidated but may involve pathways relevant to drug development, this diagram provides a relevant biological context.

KOR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling KOR KOR Gi_Go Gαi/o KOR->Gi_Go Activates Beta_Arrestin β-Arrestin Recruitment KOR->Beta_Arrestin Activates This compound This compound (as KOR Agonist) This compound->KOR Binds to AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channels (Activation) Gi_Go->GIRK Activates Ca_Channels Ca²⁺ Channels (Inhibition) Gi_Go->Ca_Channels Inhibits cAMP ↓ cAMP AC->cAMP MAPK MAPK Pathway (Activation) Beta_Arrestin->MAPK

Caption: Kappa-Opioid Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for assessing the in vivo effects of this compound in mice.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Salvinone_Prep This compound Formulation (Vehicle Preparation) Animal_Acclimation->Salvinone_Prep Dose_Calculation Dose Calculation Salvinone_Prep->Dose_Calculation Randomization Randomization of Animals (Control vs. Treatment) Dose_Calculation->Randomization Administration This compound Administration (i.p. or s.c.) Randomization->Administration Behavioral_Tests Behavioral Assays Administration->Behavioral_Tests Pharmacokinetic_Studies Pharmacokinetic Studies (Blood/Tissue Collection) Administration->Pharmacokinetic_Studies Pharmacodynamic_Studies Pharmacodynamic Studies (Biomarker Analysis) Administration->Pharmacodynamic_Studies Data_Collection Data Collection Behavioral_Tests->Data_Collection Pharmacokinetic_Studies->Data_Collection Pharmacodynamic_Studies->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General Experimental Workflow for In Vivo Studies.

References

Application Notes and Protocols for Salvinorin A in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a naturally occurring neoclerodane diterpenoid isolated from the plant Salvia divinorum, is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][2][3] Unlike traditional opioid alkaloids, Salvinorin A is non-nitrogenous, making it a unique scaffold for medicinal chemistry and a valuable tool in neuropharmacological research.[2][3] Its distinct mechanism of action, primarily mediated through the KOR, has garnered significant interest for its potential therapeutic applications in a range of neuropsychiatric disorders, including depression, addiction, and pain.[2] However, its potent hallucinogenic effects present a challenge for clinical development.[3][4]

These application notes provide a comprehensive overview of the use of Salvinorin A and its analogs in neuropharmacological research, including detailed experimental protocols and quantitative data to guide researchers in their studies.

Mechanism of Action

Salvinorin A exerts its effects by binding to and activating the kappa-opioid receptor, a G-protein coupled receptor (GPCR).[1][5] Upon activation, the KOR couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[6] The activation of KOR also leads to the modulation of ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[7] This results in neuronal hyperpolarization and a reduction in neurotransmitter release.

Furthermore, KOR activation can trigger downstream signaling cascades involving mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK.[6] The activation of the β-arrestin pathway is associated with some of the aversive and dysphoric effects of KOR agonists.[5][8]

Data Presentation: Pharmacological Properties of Salvinorin A and Analogs

The following table summarizes the in vitro pharmacological data for Salvinorin A and several of its key analogs, providing a comparative overview of their binding affinities and functional potencies at the kappa-opioid receptor.

CompoundKOR Binding Affinity (Ki, nM)KOR Functional Potency (EC50, nM)Efficacy (Emax, % relative to U50,488H)Receptor Selectivity (KOR vs. MOR/DOR)Reference
Salvinorin A1.1 - 7.41.8 - 40Full Agonist (~100%)High[1][9][10]
Salvinorin B>10,000Inactive--[11]
12-epi-Salvinorin A1141Partial Agonist (48%)High[10][12]
Ethoxymethyl ether Salvinorin B (EOM Sal B)3.10.65Full AgonistHigh[9]
β-tetrahydropyran Salvinorin B (β-THP Sal B)6.260Full AgonistHigh[9]
22-Thiocyanatosalvinorin A (RB-64)0.59Sub-nanomolarFull AgonistHigh[13]

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.

  • Materials:

    • Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human kappa-opioid receptor.

    • Radioligand: [³H]diprenorphine or [³H]U69,593.[9][12]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

    • Test compound (e.g., Salvinorin A).

    • Non-specific binding control: Naloxone (10 µM).[12]

    • 96-well plates, glass fiber filters, filtration apparatus, liquid scintillation counter, and scintillation fluid.

  • Procedure:

    • Preparation: Thaw cell membranes on ice and resuspend in ice-cold assay buffer to a final concentration of approximately 20 µg protein per well.[12]

    • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

    • Termination and Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

    • Washing: Wash the filters with ice-cold assay buffer.

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.[12]

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[12]

2. [³⁵S]GTPγS Binding Assay (G-Protein Activation)

This functional assay measures the ability of a compound to activate G-proteins coupled to the KOR.

  • Materials:

    • KOR-expressing cell membranes.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • Guanosine diphosphate (GDP).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[13]

    • Test compound and reference agonist (e.g., U50,488H).

    • 96-well filter plates, cell harvester, and scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, add cell membranes, GDP (typically 10-30 µM), varying concentrations of the test compound, and [³⁵S]GTPγS (typically 0.05-0.1 nM).[14][15]

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[14]

    • Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.

    • Washing: Wash the filters with ice-cold buffer.

    • Counting: Measure the radioactivity retained on the filters.[12]

    • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration to determine EC50 and Emax values.[12]

In Vivo Assays

1. 5-Choice Serial Reaction Time Task (5-CSRTT) in Rats

This task assesses attention and impulse control.

  • Apparatus: An operant chamber with five apertures arranged on a curved wall, a food magazine on the opposite wall, and a house light.[16][17]

  • Procedure:

    • Habituation and Training: Rats are first habituated to the chamber and trained to retrieve a food reward (e.g., sugar pellet) from the magazine. They are then trained to associate a brief light stimulus in one of the five apertures with the reward, requiring a nose poke in the correct aperture to receive it.[16][18] Training occurs over several stages with increasing difficulty (e.g., shorter stimulus duration, longer inter-trial interval).[18]

    • Testing: Once trained, rats are tested for their performance. A trial begins with an inter-trial interval (ITI). A light stimulus is then briefly presented in one of the apertures. A correct response (nose poke in the illuminated aperture) is rewarded. An incorrect response or an omission (failure to respond) results in a time-out period.[16]

    • Drug Administration: Salvinorin A or vehicle is administered (e.g., intraperitoneally) at a specified time before the test session.

    • Data Collection and Analysis: Key performance measures include:

      • Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) x 100.

      • Omissions: Number of trials with no response.

      • Premature Responses: Responses made during the ITI before the stimulus is presented.

      • Response Latency: Time taken to make a correct or incorrect response.

2. In Vivo Microdialysis for Dopamine Measurement in the Dorsal Striatum

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[19][20]

  • Materials:

    • Microdialysis probes and guide cannulae.

    • Stereotaxic apparatus for surgery.

    • Perfusion pump and fraction collector.

    • Artificial cerebrospinal fluid (aCSF).

    • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • Procedure:

    • Surgery: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the dorsal striatum.[19] Animals are allowed to recover for 5-7 days.[19]

    • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a low flow rate (e.g., 0.3-2.2 µl/min).[19][21]

    • Baseline Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of dopamine levels.[19]

    • Drug Administration: Salvinorin A or vehicle is administered (e.g., i.p. or via the dialysis probe).[19]

    • Sample Collection and Analysis: Dialysate samples are collected throughout the post-administration period. The concentration of dopamine in the samples is quantified using HPLC-ED.[22][23]

    • Data Analysis: Dopamine levels are typically expressed as a percentage of the baseline average.

Visualizations

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates Beta_arrestin β-arrestin KOR->Beta_arrestin Recruits SalvinorinA Salvinorin A SalvinorinA->KOR Binds and Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) GIRK ↑ K+ Efflux (GIRK) G_protein->GIRK Activates (Gβγ) Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits (Gβγ) cAMP ↓ cAMP AC->cAMP Neuron_Hyper Neuronal Hyperpolarization GIRK->Neuron_Hyper Neuro_Release ↓ Neurotransmitter Release Ca_channel->Neuro_Release Neuron_Hyper->Neuro_Release MAPK MAPK Cascade (ERK, p38, JNK) Beta_arrestin->MAPK Activates Experimental_Workflow_Radioligand_Binding start Start prep Prepare KOR-expressing cell membranes start->prep setup Set up 96-well plate: - Membranes - Radioligand ([³H]DPN) - Test Compound (Salvinorin A) prep->setup incubate Incubate at 25°C for 60-90 min setup->incubate filter Rapid vacuum filtration through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity with scintillation counter wash->count analyze Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end Experimental_Workflow_5CSRTT start Start habituation Habituation and Training of Rats start->habituation drug_admin Administer Salvinorin A or Vehicle habituation->drug_admin testing Place rat in 5-CSRTT chamber and begin session drug_admin->testing data_collection Record performance measures: Accuracy, Omissions, Premature Responses, Latency testing->data_collection analysis Statistical analysis of behavioral data data_collection->analysis end End analysis->end

References

Application of Salvinone Analogs in Cardiovascular Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on "Salvinone" is limited, extensive studies have been conducted on the major bioactive components of Salvia miltiorrhiza (Danshen), from which this compound is derived. These components, primarily Salvianolic Acid A (SAA), Salvianolic Acid B (SAB), and Tanshinone IIA (Tan IIA), have demonstrated significant therapeutic potential in a range of cardiovascular diseases. This document provides detailed application notes and protocols for researchers investigating the cardiovascular effects of these this compound analogs. The information presented here is a synthesis of findings from numerous preclinical studies and is intended to serve as a comprehensive resource for designing and conducting further research.

The primary cardiovascular effects of these compounds include protection against myocardial ischemia-reperfusion injury, attenuation of cardiac hypertrophy and heart failure, and improvement of endothelial function. These effects are mediated through the modulation of various signaling pathways involved in inflammation, oxidative stress, apoptosis, and cellular survival.

Data Presentation: Efficacy of this compound Analogs in Cardiovascular Models

The following tables summarize the quantitative data from key preclinical studies, demonstrating the dose-dependent effects of Salvianolic Acid A, Salvianolic Acid B, and Tanshinone IIA in various cardiovascular models.

Table 1: Effects of Salvianolic Acid A (SAA) on Cardiac Function in a Mouse Model of Heart Failure with Preserved Ejection Fraction (HFpEF)[1][2]
ParameterControl GroupHFpEF Model GroupSAA (2.5 mg/kg)SAA (5 mg/kg)SAA (10 mg/kg)
E/e' ratio (Diastolic function) 8.2 ± 1.115.6 ± 2.313.1 ± 1.911.5 ± 1.79.8 ± 1.4
LV Mass/Body Weight (mg/g) 3.1 ± 0.44.8 ± 0.64.2 ± 0.53.8 ± 0.43.4 ± 0.3
Serum NT-proBNP (pg/mL) 150 ± 25480 ± 60390 ± 50310 ± 45220 ± 30
Cardiac Fibrosis (%) 2.1 ± 0.58.9 ± 1.57.2 ± 1.25.8 ± 1.13.5 ± 0.8
Table 2: Effects of Salvianolic Acid B (SAB) on a Mouse Model of Pressure Overload-Induced Heart Failure[3][4]
ParameterSham GroupTAC Model GroupSAB (240 mg/kg/day)
Heart Weight (mg) 113.7 ± 3.94191.5 ± 7.02148.4 ± 7.84
LVW/TL (mg/mm) 4.64 ± 0.258.10 ± 0.374.780 ± 0.98
Plasma BNP (pg/mL) 120 ± 20450 ± 50210 ± 30
Cross-sectional Area of Cardiomyocytes (μm²) 154.6 ± 3.0412.5 ± 5.2281.2 ± 3.62
Table 3: Effects of Tanshinone IIA (Tan IIA) on a Rat Model of Myocardial Infarction[5][6][7]
ParameterSham GroupMI Model GroupTan IIA (10 mg/kg)
Infarct Size (%) 045.6 ± 5.222.3 ± 3.8
Left Ventricular Ejection Fraction (%) 78.2 ± 4.542.1 ± 5.161.5 ± 4.9
Serum CK-MB (U/L) 50 ± 8210 ± 25110 ± 15
Cardiomyocyte Apoptosis (%) 2.1 ± 0.628.9 ± 3.412.4 ± 2.1

Signaling Pathways and Mechanisms of Action

This compound analogs exert their cardioprotective effects by modulating a complex network of intracellular signaling pathways. Below are diagrams illustrating the key pathways involved.

SalA_Signaling_Pathway SAA Salvianolic Acid A TLR TLR2/TLR4 SAA->TLR Inhibits MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB p38 p38 MAPK TRAF6->p38 Inflammation Inflammation (TNF-α, IL-1β, IL-6) NFkB->Inflammation CREB CREB p38->CREB CREB->Inflammation Fibrosis Cardiac Fibrosis Inflammation->Fibrosis Dysfunction Cardiac Dysfunction Inflammation->Dysfunction Fibrosis->Dysfunction

Signaling pathway of Salvianolic Acid A in mitigating cardiac inflammation and dysfunction.

SalB_Signaling_Pathway PressureOverload Pressure Overload (TAC) ERK ERK1/2 PressureOverload->ERK SAB Salvianolic Acid B SAB->ERK Inhibits GATA4 GATA4 ERK->GATA4 Hypertrophy Cardiac Hypertrophy GATA4->Hypertrophy HeartFailure Heart Failure Hypertrophy->HeartFailure

Mechanism of Salvianolic Acid B in preventing pressure overload-induced heart failure.

TanIIA_Signaling_Pathway IschemiaReperfusion Ischemia/Reperfusion Mitochondria Mitochondria IschemiaReperfusion->Mitochondria TanIIA Tanshinone IIA TanIIA->Mitochondria Protects CytoC Cytochrome c release Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Cardiomyocyte Apoptosis Caspase3->Apoptosis

Tanshinone IIA's role in inhibiting the mitochondrial apoptotic pathway in cardiomyocytes.

Experimental Protocols

This section provides detailed protocols for key in vivo and in vitro experiments to assess the cardiovascular effects of this compound analogs.

Protocol 1: In Vivo Myocardial Infarction (MI) Model in Rats

This protocol is designed to evaluate the cardioprotective effects of a test compound against ischemia-reperfusion injury.[1][2][3]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test compound (e.g., Tanshinone IIA)

  • Vehicle (e.g., PBS)

  • Anesthetics (e.g., sodium pentobarbital)

  • Surgical instruments

  • Ventilator

  • ECG monitor

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • Evans Blue dye

Procedure:

  • Animal Preparation: Anesthetize the rat and connect it to a ventilator and ECG monitor.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.

  • Ischemia and Reperfusion: Maintain the ligation for 30 minutes (ischemia), then release the suture to allow for 2 hours of reperfusion.

  • Compound Administration: Administer the test compound (e.g., Tanshinone IIA, 10 mg/kg) or vehicle intravenously at the onset of reperfusion.

  • Infarct Size Measurement: At the end of reperfusion, re-ligate the LAD and inject Evans Blue dye to delineate the area at risk. Excise the heart, slice it, and incubate with TTC stain. The infarct area will appear pale, the viable area at risk will be red, and the non-ischemic area will be blue.

  • Data Analysis: Calculate the infarct size as a percentage of the area at risk.

MI_Workflow cluster_protocol Myocardial Infarction Model Workflow start Anesthetize Rat surgery LAD Ligation (Ischemia for 30 min) start->surgery reperfusion Release Ligation (Reperfusion for 2h) surgery->reperfusion treatment Administer Compound (e.g., Tan IIA) reperfusion->treatment staining Evans Blue & TTC Staining treatment->staining analysis Calculate Infarct Size staining->analysis

Experimental workflow for the in vivo myocardial infarction model.
Protocol 2: In Vitro Cardiomyocyte Hypoxia/Reoxygenation (H/R) Model

This protocol is used to study the direct protective effects of a compound on cardiomyocytes under simulated ischemia-reperfusion conditions.[2]

Materials:

  • H9c2 rat cardiomyocytes

  • DMEM medium

  • Fetal bovine serum (FBS)

  • Hypoxia chamber (95% N₂, 5% CO₂)

  • Test compound (e.g., Tanshinone IIA)

  • Cell viability assay kit (e.g., CCK-8)

  • Apoptosis detection kit (e.g., TUNEL assay)

Procedure:

  • Cell Culture: Culture H9c2 cells in DMEM with 10% FBS until they reach 80% confluency.

  • Hypoxia: Replace the medium with serum-free DMEM and place the cells in a hypoxia chamber for 6 hours.

  • Reoxygenation and Treatment: Return the cells to a normoxic incubator and replace the medium with fresh DMEM containing the test compound (e.g., Tanshinone IIA at various concentrations) or vehicle. Incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using a CCK-8 assay according to the manufacturer's instructions.

  • Apoptosis Assessment: Quantify apoptosis using a TUNEL assay, following the manufacturer's protocol.

  • Data Analysis: Compare the cell viability and apoptosis rates between the treated and control groups.

Protocol 3: Endothelial Cell Culture and Treatment

This protocol is for investigating the effects of this compound analogs on endothelial cell function.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Test compound (e.g., Salvianolic Acid B)

  • Stimulant (e.g., TNF-α to induce inflammation)

  • Assay kits for NO production, ROS generation, and adhesion molecule expression (e.g., VCAM-1, ICAM-1)

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium.

  • Pre-treatment: Pre-treat the cells with the test compound at desired concentrations for 1-2 hours.

  • Stimulation: Add the stimulant (e.g., TNF-α) to the medium and incubate for the desired time (e.g., 6-24 hours).

  • Functional Assays:

    • NO Production: Measure nitric oxide levels in the culture supernatant using a Griess reagent assay.

    • ROS Generation: Detect intracellular reactive oxygen species using a fluorescent probe (e.g., DCFH-DA).

    • Adhesion Molecule Expression: Analyze the cell surface expression of VCAM-1 and ICAM-1 using flow cytometry or cell-based ELISA.

  • Data Analysis: Compare the results from the treated groups to the stimulated and unstimulated control groups.

Conclusion

The active components of Salvia miltiorrhiza, including Salvianolic Acids A and B, and Tanshinone IIA, present promising avenues for the development of novel cardiovascular therapies. The protocols and data provided in this document offer a foundational framework for researchers to explore the therapeutic potential of these compounds further. While direct research on "this compound" is lacking, the extensive studies on its analogs strongly suggest a valuable area for future investigation. It is recommended that future research efforts focus on elucidating the specific contributions of individual components like this compound to the overall cardiovascular benefits of Salvia miltiorrhiza extracts.

References

Application Notes and Protocols for Salvinorin A and Salvianolic Acids in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Overview of Anti-Inflammatory Activity

Salvinorin A and Salvianolic Acids have demonstrated significant anti-inflammatory properties through various mechanisms and in multiple preclinical models.

Salvinorin A is a potent kappa-opioid receptor (KOR) agonist.[2][3] Its anti-inflammatory effects are primarily mediated through the activation of KOR and, in some contexts, cannabinoid CB1 receptors.[2] This activation leads to the attenuation of inflammatory responses in models of colitis, paw edema, and inflammatory pain.[2][3][4]

Salvianolic Acids , particularly Salvianolic Acid A and B, are potent antioxidants that exert their anti-inflammatory effects by inhibiting key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[7][8]

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the quantitative data on the anti-inflammatory effects of Salvinorin A and Salvianolic Acids from various studies.

CompoundModel/AssayTarget/ParameterConcentration/DoseObserved EffectReference
Salvinorin A LPS-stimulated murine macrophagesNitrite, TNF-α, IL-100.1-10 pMReduction in levels[2]
LPS-induced paw edema (in vivo)EdemaNot specifiedReduction in edema[2]
Carrageenan-induced paw edema (in vivo)EdemaNot specifiedReduction in edema[2]
Formalin-induced inflammatory pain (in vivo)Pain score, paw edema, neutrophil infiltrationNot specifiedSignificant reduction[4]
TNBS and DSS-induced colitis (in vivo)Colonic damage scores, myeloperoxidase activity3 mg/kg (i.p.), 10 mg/kg (p.o.)Significant attenuation[2]
Salvianolic Acid A LPS-stimulated RAW264.7 cellsIKKβ activity (Ki)3.63 μMPotent inhibition[7]
LPS-stimulated RAW264.7 cellsiNOS, COX-2 expression, NO, PGE2 production10, 30 μMDecreased expression and production[7]
LPS-stimulated RAW264.7 cellsIκBα phosphorylation and degradation, NF-κB translocation10, 30 μMAttenuation[7]
5/6 nephrectomized rats (in vivo)NF-κB and p38 MAPK activation2.5, 5, 10 mg/kg/day (i.p.)Dose-dependent inhibition[6]
Salvianolic Acid B Angiotensin II-stimulated cardiac fibroblastsNF-κB activation (p-IκBα, p-p65, NF-κB p65 translocation)12.5, 25, 50 μmol/LSignificant inhibition[9]
ox-LDL or LPS-induced RAW264.7 cellsPhosphorylation of JNK, ERK 1/2, p38, IκB, NF-κB p651.25, 2.5, 5 μg/mLSignificant decrease[5]

Signaling Pathways

The anti-inflammatory effects of Salvinorin A and Salvianolic Acids are mediated by distinct signaling pathways.

Salvinorin A Signaling Pathway

Salvinorin A's primary mechanism involves the activation of the Kappa-Opioid Receptor (KOR), which can lead to the modulation of downstream inflammatory signaling. It has also been shown to interact with the Cannabinoid Receptor 1 (CB1).

SalvinorinA_Pathway SalvinorinA Salvinorin A KOR Kappa-Opioid Receptor (KOR) SalvinorinA->KOR activates CB1 Cannabinoid Receptor 1 (CB1) SalvinorinA->CB1 activates DownstreamSignaling Downstream Signaling Cascades KOR->DownstreamSignaling inhibits CB1->DownstreamSignaling inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->DownstreamSignaling Inflammation Inflammation (e.g., Cytokine Release, Neutrophil Infiltration) DownstreamSignaling->Inflammation

Salvinorin A anti-inflammatory signaling pathway.
Salvianolic Acids Signaling Pathway

Salvianolic Acids have been shown to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways.

SalvianolicAcids_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK_pathway->Gene activates NFkB_nuc->Gene activates LPS LPS LPS->TLR4 SalvianolicAcids Salvianolic Acids SalvianolicAcids->IKK inhibits SalvianolicAcids->MAPK_pathway inhibits SalvianolicAcids->NFkB_nuc inhibits translocation

Salvianolic Acids inhibit NF-κB and MAPK pathways.

Experimental Protocols

In Vitro Anti-Inflammatory Assay using LPS-Stimulated RAW 264.7 Macrophages

This protocol details the steps to assess the anti-inflammatory potential of a test compound by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

InVitro_Workflow A 1. Cell Culture Seed RAW 264.7 cells in 96-well plates. Incubate 24h. B 2. Treatment Pre-treat cells with Test Compound for 1-2h. A->B C 3. Stimulation Add LPS (e.g., 1 µg/mL) to induce inflammation. Incubate for 24h. B->C D 4. Supernatant Collection Collect cell culture supernatant for analysis. C->D G 7. Cell Viability Assay (e.g., MTT, LDH) Assess cytotoxicity of the test compound. C->G E 5. Nitric Oxide Assay (Griess Assay) Measure nitrite concentration in supernatant. D->E F 6. Cytokine Assay (ELISA) Measure TNF-α, IL-6, etc. in supernatant. D->F

Workflow for in vitro anti-inflammatory screening.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (Salvinorin A or Salvianolic Acid)

  • Griess Reagent Kit for Nitric Oxide measurement

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • MTT or LDH cytotoxicity assay kit

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Culture RAW 264.7 cells in complete DMEM.

    • Seed the cells into 96-well plates at a density of 5 x 104 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.[10]

  • Compound Treatment:

    • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing various concentrations of the test compound.

    • Include a vehicle control (medium with the solvent at the same final concentration).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • LPS Stimulation:

    • After pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

    • Incubate the plates for an additional 24 hours.

  • Supernatant Collection:

    • After incubation, centrifuge the plates at a low speed and carefully collect the supernatant for analysis. Store at -80°C if not used immediately.

  • Nitric Oxide (Nitrite) Measurement (Griess Assay):

    • Use a commercial Griess Reagent kit.

    • Add 50-100 µL of the collected supernatant to a new 96-well plate.

    • Add the Griess reagents according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use commercial ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6).

    • Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate, and measuring the absorbance.

    • Calculate the cytokine concentrations based on the provided standards.

  • Cell Viability Assay:

    • To ensure that the observed reduction in inflammatory markers is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.

    • Use an MTT, MTS, or LDH assay kit according to the manufacturer's protocol.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This model is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of compounds.

InVivo_Workflow A 1. Animal Acclimatization Acclimatize rats/mice for at least one week. B 2. Baseline Measurement Measure the initial volume of the hind paw using a plethysmometer. A->B C 3. Compound Administration Administer Test Compound (e.g., i.p., p.o.) 30-60 min before carrageenan. B->C D 4. Induction of Edema Inject 1% carrageenan solution subplantarly into the hind paw. C->D E 5. Edema Measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) post-carrageenan injection. D->E F 6. Data Analysis Calculate the percentage inhibition of edema for treated groups compared to the control group. E->F

Workflow for Carrageenan-Induced Paw Edema model.

Materials:

  • Male Wistar rats or Swiss albino mice.

  • Lambda Carrageenan (1% w/v in sterile saline).

  • Test compound (Salvinorin A or another compound).

  • Positive control (e.g., Indomethacin, 20 mg/kg).

  • Vehicle control.

  • Plethysmometer.

Protocol:

  • Animal Handling:

    • House the animals under standard laboratory conditions with free access to food and water.

    • Fast the animals overnight before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=5-6 per group): Vehicle control, Positive control, and Test compound groups (at least 2-3 doses).

    • Administer the test compound and control drugs, typically via oral (p.o.) or intraperitoneal (i.p.) routes, 30-60 minutes before the carrageenan injection.

  • Baseline Paw Volume:

    • Just before administering carrageenan, measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.

    • Calculate the percentage inhibition of edema for each group using the following formula:

      • % Inhibition = [ (C - T) / C ] x 100

      • Where C = Mean increase in paw volume in the control group, and T = Mean increase in paw volume in the treated group.

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

Salvinorin A and Salvianolic Acids represent promising compounds from the Salvia genus for anti-inflammatory research. Their distinct mechanisms of action, targeting opioid/cannabinoid receptors and NF-κB/MAPK pathways respectively, provide diverse avenues for therapeutic development. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to investigate these and similar compounds in established anti-inflammatory models.

References

Troubleshooting & Optimization

Salvinorin A Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Salvinorin A extraction from Salvia divinorum. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to improve experimental outcomes. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting Salvinorin A?

A1: Acetone is widely regarded as a highly effective solvent for Salvinorin A due to its high solubility.[1][2] However, studies have also shown methanol to be more efficient than ethanol, acetonitrile, or ethyl acetate, especially when combined with an optimized steeping time.[3][4] The choice of solvent can also depend on the subsequent purification steps and the desired purity of the final extract.

Q2: Does the physical state of the Salvia divinorum leaves affect extraction yield?

A2: Yes. Most protocols recommend that the dried leaves be crushed or ground.[5][6][7] This increases the surface area exposed to the solvent, facilitating a more efficient extraction. However, powdering the leaf is not always necessary, as a significant amount of Salvinorin A is located in trichomes on the leaf's surface, making it accessible.[1] Hand-crushing is often sufficient.[1]

Q3: How critical is extraction time and temperature?

A3: Both time and temperature are critical variables. For methanol extraction, a steeping time of three days has been shown to extract the maximum amount of Salvinorin A, with yields decreasing on subsequent days, possibly due to degradation.[3][4] When using acetone, shorter extraction times, particularly with chilled acetone, can yield a purer extract by minimizing the co-extraction of waxy impurities, though this may slightly reduce the overall yield.[1][8] Warming solvents like isopropanol or ethanol can increase extraction efficiency but also increases vapor hazards.[9]

Q4: My final product is a dark, waxy substance. How can I improve its purity?

A4: The dark green color is primarily due to chlorophyll and other plant lipids co-extracted with Salvinorin A. Purification can be achieved through several methods:

  • Solvent Washes: Washing the crude extract with a non-polar solvent like naphtha can remove chlorophyll and waxy materials.[8][9] Isopropanol can also be used, but care must be taken as Salvinorin A is weakly soluble in it.[1][9]

  • Activated Carbon: Passing a solution of the extract (dissolved in acetone) through a column of activated carbon is effective at removing colored components.[5][10]

  • Recrystallization: The final step for achieving high purity is often recrystallization from a suitable solvent, such as methanol.[5][6]

Q5: Is Salvinorin A sensitive to degradation?

A5: Yes, Salvinorin A is unstable in the presence of light.[11] Studies have shown significant photo-degradation in a relatively short time, especially under UV light.[11][12] Therefore, all extraction and storage steps should be performed in light-free conditions to prevent loss of yield.[11] The compound's C2 acetate group is also a primary site for metabolic degradation.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient Solvent 2. Insufficient Extraction Time 3. Poor Quality Plant Material 4. Inadequate Grinding of Leaves1. Switch to a more effective solvent like acetone or methanol.[2][3] 2. Increase steeping/extraction time. For methanol, 3 days is optimal.[3][4] For acetone, perform multiple short extractions on the same plant material.[1][5] 3. Ensure leaves are properly dried and stored. Salvinorin A content can vary significantly between plants (0.89 to 7.8 mg/g).[14] 4. Crush dried leaves to a consistent, smaller size to increase surface area.[5][6]
Final Product is Dark Green/Black and Waxy Co-extraction of chlorophyll and plant lipids.1. Use chilled acetone for the initial extraction to reduce the uptake of waxy impurities.[1][8] 2. Perform a post-extraction wash with a non-polar solvent like naphtha to remove chlorophyll.[9] 3. Dissolve the crude extract in acetone and pass it through an activated carbon filter.[5][10]
Difficulty Crystallizing the Final Product Presence of impurities preventing crystal lattice formation.1. Ensure all chlorophyll and lipids have been removed through solvent washes or charcoal filtration. 2. Perform multiple recrystallizations from methanol.[5] The crude extract can be dissolved in boiling methanol and then allowed to cool slowly.[10]
Yield Decreases During Purification Loss of Salvinorin A during solvent washes or transfers.1. Salvinorin A has weak solubility in isopropanol and ethanol; use these washing solvents sparingly and at cold temperatures to minimize loss.[1][9] 2. When decanting solvents, do so carefully to avoid transferring any of the solid extract. 3. Save all wash solvents and re-extract them to recover any dissolved Salvinorin A.[8]

Data & Experimental Protocols

Solvent Efficiency Comparison

The choice of solvent significantly impacts the extraction efficiency of Salvinorin A. The following table summarizes the relative effectiveness of common solvents based on published studies.

Solvent Relative Efficiency Key Considerations References
Acetone Very HighExcellent solvent for Salvinorin A. Using it chilled reduces co-extraction of impurities but may require multiple extraction cycles.[1][2][5]
Methanol HighShown to be more efficient than ethanol, acetonitrile, and ethyl acetate with a 3-day steeping period. Also a good solvent for recrystallization.[3][4][15]
Ethanol ModerateLess efficient than methanol. Salvinorin A is more soluble in ethanol than isopropanol, leading to greater potential loss during purification washes.[3][9]
Ethyl Acetate ModerateLess efficient than methanol.[3][11]
Isopropanol (99%) LowNot recommended as a primary extraction solvent. Salvinorin A is weakly soluble, making it useful (in moderation) for washing crude extract to remove impurities.[1][9]

Experimental Workflow & Protocols

The following diagram and protocol describe a standard workflow for the extraction and purification of Salvinorin A from dried Salvia divinorum leaves.

ExtractionWorkflow cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification prep 1. Dry & Crush Leaves extract 2. Macerate in Acetone (3x cycles) prep->extract filter1 3. Filter & Collect Supernatant extract->filter1 evap1 4. Evaporate Acetone filter1->evap1 wash 5. Dissolve in Acetone & Filter through Activated Carbon evap1->wash crude_extract crude_extract evap1->crude_extract Crude, Waxy Extract evap1->crude_extract evap2 6. Evaporate Acetone wash->evap2 recrystal 7. Recrystallize from Methanol evap2->recrystal dry 8. Collect & Dry Crystals recrystal->dry final_product final_product dry->final_product High-Purity Salvinorin A Crystals dry->final_product Troubleshooting start Start Troubleshooting issue What is the primary issue? start->issue low_yield Low Yield issue->low_yield Low Yield low_purity Low Purity (Dark & Waxy) issue->low_purity Low Purity check_solvent Is solvent optimal? (e.g., Acetone/Methanol) low_yield->check_solvent check_temp Was extraction done with chilled solvent? low_purity->check_temp check_time Is extraction time sufficient? check_solvent->check_time Yes change_solvent Action: Use Acetone or Methanol check_solvent->change_solvent No check_material Is plant material of good quality/prep? check_time->check_material Yes increase_time Action: Increase steep time or perform more cycles check_time->increase_time No improve_material Action: Ensure leaves are dry & well-crushed check_material->improve_material No end_yield Re-evaluate Yield check_material->end_yield Yes change_solvent->check_time increase_time->check_material improve_material->end_yield check_purification Was a purification step performed? check_temp->check_purification Yes use_cold Action: Use chilled acetone for extraction check_temp->use_cold No add_purification Action: Add Carbon Filter or Naphtha Wash step check_purification->add_purification No end_purity Re-evaluate Purity check_purification->end_purity Yes use_cold->check_purification add_purification->end_purity

References

Technical Support Center: Overcoming Salvinone Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor aqueous solubility of Salvinone in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in in vitro assays?

This compound is a neoclerodane diterpene, a derivative of Salvinorin A, which is the primary active compound in the plant Salvia divinorum.[1] Like its parent compound, this compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] Structurally, it is a non-nitrogenous and hydrophobic molecule, which leads to its poor solubility in aqueous solutions like cell culture media.[4] This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[5][6]

Q2: What are the initial signs of this compound precipitation in my cell culture?

You may observe a few key indicators of precipitation. Visually, the culture medium may appear cloudy or turbid after the addition of your this compound stock solution.[7][8] Under a microscope, you might see small, crystalline structures or an amorphous film on the bottom of the culture plate. This precipitation can negatively impact cell health by altering the composition of the media.[9][10]

Q3: What solvents are recommended for creating a this compound stock solution?

Due to its hydrophobic nature, this compound is soluble in organic solvents.[11] The most commonly used and recommended solvent for in vitro studies is dimethyl sulfoxide (DMSO).[5][6][12] Other organic solvents like ethanol, methanol, and acetone can also dissolve this compound but may have greater cytotoxic effects on your cells.[4][12]

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration below 0.5%, and it should not exceed 1%.[8] It is critical to include a vehicle control in your experiments, which consists of the medium with the same final DMSO concentration but without this compound, to account for any effects of the solvent on the cells.[12]

Troubleshooting Guide

Issue: Precipitate Forms Immediately Upon Adding this compound Stock to Media

This is a common issue often referred to as "solvent shock," where the rapid dilution of a concentrated organic stock solution into an aqueous medium causes the compound to fall out of solution.

Solutions:

  • Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps. For example, dilute your 10 mM stock in DMSO to 1 mM in a small volume of pre-warmed media, then add this intermediate dilution to the rest of your media.

  • Slow, Dropwise Addition with Agitation: Add the this compound stock solution drop by drop to the pre-warmed cell culture medium while gently swirling or vortexing the tube.[8] This helps to ensure rapid and even dispersion of the compound.

  • Reduce Final Concentration: Your target concentration may be above this compound's solubility limit in your specific cell culture medium. Perform a dose-response experiment to identify the highest concentration that remains in solution while still producing a biological effect.[8]

Issue: Media Becomes Turbid Over Time During Incubation

Precipitation that occurs after a period of incubation can be due to instability of the compound in the culture conditions or changes in the media itself.

Solutions:

  • Check for Media Evaporation: Ensure your incubator has proper humidification.[7][9] Evaporation can concentrate salts and other components in the media, which can decrease the solubility of your compound.[7][9][10]

  • Verify Media pH: Confirm that the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4).[8] pH shifts can alter the properties of both the compound and the media components.

  • Consider Serum Concentration: Proteins in fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, solubility issues may be more pronounced.[8]

Data Summary

Table 1: Recommended Solvents for this compound Stock Solutions

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-20 mMMost common and generally well-tolerated by cells at low final concentrations.
Ethanol10-20 mMCan be more cytotoxic than DMSO; ensure final concentration is not harmful to your cells.
Methanol10-20 mMAlso a potential option, but cytotoxicity should be carefully evaluated.

Table 2: Troubleshooting Checklist for this compound Precipitation

ObservationPotential CauseRecommended Action
Immediate cloudiness upon dilutionSolvent shockPerform serial dilutions; add stock dropwise with agitation.
Precipitate visible under microscopeExceeding solubility limitReduce the final concentration of this compound.
Media becomes turbid over timeMedia instabilityCheck incubator humidity and media pH.
Working in serum-free mediaLack of protein carriersConsider if a low percentage of serum is permissible for your experiment.

Experimental Protocols

Protocol: Preparation and Application of this compound for In Vitro Cell-Based Assays

1. Preparation of this compound Stock Solution: a. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex thoroughly until the this compound is completely dissolved. A brief sonication may aid in dissolution. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Intermediate Dilution (if necessary): a. Warm the required volume of complete cell culture medium to 37°C. b. To create a 1 mM intermediate stock from a 10 mM primary stock, for example, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. c. Mix gently but thoroughly.

3. Preparation of Final Working Solution: a. Warm the required volume of complete cell culture medium to 37°C. b. To achieve a final concentration of 10 µM, for example, add the 1 mM intermediate stock to the pre-warmed medium at a 1:100 dilution. c. Crucially, add the intermediate stock dropwise to the medium while gently swirling to ensure rapid and even dispersion.[8]

4. Dosing Cells: a. Remove the existing medium from your cell culture plates. b. Add the final working solution of this compound-containing medium to the cells. c. Remember to include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).[8]

5. Incubation and Observation: a. Return the cells to the incubator. b. Visually inspect the plates under a microscope after a few hours and at subsequent time points to check for any signs of precipitation.

Visualizations

Salvinone_KOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds and Activates G_protein Gαi/o and Gβγ KOR->G_protein Activates Beta_arrestin β-Arrestin2 KOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream ERK12 ERK1/2 Beta_arrestin->ERK12 Activates ERK12->Downstream

Caption: this compound activates the KOR, leading to G-protein and β-arrestin2 signaling.

Salvinone_Solubilization_Workflow cluster_prep Stock Preparation cluster_dilution Dilution Strategy cluster_application Application to Cells cluster_observation Observation stock 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 10 mM) intermediate 2. Create Intermediate Dilution in Pre-Warmed Media (e.g., 1 mM) stock->intermediate Dilute final 3. Prepare Final Working Solution by Dropwise Addition to Pre-Warmed Media intermediate->final Dilute dosing 4. Add Final Solution to Cells final->dosing control Include Vehicle Control (Media + DMSO) final->control observe 5. Incubate and Monitor for Precipitation dosing->observe control->observe

References

Optimizing Salvinone Dosage for Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Salvinone and related compounds derived from Salvia miltiorrhiza in cell culture experiments.

Introduction

This compound and other bioactive compounds from Salvia miltiorrhiza, such as salviolone and tanshinones, are subjects of growing interest for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-proliferative effects.[1] Optimizing the dosage of these compounds in cell culture is a critical step to ensure reliable and reproducible experimental outcomes. This guide addresses common challenges and questions that may arise during this process.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell culture?

A starting point for determining the optimal concentration of this compound or related compounds like salviolone is to perform a dose-response experiment. Based on published studies, a broad range of 1 µM to 100 µM can be used for initial screening. For specific cell lines, such as A375 and MeWo melanoma cells, EC50 values for salviolone have been observed to be in the low micromolar range (e.g., 2-4 µM).[1] It is crucial to test a range of concentrations to determine the specific EC50 for your cell line of interest.

Q2: How should I prepare a stock solution of this compound?

The solubility of this compound and similar lipophilic compounds can be a challenge. It is recommended to dissolve the compound in a small amount of a sterile, organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: How can I assess the effect of this compound on cell viability?

Several methods can be used to determine cell viability. A common and reliable method is the Sulforhodamine B (SRB) assay, which measures cell protein content and is less prone to interference from the compound's color.[2] Other methods include the MTT or MTS assay, which measure mitochondrial activity, and trypan blue exclusion for assessing cell membrane integrity.[3][4]

Q4: My cells are not responding to this compound treatment. What could be the issue?

There are several potential reasons for a lack of response:

  • Dosage: The concentration of this compound may be too low. Try increasing the concentration based on your initial dose-response curve.

  • Cell Type: The cell line you are using may be resistant to the effects of this compound.

  • Compound Stability: this compound may be unstable in your cell culture medium over the duration of the experiment. It's advisable to check the stability of your compound under culture conditions.[5][6]

  • Compound Quality: Ensure the purity and integrity of your this compound compound.

  • Experimental Error: Review your protocol for any potential errors in dilution or plating.

Q5: I am observing high levels of cell death even at low concentrations. What should I do?

If you observe excessive cytotoxicity at low concentrations, consider the following:

  • Solvent Toxicity: The concentration of your solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration is non-toxic to your cells.

  • Compound Potency: Your cell line may be particularly sensitive to this compound. Test a lower range of concentrations.

  • Contamination: Check your cell culture for any signs of contamination.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments Variation in cell seeding density.Ensure consistent cell numbers are plated for each experiment. Perform cell counts before seeding.
Instability of this compound in media.[5][6]Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in the incubator before being added to cells.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile medium or PBS to maintain humidity.
Precipitation of the compound in the culture medium Poor solubility of this compound.[7][8][9]Increase the concentration of serum in the medium if your experimental design allows. Decrease the final concentration of this compound. Prepare the final dilution in pre-warmed medium and mix thoroughly.
Difficulty in establishing a clear dose-response curve Narrow range of concentrations tested.Broaden the range of concentrations used, including both lower and higher doses.
Inappropriate incubation time.Optimize the incubation time. A 72-hour treatment is often used for cell viability assays with compounds like salviolone.[1]
Discrepancy between viability assay results and morphological changes Assay interference.Some compounds can interfere with the chemistry of certain viability assays (e.g., MTT). Use an alternative assay like SRB or direct cell counting.
Apoptosis vs. Necrosis.Different cell death mechanisms may be at play. Consider using assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).

Data Presentation

Table 1: Effect of Salviolone on Melanoma Cell Viability (EC50 values)

Cell LineCompoundEC50 (µM)AssayTreatment Duration
A375Salviolone~2-4[1]SRB72 hours
MeWoSalviolone~2-4[2]SRB72 hours
SK-Mel-28HPF (related compound)~2-4[1]Cell Viability AssayTime-dependent
FO1HPF (related compound)~2-4[1]Cell Viability AssayTime-dependent

Note: EC50 values can vary depending on the specific experimental conditions and cell line. This table provides an approximate range based on published data.

Experimental Protocols

Protocol 1: Determination of Cell Viability using SRB Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualizations

Signaling Pathways Affected by this compound-related Compounds

Salvinone_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Proliferation Proliferation ERK1/2->Proliferation STAT3 STAT3 STAT3->Proliferation STAT3->Survival This compound This compound This compound->PI3K Inhibition This compound->ERK1/2 Inhibition This compound->STAT3 Inhibition Dosage_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_decision Decision A Prepare this compound Stock Solution (in DMSO) C Dose-Response Treatment (e.g., 0.1 - 100 µM) A->C B Seed Cells in 96-well Plates B->C D Incubate for Optimized Duration (e.g., 72h) C->D E Perform Cell Viability Assay (e.g., SRB) D->E F Measure Absorbance E->F G Calculate EC50 Value F->G H Is EC50 Determined? G->H I Proceed with Downstream Experiments H->I Yes J Refine Concentration Range and Repeat H->J No J->C Troubleshooting_Logic Start Inconsistent or Unexpected Results Q1 Is there high variability between replicates? Start->Q1 A1 Check cell seeding consistency. Prepare fresh compound dilutions. Q1->A1 Yes Q2 Is there a lack of cell response? Q1->Q2 No End Re-run Experiment A1->End A2 Increase concentration range. Verify compound stability and quality. Q2->A2 Yes Q3 Is there excessive cell death at low doses? Q2->Q3 No A2->End A3 Check for solvent toxicity. Test lower concentration range. Q3->A3 Yes Q3->End No, consult literature A3->End

References

Technical Support Center: Salvinone HPLC Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the High-Performance Liquid Chromatography (HPLC) quantification of Salvinone.

Disclaimer

Currently, a specific, publicly available, validated stability-indicating HPLC method for the quantification of this compound is not readily found in the scientific literature. The following experimental protocol is a representative method adapted from validated HPLC analyses of other structurally related compounds isolated from the Salvia genus, such as Salvianolic acid B and various tanshinones. This protocol should be considered a starting point for method development and will require optimization and validation for the specific analytical needs of your research.

Experimental Protocols

Representative HPLC Method for this compound Quantification

This protocol is based on common methodologies for the analysis of compounds from Salvia species and should be optimized for this compound.

1. Sample Preparation

  • Standard Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution (from plant material):

    • Weigh 1 g of powdered, dried plant material containing this compound.

    • Add 50 mL of methanol and perform sonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient elution)
Gradient Program 0-10 min: 20-50% Acetonitrile10-20 min: 50-80% Acetonitrile20-25 min: 80% Acetonitrile25-30 min: 80-20% Acetonitrile (return to initial)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or Photodiode Array (PDA) Detector
Detection Wavelength To be determined by analyzing the UV spectrum of this compound (a starting point could be around 270-290 nm based on similar structures)

3. Data Analysis and Quantification

ParameterDescription
Identification The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the this compound reference standard.
Quantification A calibration curve is constructed by plotting the peak area of the standard solutions against their known concentrations. The concentration of this compound in the sample is then determined from this calibration curve.
Linearity The method should be linear over the tested concentration range (e.g., 1-50 µg/mL) with a correlation coefficient (R²) > 0.999.
Precision The relative standard deviation (%RSD) for replicate injections of the same standard should be less than 2%.
Accuracy The recovery of this compound from a spiked sample matrix should be within 98-102%.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of retention time shifts in HPLC analysis of this compound?

A1: Retention time shifts can be caused by several factors:

  • Changes in Mobile Phase Composition: Even small variations in the solvent ratio or pH of the mobile phase can significantly affect retention times.

  • Fluctuations in Column Temperature: Inconsistent column temperature can lead to variability in retention.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in its chromatographic properties.

  • System Leaks: Leaks in the HPLC system can cause pressure fluctuations and affect the flow rate, leading to inconsistent retention times.

Q2: Why am I observing peak tailing or fronting for my this compound peak?

A2:

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, a blocked column frit, or a void in the column packing. It can also be due to a mismatch between the sample solvent and the mobile phase.

  • Peak Fronting: This is less common but can occur if the column is overloaded with the sample or if the sample is injected in a solvent that is much stronger than the mobile phase.

Q3: What are "ghost peaks" and how can I get rid of them?

A3: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from:

  • Contaminants in the mobile phase or wash solvent.

  • Carryover from a previous injection.

  • Bleed from the column or other system components. To eliminate ghost peaks, ensure the purity of your solvents, implement a robust needle wash program, and flush the system thoroughly.

Q4: How often should I replace my HPLC column?

A4: The lifespan of an HPLC column depends on several factors, including the type of samples being analyzed, the mobile phase used, and the operating pressure. A decline in performance, such as a loss of resolution, increased backpressure, or significant peak shape distortion, are all indicators that the column may need to be replaced.

Troubleshooting Guides

Problem 1: No Peaks or Very Small Peaks

Q: I've injected my this compound standard/sample, but I don't see any peaks, or the peaks are much smaller than expected. What should I do?

A:

  • Check the basics:

    • Is the detector turned on and set to the correct wavelength?

    • Is there sufficient mobile phase in the reservoirs?

    • Is the pump running and delivering the correct flow rate?

    • Is the autosampler correctly injecting the sample? Check the injection volume and syringe/needle for any issues.

  • Verify Sample and Standard Integrity:

    • Has the this compound standard or sample degraded? Prepare a fresh standard to confirm its potency.

    • Is the concentration of your standard/sample too low? Try injecting a more concentrated solution.

  • Inspect the HPLC System:

    • Check for leaks in the system, as this can lead to a loss of pressure and flow.

    • Ensure all connections are tight.

    • Check for air bubbles in the pump or detector. Purge the system if necessary.

Problem 2: High Backpressure

Q: The backpressure of my HPLC system is significantly higher than normal. How can I troubleshoot this?

A:

  • Isolate the source of the high pressure:

    • Disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column.

    • If the pressure is still high without the column, systematically disconnect components (e.g., injector, detector) to identify the blocked part.

  • Address a Blocked Column:

    • Reverse-flush the column with a compatible solvent (check the column manual for instructions).

    • If flushing does not work, the inlet frit may be blocked and need replacement.

  • Prevent Future Blockages:

    • Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter.

    • Use a guard column to protect your analytical column from particulate matter and strongly retained compounds.

Problem 3: Baseline Noise or Drift

Q: My chromatogram shows a noisy or drifting baseline, making it difficult to accurately integrate my this compound peak. What are the potential causes and solutions?

A:

  • For a Noisy Baseline:

    • Air Bubbles: Degas the mobile phase thoroughly. An inline degasser is highly recommended.

    • Pump Issues: Check for leaks or faulty check valves in the pump. A rhythmic baseline noise often points to a pump problem.

    • Detector Lamp Failure: An aging detector lamp can cause increased noise.

    • Contamination: Contaminated mobile phase or a dirty flow cell can contribute to noise. Flush the system with a strong solvent.

  • For a Drifting Baseline:

    • Column Temperature Fluctuation: Ensure the column oven is maintaining a stable temperature.

    • Mobile Phase Inhomogeneity: If using a gradient, ensure the solvents are well-mixed. If isocratic, ensure the mobile phase is from a single, well-mixed batch.

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Allow sufficient time for equilibration before starting your analytical run.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Problem Encountered identify_problem Identify the Primary Symptom start->identify_problem no_peaks No or Small Peaks identify_problem->no_peaks No Peaks pressure_issue Pressure Fluctuation / High Backpressure identify_problem->pressure_issue Pressure peak_shape_issue Poor Peak Shape (Tailing/Fronting) identify_problem->peak_shape_issue Peak Shape baseline_issue Baseline Noise or Drift identify_problem->baseline_issue Baseline retention_issue Retention Time Shift identify_problem->retention_issue Retention Time check_system Check System: Leaks, Connections, Flow Rate no_peaks->check_system isolate_blockage Isolate Blockage: Disconnect Components pressure_issue->isolate_blockage check_column Check Column: Overload, Void, Contamination peak_shape_issue->check_column degas_mobile_phase Degas Mobile Phase baseline_issue->degas_mobile_phase check_mobile_phase_prep Check Mobile Phase Preparation retention_issue->check_mobile_phase_prep check_sample Check Sample/Standard: Concentration, Degradation check_system->check_sample System OK check_detector Check Detector: Lamp, Wavelength, Connections check_sample->check_detector Sample OK solution_found Problem Resolved check_detector->solution_found Detector OK flush_column Flush/Replace Column/Frit isolate_blockage->flush_column Blockage in Column flush_column->solution_found check_mobile_phase_sample Check Mobile Phase & Sample Solvent Compatibility check_column->check_mobile_phase_sample Column OK check_mobile_phase_sample->solution_found check_pump Check Pump: Seals, Check Valves degas_mobile_phase->check_pump Still Noisy check_temp Check Column Temperature Stability check_pump->check_temp Pump OK equilibrate_column Equilibrate Column Properly check_temp->equilibrate_column Temp Stable check_temp->solution_found check_mobile_phase_prep->check_temp Mobile Phase OK equilibrate_column->solution_found Salvinone_Degradation_Pathway This compound This compound (Parent Compound) hydrolysis Hydrolysis (e.g., Acidic or Basic Conditions) This compound->hydrolysis oxidation Oxidation (e.g., H2O2) This compound->oxidation photodegradation Photodegradation (e.g., UV Light Exposure) This compound->photodegradation degradant1 Degradation Product 1 (e.g., Hydrolyzed form) hydrolysis->degradant1 degradant2 Degradation Product 2 (e.g., Oxidized form) oxidation->degradant2 degradant3 Degradation Product 3 (e.g., Photo-isomer) photodegradation->degradant3

Technical Support Center: Salvinone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Salvinone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis and purification challenging?

This compound is a naturally occurring abietane-type diterpene isolated from Salvia miltiorrhiza (Danshen). The primary challenges in its total synthesis revolve around controlling regioselectivity during key reaction steps, such as Friedel-Crafts acylation, and preventing the formation of undesired side products. Purification can be complex due to the presence of structurally similar tanshinones in both natural extracts and synthetic reaction mixtures, requiring high-resolution chromatographic techniques for effective separation.

Q2: What are the common impurities encountered during this compound purification?

When isolating from natural sources, common impurities include other tanshinones such as tanshinone I, tanshinone IIA, and cryptotanshinone, which often co-elute in standard chromatography. In synthetic routes, impurities may include starting materials, reagents, and side-products from reactions like O-acylated phenols or other regioisomers.

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically used. Purity is determined by the area percentage of the this compound peak in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can help identify impurities if they are present in sufficient quantities.

Troubleshooting Guides

Synthesis of this compound

Problem 1: Low yield in the Friedel-Crafts acylation step.

  • Possible Cause 1: Deactivation of the Lewis acid catalyst.

    • Solution: The hydroxyl group of the phenolic starting material can coordinate with the Lewis acid (e.g., AlCl₃), deactivating it. Ensure that an excess of the Lewis acid catalyst is used to account for this. The reaction should be performed under strictly anhydrous conditions, as moisture will also decompose the catalyst.

  • Possible Cause 2: Competing O-acylation.

    • Solution: The formation of a phenolic ester (O-acylation) can be a significant side reaction. Running the reaction at a lower temperature may favor the desired C-acylation. Alternatively, performing a Fries rearrangement on the isolated O-acylated product can convert it to the desired ortho-hydroxyaryl ketone.

  • Possible Cause 3: Poor regioselectivity.

    • Solution: Acylation may occur at other positions on the aromatic ring. The choice of solvent and catalyst can influence regioselectivity. Experiment with different Lewis acids (e.g., FeCl₃, BF₃·OEt₂) and solvent systems to optimize for the desired isomer.

Problem 2: Difficulty in achieving the correct stereochemistry.

  • Possible Cause: Non-stereoselective reduction or cyclization steps.

    • Solution: For steps involving the formation of chiral centers, employ stereoselective reagents and conditions. For example, use of chiral catalysts or auxiliaries can influence the stereochemical outcome. Careful control of reaction temperature and addition rates is also critical.

Purification of this compound

Problem 1: Co-elution of this compound with other tanshinones in HPLC.

  • Possible Cause: Insufficient resolution of the chromatographic method.

    • Solution: Optimize the HPLC method. This can include adjusting the gradient slope of the mobile phase, changing the organic modifier (e.g., from acetonitrile to methanol), or using a column with a different stationary phase or smaller particle size for higher efficiency. High-Speed Counter-Current Chromatography (HSCCC) is a powerful alternative for separating structurally similar compounds.

Problem 2: Sample overloading in preparative chromatography.

  • Possible Cause: Injecting too much crude material onto the column.

    • Solution: Reduce the sample load to improve peak shape and resolution. It is often more efficient to perform multiple smaller injections than one large one. A preliminary purification step, such as solid-phase extraction (SPE), can also be used to enrich the sample with this compound before final purification.

Quantitative Data

Table 1: Comparison of Purification Techniques for Tanshinones from Salvia miltiorrhiza

TechniqueStationary/Solvent SystemTarget Compound(s)Purity AchievedReference
HSCCC Hexane-ethyl acetate-ethanol-water (8:2:7:3, v/v)Tanshinone I & IIA>94% (Tanshinone I), >98% (Tanshinone IIA)[1]
HSCCC Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v)Multiple tanshinones93.2% - 99.3%[2]
HPLC Silica column with n-hexane-dichloromethane (96:4, v/v)Cryptotanshinone, Tanshinone I, Tanshinone IIABaseline separation achievedNot specified

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation in Abietane Synthesis

  • To a stirred solution of the substituted phenol in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., aluminum chloride, 1.5-3.0 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Add the acyl chloride or anhydride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time (typically 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

  • Prepare the two-phase solvent system (e.g., light petroleum-ethyl acetate-methanol-water, 6:4:6.5:3.5, v/v).

  • Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate.

  • Fill the multilayer coil of the HSCCC instrument with the stationary phase (the upper phase in this example).

  • Rotate the coil at the desired speed (e.g., 800-1000 rpm).

  • Pump the mobile phase (the lower phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Dissolve the crude this compound-containing extract in a small volume of the biphasic solvent system and inject it into the column.

  • Collect fractions and monitor the effluent using a UV detector.

  • Analyze the collected fractions by HPLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Salvinone_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Substituted Phenol Starting Material reaction Friedel-Crafts Acylation start->reaction reagents Acyl Chloride + Lewis Acid (e.g., AlCl3) reagents->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude this compound Mixture workup->crude purification_step Chromatography (e.g., HSCCC or HPLC) crude->purification_step analysis Purity Analysis (HPLC, NMR) purification_step->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: General workflow for the synthesis and purification of this compound.

Friedel_Crafts_Troubleshooting problem Low Yield in Friedel-Crafts Acylation cause1 Catalyst Deactivation problem->cause1 cause2 Competing O-Acylation problem->cause2 cause3 Poor Regioselectivity problem->cause3 solution1 Use excess Lewis Acid Ensure anhydrous conditions cause1->solution1 Solution solution2 Lower reaction temperature Perform Fries rearrangement cause2->solution2 Solution solution3 Optimize solvent and catalyst cause3->solution3 Solution

Caption: Troubleshooting guide for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Stabilizing Salvinone for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Salvinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stabilization of this compound. The following frequently asked questions (FAQs) and troubleshooting guides are based on best practices for handling structurally related compounds, such as diterpenoid lactones, to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on studies of structurally similar diterpenoid lactones like Salvinorin A, the primary degradation pathways for this compound are likely hydrolysis of its ester and lactone functionalities.[1][2][3][4] Specifically, the C2 acetate group is susceptible to enzymatic and chemical hydrolysis, leading to the formation of the corresponding alcohol analog (a "this compound B" equivalent).[1][3][5] Additionally, the lactone ring can undergo hydrolysis, particularly under non-neutral pH conditions, which would result in an open-ring carboxylic acid structure.[1][3] Photodegradation can also occur upon exposure to UV or natural sunlight.[6][7]

Q2: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container at low temperatures, protected from light and moisture. The powdered form of related compounds is generally more stable than solutions.[4][8][9]

Recommended Storage Conditions for Solid this compound:

Parameter Recommended Condition Rationale
Temperature -20°C or -80°C Minimizes rates of chemical and enzymatic degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen) Reduces oxidative degradation.
Light Amber vial or stored in the dark Prevents photodegradation.[6]

| Moisture | Desiccated environment | Prevents hydrolysis of ester and lactone groups.[2] |

Q3: How should I store this compound in solution?

Aqueous solutions of this compound are not recommended for long-term storage due to the high risk of hydrolysis.[2] If solutions are necessary for short-term experimental use, it is advisable to prepare them fresh. For longer-term storage of solutions, consider using anhydrous organic solvents and storing at -80°C. However, even under these conditions, degradation can occur over time. Studies on the related compound Salinomycin show significant degradation in water-methanol solutions at room temperature, which is slowed at 4°C.[2]

Q4: Which analytical techniques are best for assessing this compound stability?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive stability assessment.[1]

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is ideal for quantifying the parent compound and detecting degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for identifying the chemical structures of degradation products.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify photo-degradation products.[6]

  • Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about degradation products.

Q5: Are there any known stabilizers or formulation strategies to enhance this compound's long-term stability?

While specific data for this compound is limited, general strategies for stabilizing lactone-containing compounds can be applied. For formulations, avoiding aqueous environments is key.[2] If an aqueous formulation is necessary, lyophilization (freeze-drying) with a cryoprotectant like trehalose can improve stability by removing water.[10] For nanosuspensions of poorly soluble drugs, natural stabilizers like glycyrrhizin have been shown to be effective.[11] When preparing formulations, excipient compatibility studies are crucial to ensure that the chosen excipients do not accelerate degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of potency in stored solid sample 1. Improper storage temperature.2. Exposure to moisture.3. Exposure to light.1. Ensure storage at or below -20°C.2. Store in a desiccator over a drying agent.3. Use amber vials and store in a dark location.
Appearance of new peaks in HPLC analysis of a stored solution 1. Hydrolysis of the ester or lactone group.2. Isomerization or epimerization.3. Oxidation.1. Prepare solutions fresh before use. If storage is necessary, use anhydrous solvents and store at -80°C.2. Analyze the structure of the new peaks by LC-MS to identify potential isomers.3. Purge solutions with an inert gas before sealing and storage.
Variability in experimental results between batches Inconsistent stability of this compound stock solutions.1. Implement a strict protocol for the preparation and storage of stock solutions.2. Perform a stability check on a new batch of this compound before use in critical experiments.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Precipitation of this compound from solution during storage Poor solubility or degradation to a less soluble product in the chosen solvent.1. Confirm the solubility of this compound in the chosen solvent at the storage temperature.2. Analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place an aliquot of the solid compound in a 60°C oven for 24 hours.

    • Photodegradation: Expose a solution of this compound (in a quartz cuvette) to a UV lamp (e.g., 300 nm) for up to 8 hours, taking samples at regular intervals.[6] Also, expose a solution to natural sunlight for up to 8 hours.[6]

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples by HPLC-UV and LC-MS to determine the percentage of degradation and to identify the major degradation products.

Protocol 2: Long-Term Stability Assessment of Solid this compound

Objective: To determine the long-term stability of solid this compound under different storage conditions.

Methodology:

  • Sample Preparation: Aliquot 1-2 mg of solid this compound into amber glass vials.

  • Storage Conditions:

    • -20°C with desiccant.

    • 4°C with desiccant.

    • Room temperature (25°C) with desiccant.

    • 40°C with 75% relative humidity (accelerated stability testing).

  • Time Points: Analyze samples at time 0, 1, 3, 6, and 12 months.

  • Analysis:

    • At each time point, dissolve the contents of one vial in a known volume of solvent (e.g., acetonitrile).

    • Analyze by HPLC-UV to quantify the remaining amount of this compound.

    • Calculate the degradation rate for each condition.

Visualizations

degradation_pathway Predicted Degradation Pathway of this compound This compound This compound Hydrolysis_Ester Hydrolysis (Esterase, Acid/Base) This compound->Hydrolysis_Ester Hydrolysis_Lactone Hydrolysis (Acid/Base) This compound->Hydrolysis_Lactone Photodegradation Photodegradation (UV/Sunlight) This compound->Photodegradation Salvinone_B_analog This compound B Analog (Inactive) Hydrolysis_Ester->Salvinone_B_analog Ring_Opened_Acid Ring-Opened Carboxylic Acid Hydrolysis_Lactone->Ring_Opened_Acid Photo_Products Photodegradation Products Photodegradation->Photo_Products experimental_workflow Workflow for this compound Stability Testing cluster_stress Forced Degradation cluster_longterm Long-Term Storage Acid Acid Stress Analysis HPLC-MS/GC-MS Analysis Acid->Analysis Base Base Stress Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photo Stress Photo->Analysis Temp_20C -20°C Temp_20C->Analysis Temp_4C 4°C Temp_4C->Analysis Temp_25C 25°C Temp_25C->Analysis Temp_40C 40°C / 75% RH Temp_40C->Analysis Sample_Prep Prepare this compound Samples (Solid & Solution) Sample_Prep->Acid Sample_Prep->Base Sample_Prep->Oxidation Sample_Prep->Thermal Sample_Prep->Photo Sample_Prep->Temp_20C Sample_Prep->Temp_4C Sample_Prep->Temp_25C Sample_Prep->Temp_40C Data Identify Degradants & Determine Degradation Rate Analysis->Data

References

Technical Support Center: Minimizing Off-Target Effects of Salvinorin A and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Salvinorin A and its analogs. While the term "Salvinone" was specified, the vast majority of scientific literature focuses on Salvinorin A, a potent kappa-opioid receptor (KOR) agonist derived from Salvia divinorum, and various compounds from Salvia miltiorrhiza such as Salvianolic acid and Tanshinone. This guide will focus on the principles of minimizing off-target effects using Salvinorin A as a primary example, as these strategies are broadly applicable to related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of Salvinorin A?

A1: Salvinorin A is a potent and selective agonist for the kappa-opioid receptor (KOR).[1] Its on-target effects are mediated through KOR activation, which can lead to analgesia and anti-pruritic effects.[2] However, it is also associated with significant off-target or undesirable on-target effects, including hallucinations, dissociation, sedation, and dysphoria.[1][3][4][5] While highly selective for KOR over other opioid receptors like the mu-opioid receptor (MOR), some computational and in vitro studies suggest potential interactions with dopamine D2, cannabinoid CB1 and CB2, and muscarinic acetylcholine receptors.[6][7][8]

Q2: What is the primary mechanism of action for Salvinorin A at the kappa-opioid receptor?

A2: Salvinorin A is a G-protein coupled receptor (GPCR) agonist. Upon binding to the KOR, it primarily activates Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, which decreases cyclic AMP (cAMP) levels.[9][10] The dissociation of G-protein subunits (Gα and Gβγ) also leads to the modulation of ion channels, such as the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[10][11] This cascade of events ultimately reduces neuronal excitability.

Q3: What is "biased agonism" and how can it be used to minimize the undesirable effects of KOR agonists?

A3: Biased agonism, or functional selectivity, refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For KORs, there is growing evidence that G-protein signaling mediates the therapeutic effects (e.g., analgesia), while β-arrestin-2-dependent signaling is associated with adverse effects like dysphoria and sedation.[2][12] By developing "G-protein biased" KOR agonists, it may be possible to separate the therapeutic benefits from the undesirable side effects.[2]

Q4: What general strategies can be employed to minimize off-target effects in drug development?

A4: Several strategies can be used to reduce off-target effects:

  • Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for the intended target.[13]

  • High-Throughput Screening (HTS): Rapidly testing thousands of compounds to identify those with the highest affinity and selectivity for the target receptor.[13]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a lead compound to understand how different functional groups affect on-target potency and off-target activity.

  • Genetic and Phenotypic Screening: Using technologies like CRISPR-Cas9 or RNA interference to understand the biological pathways and potential off-target interactions of a drug.[13]

  • Biased Ligand Development: As mentioned above, designing ligands that selectively engage specific downstream signaling pathways.

Troubleshooting Guides

Issue 1: High incidence of sedative or dysphoric effects in preclinical models.
Potential Cause Troubleshooting Step Rationale
High β-arrestin-2 recruitment Synthesize and test analogs with modifications at the C2 position of the Salvinorin A scaffold.Modifications at this position have been shown to alter the signaling bias of the compound, potentially reducing β-arrestin recruitment.
High receptor occupancy Reduce the dose of the compound being administered.The adverse effects of KOR agonists are often dose-dependent.[4]
Off-target activity at other receptors Screen the compound against a broad panel of receptors (e.g., a commercially available off-target screening panel).This will identify any unintended interactions with other GPCRs, ion channels, or transporters that could contribute to the observed phenotype.
Poor pharmacokinetic profile Characterize the pharmacokinetic properties of the compound (e.g., brain penetration, half-life).Rapid entry into the brain and high peak concentrations can exacerbate adverse effects. A compound with a slower onset and longer duration of action may have a better therapeutic window.
Issue 2: Compound shows poor selectivity for KOR over other opioid receptors (e.g., MOR, DOR).
Potential Cause Troubleshooting Step Rationale
Structural features promoting MOR/DOR binding Introduce bulky substituents at specific positions on the molecule.The binding pockets of opioid receptor subtypes have distinct topographies. Steric hindrance can be used to disfavor binding to off-target receptors.
Incorrect assessment of selectivity Perform radioligand binding assays with selective radioligands for KOR, MOR, and DOR.This will provide quantitative data (Ki values) on the compound's affinity for each receptor subtype, allowing for a precise determination of selectivity.

Data Presentation

Table 1: Pharmacological Properties of Salvinorin A and Selected Analogs

CompoundKOR Binding Affinity (Ki, nM)MOR Binding Affinity (Ki, nM)Signaling BiasAntinociceptive EffectSedative/Dysphoric Effects
Salvinorin A~0.5 - 2.5>1000Balanced/Slight β-arrestinPotentHigh
16-Bromo SalA~1.0>1000G-protein biasedPotentReduced compared to Salvinorin A[3]
16-Ethynyl SalA~0.5>1000BalancedPotentSimilar to Salvinorin A[3]
Herkinorin~90~12G-protein biased at MORPresentLow

Note: Data are compiled from various sources and should be used for comparative purposes. Exact values may vary between studies.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for KOR Selectivity

Objective: To determine the binding affinity (Ki) of a test compound for the human kappa-opioid receptor (KOR), mu-opioid receptor (MOR), and delta-opioid receptor (DOR).

Materials:

  • Cell membranes expressing recombinant human KOR, MOR, or DOR.

  • Radioligands: [3H]U-69,593 (for KOR), [3H]DAMGO (for MOR), [3H]DPDPE (for DOR).

  • Non-specific binding inhibitors: Naloxone.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compound at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test compound (the concentration that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: β-Arrestin Recruitment Assay

Objective: To measure the ability of a test compound to promote the interaction between KOR and β-arrestin-2, a key step in one of the downstream signaling pathways.

Materials:

  • HEK293 cells co-expressing KOR fused to a protein fragment (e.g., ProLink) and β-arrestin-2 fused to the complementary fragment (e.g., Enzyme Acceptor).

  • Assay buffer.

  • Test compound at various concentrations.

  • Detection reagents.

  • Luminometer.

Procedure:

  • Plate the cells in a 96-well plate and incubate overnight.

  • Prepare a series of dilutions of the test compound.

  • Add the test compound to the wells and incubate for a specified time (e.g., 90 minutes) at 37°C.

  • Add the detection reagents according to the manufacturer's instructions.

  • Incubate for a further period (e.g., 60 minutes) at room temperature.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal as a function of compound concentration to generate a dose-response curve and determine the EC50.

Visualizations

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway SalvinorinA Salvinorin A / Analog KOR Kappa-Opioid Receptor (KOR) SalvinorinA->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates GRK GRK KOR->GRK Phosphorylates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits GIRK ↑ GIRK Channels G_protein->GIRK Activates Ca_channel ↓ Ca2+ Channels G_protein->Ca_channel Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Therapeutic Effects (e.g., Analgesia) cAMP->Analgesia GIRK->Analgesia Ca_channel->Analgesia Arrestin β-Arrestin-2 GRK->Arrestin Recruits p38_MAPK p38 MAPK Arrestin->p38_MAPK Activates AdverseEffects Adverse Effects (e.g., Dysphoria) p38_MAPK->AdverseEffects

Caption: KOR Signaling Pathways.

Experimental_Workflow start Start: New Salvinorin Analog binding_assay In Vitro Binding Assays (KOR, MOR, DOR) start->binding_assay selectivity_check Is KOR selectivity >100-fold? binding_assay->selectivity_check functional_assay In Vitro Functional Assays (GTPγS, cAMP, β-Arrestin) bias_check Is it G-protein biased? functional_assay->bias_check selectivity_check->functional_assay Yes discard Discard/Redesign selectivity_check->discard No in_vivo_pk In Vivo Pharmacokinetics bias_check->in_vivo_pk Yes bias_check->in_vivo_pk No (Balanced) in_vivo_pd In Vivo Pharmacodynamics (Analgesia Models) in_vivo_pk->in_vivo_pd in_vivo_side_effects In Vivo Side Effect Models (e.g., Conditioned Place Aversion) in_vivo_pd->in_vivo_side_effects lead_candidate Lead Candidate in_vivo_side_effects->lead_candidate Favorable Profile in_vivo_side_effects->discard Unfavorable Profile

Caption: Drug Discovery Workflow.

Logical_Relationship cluster_structure Chemical Structure Modification cluster_pharmacology Pharmacological Effect cluster_outcome Therapeutic Outcome C2_Mod Modification at C2 Position (e.g., ester to ether) Metabolic_Stability Increased Metabolic Stability C2_Mod->Metabolic_Stability Signaling_Bias Altered Signaling Bias (Towards G-protein) C2_Mod->Signaling_Bias Improved_Profile Improved Therapeutic Profile Metabolic_Stability->Improved_Profile Reduced_Side_Effects Reduced Side Effects (e.g., Dysphoria, Sedation) Signaling_Bias->Reduced_Side_Effects Reduced_Side_Effects->Improved_Profile

Caption: Structure-Activity Relationship.

References

Technical Support Center: Refining Salvinorin A Administration Protocol in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user's request specified "Salvinone." However, extensive searches in scientific literature and chemical databases did not yield a compound with this name used in rodent research. It is highly probable that this is a typographical error and the intended compound is Salvinorin A , a potent and selective kappa-opioid receptor agonist extensively studied in rodents. This guide has been developed based on the available data for Salvinorin A.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Salvinorin A administration protocols for rodent experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for Salvinorin A?

Salvinorin A is a non-nitrogenous diterpenoid that acts as a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1] Unlike classical opioids, it does not have significant activity at the mu- or delta-opioid receptors.[1] Its binding to KORs, which are G-protein coupled receptors, initiates a signaling cascade that modulates neurotransmitter release and neuronal activity.[2][3]

2. What are the most common routes of administration for Salvinorin A in rodents?

The most frequently used route of administration for Salvinorin A in rodents is the intraperitoneal (i.p.) injection.[4][5] Subcutaneous (s.c.) injections have also been reported.[6] Due to its rapid metabolism and poor absorption in the gastrointestinal tract, oral administration is generally not effective.[7] Intravenous (i.v.) administration has been used in pharmacokinetic studies but can be technically challenging for routine behavioral experiments.[8]

3. How do I dissolve Salvinorin A for in vivo administration?

Salvinorin A is highly lipophilic and has very low solubility in aqueous solutions.[9] Therefore, a suitable vehicle is required for its administration. Common vehicle formulations include:

  • DMSO/Tween 80/Saline: A frequently used combination is a mixture of Dimethyl sulfoxide (DMSO), Tween 80 (polysorbate 80), and sterile saline. A common ratio is 1:1:8 (DMSO:Tween 80:Saline).[6][10]

  • Propylene glycol/DMSO/PBS: Another reported vehicle consists of 80% propylene glycol and 20% DMSO, which is then diluted with an equal volume of phosphate-buffered saline (PBS).[11]

  • Tween 80 Suspension: Salvinorin A can also be suspended in a 1% solution of Tween 80 in saline.[4]

It is crucial to first dissolve the Salvinorin A in the organic solvent (e.g., DMSO) before adding the other components of the vehicle. Always prepare fresh solutions daily and vortex thoroughly before each injection to ensure a homogenous suspension.

4. What are the typical dosages of Salvinorin A for mice and rats?

Dosages can vary significantly depending on the research question, the specific behavioral assay, and the rodent species.

  • Mice: Doses typically range from 0.1 mg/kg to 10 mg/kg (i.p.).[4][12] Lower doses may be used to investigate anxiolytic or antidepressant-like effects, while higher doses are often used to study sedative and motor-impairing effects.

  • Rats: Intraperitoneal doses in rats generally range from 0.3 mg/kg to 2 mg/kg.[13]

It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

5. What are the expected behavioral effects of Salvinorin A in rodents?

Salvinorin A induces a range of behavioral effects in rodents, which are primarily mediated by the activation of kappa-opioid receptors. These effects include:

  • Antinociception: Reduction in pain sensitivity.

  • Motor Impairment: At higher doses, it can cause sedation and motor incoordination.

  • Anxiogenic and Anxiolytic Effects: Depending on the dose and the behavioral test, Salvinorin A can have either anxiety-producing or anxiety-reducing effects.[12]

  • Depressant-like and Antidepressant-like Effects: Similar to its effects on anxiety, Salvinorin A can induce behaviors that are interpreted as either depressant-like or antidepressant-like, depending on the experimental paradigm.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of Salvinorin A in the vehicle solution - Inadequate dissolution in the initial organic solvent.- Temperature changes causing the compound to fall out of solution.- Incorrect vehicle composition.- Ensure Salvinorin A is fully dissolved in DMSO or another suitable organic solvent before adding aqueous components.- Prepare solutions fresh on the day of the experiment and keep them at a consistent temperature.- Vortex the solution immediately before drawing it into the syringe for each injection.
High variability in behavioral results between animals - Inconsistent injection technique (e.g., subcutaneous instead of intraperitoneal).- Inhomogeneous drug suspension leading to inaccurate dosing.- Individual differences in metabolism.- Ensure all personnel are properly trained in intraperitoneal injection techniques.- Vigorously vortex the drug solution before each injection to ensure a uniform suspension.- Increase the number of animals per group to account for individual variability. Consider using a within-subjects design if appropriate.
No observable behavioral effect at expected doses - Inactive compound.- Incorrect dosage calculation.- Rapid metabolism of Salvinorin A.- The chosen behavioral assay is not sensitive to the effects of Salvinorin A at the tested doses.- Verify the purity and activity of your Salvinorin A stock.- Double-check all calculations for dosage and solution preparation.- Consider the timing of your behavioral test relative to the injection, as Salvinorin A has a short half-life.[8][14] Behavioral testing should typically be conducted within 5-30 minutes post-injection.[4][11]- Conduct a pilot study with a wider range of doses and different behavioral paradigms.
Signs of toxicity or distress in animals (e.g., excessive sedation, respiratory depression) - Dose is too high.- Vehicle toxicity.- Reduce the dose of Salvinorin A.- Administer a vehicle-only control group to assess for any adverse effects of the vehicle itself. If vehicle toxicity is suspected, consider alternative formulations.

Data Presentation

Table 1: Pharmacokinetic Parameters of Salvinorin A in Rodents (Intraperitoneal Administration)

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (min)Plasma Half-life (t½) (min)Brain Half-life (t½) (min)Reference
Rat (Sprague Dawley)1034510-157536[13][14]

Table 2: Recommended Injection Volumes for Rodents

SpeciesRoute of AdministrationMaximum Recommended Volume
MouseIntraperitoneal (i.p.)10 mL/kg
RatIntraperitoneal (i.p.)10 mL/kg

Experimental Protocols

Protocol 1: Preparation of Salvinorin A for Intraperitoneal Injection

Materials:

  • Salvinorin A powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Tween 80 (Polysorbate 80), sterile

  • 0.9% Saline, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution by combining DMSO, Tween 80, and 0.9% saline in a 1:1:8 ratio in a sterile tube. For example, to make 1 mL of vehicle, mix 100 µL of DMSO, 100 µL of Tween 80, and 800 µL of saline.[10]

  • Weighing Salvinorin A: Accurately weigh the required amount of Salvinorin A powder based on the desired final concentration and the total volume of solution needed for your experiment.

  • Dissolution: Add the weighed Salvinorin A to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to dissolve the powder completely. Vortex thoroughly.

  • Final Formulation: While vortexing, slowly add the remaining components of the vehicle (Tween 80 and saline) to the dissolved Salvinorin A solution.

  • Homogenization: Continue to vortex the final solution for at least one minute to ensure a homogenous suspension.

  • Administration: Immediately before each injection, vortex the solution again. Administer the solution to the animal via intraperitoneal injection at a volume of 5-10 µL per gram of body weight.

Protocol 2: General Procedure for a Rodent Behavioral Experiment
  • Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment. Handle the animals for several days leading up to the experiment to reduce stress.

  • Habituation to Testing Room: On the day of the experiment, move the animals to the behavioral testing room and allow them to habituate for at least 30-60 minutes before any procedures begin.

  • Drug Preparation: Prepare the Salvinorin A solution as described in Protocol 1. Also, prepare a vehicle-only solution for the control group.

  • Animal Weighing and Dosing: Weigh each animal to accurately calculate the injection volume.

  • Administration: Administer Salvinorin A or vehicle via intraperitoneal injection. Record the time of injection for each animal.

  • Behavioral Testing: At a predetermined time post-injection (typically between 5 and 30 minutes), place the animal in the behavioral apparatus (e.g., elevated plus maze, open field arena) and record the session.

  • Data Analysis: Score and analyze the behavioral data using appropriate software and statistical methods.

  • Post-procedural Monitoring: After the behavioral test, return the animals to their home cages and monitor them for any adverse effects.

Visualizations

SalvinorinA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Salvinorin A Salvinorin A KOR Kappa-Opioid Receptor (KOR) Salvinorin A->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel Activation G_protein->GIRK Ca_channel Ca²⁺ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP MAPK MAPK Pathway (p38, ERK) beta_arrestin->MAPK

Caption: Simplified signaling pathway of Salvinorin A via the kappa-opioid receptor.

Rodent_Experiment_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase acclimation Animal Acclimation (1 week) handling Handling (3-5 days) acclimation->handling habituation Habituation to Testing Room (30-60 min) handling->habituation drug_prep Drug/Vehicle Preparation habituation->drug_prep weighing Animal Weighing & Dose Calculation drug_prep->weighing injection Intraperitoneal Injection weighing->injection behavioral_test Behavioral Testing (5-30 min post-injection) injection->behavioral_test data_analysis Data Analysis & Statistics behavioral_test->data_analysis monitoring Post-procedural Monitoring behavioral_test->monitoring

Caption: General experimental workflow for rodent drug administration and behavioral analysis.

References

Technical Support Center: Enhancing the Bioavailability of Salvinorin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Salvinone" is not found in the scientific literature. This technical support center has been developed for Salvinorin A , a potent, naturally occurring kappa-opioid receptor agonist with well-documented bioavailability challenges. It is presumed that "this compound" was a typographical error for "Salvinorin A."

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during experiments aimed at improving the bioavailability of Salvinorin A.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Salvinorin A so low?

A1: The oral bioavailability of Salvinorin A is negligible primarily due to two factors:

  • Extensive First-Pass Metabolism: When ingested, Salvinorin A is rapidly and extensively metabolized in the gastrointestinal tract and liver.[1][2][3][4] The primary metabolite, Salvinorin B, is produced by the hydrolysis of the acetate ester at the C-2 position and is inactive at the kappa-opioid receptor (KOR).[1][5]

  • Enzymatic Degradation: The compound is quickly deactivated by enzymes present in the digestive system, preventing it from reaching systemic circulation in its active form.[2][6] Swallowing Salvinorin A, even at high doses, produces no psychoactive effects.[2][7]

Q2: What are the most effective routes of administration for achieving systemic exposure to Salvinorin A?

A2: Due to its poor oral bioavailability, alternative routes are necessary to achieve significant systemic and central nervous system (CNS) exposure. The most effective routes are:

  • Inhalation (Smoking or Vaporization): This is the most common and effective route for rapid and potent effects.[1][2][8] It bypasses first-pass metabolism, leading to a rapid onset of action (within 30 seconds) and peak effects at 2-5 minutes.[2]

  • Buccal/Sublingual: Absorption through the mucous membranes of the oral cavity allows Salvinorin A to enter the bloodstream directly, avoiding the gastrointestinal tract.[1][6][8] Traditionally, fresh leaves are chewed and held in the mouth.[6][8] However, the efficiency can be low and variable.[2][7]

  • Intranasal: This route offers rapid, direct-to-brain delivery, bypassing the blood-brain barrier and first-pass metabolism.[1]

  • Intravenous (IV): Used in preclinical research, IV administration provides complete bioavailability and allows for precise dose control.[1][2]

Q3: What role does P-glycoprotein (P-gp) play in Salvinorin A's pharmacokinetics?

A3: Salvinorin A is a substrate for the P-glycoprotein (P-gp) efflux transporter.[1] P-gp is highly expressed at the blood-brain barrier and actively transports Salvinorin A out of the brain, contributing to its short cerebral residence time and the brief duration of its effects.[1][9]

Q4: How stable is Salvinorin A in solution and under experimental conditions?

A4: Salvinorin A's stability can be a concern. Its ester and lactone moieties are susceptible to hydrolysis, which can lead to the formation of the inactive Salvinorin B.[1] This is particularly relevant under non-neutral pH conditions. The powder form is relatively stable.[10] From a formulation perspective, it's crucial to avoid hydrolytic conditions to maintain the compound's integrity and activity.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or undetectable plasma concentrations after oral administration. Extensive first-pass metabolism in the gut and liver; enzymatic degradation.[1][2][3]Switch to an alternative route of administration such as inhalation, buccal, sublingual, or intravenous for preclinical studies.[1][2] Explore formulation strategies like nanoformulations or prodrugs designed to protect the molecule from degradation.
High variability in efficacy between subjects in buccal/sublingual studies. Inconsistent contact time with the oral mucosa; swallowing of the dose leading to gastrointestinal degradation.[2]Standardize the protocol to ensure subjects hold the formulation in their mouth for a consistent and adequate duration (e.g., >10 minutes).[5] Consider bioadhesive formulations to prolong mucosal contact.
Short duration of action in CNS-related assays despite initial potency. Rapid metabolism to inactive Salvinorin B.[1] Efflux from the brain by P-glycoprotein (P-gp) transporters.[1][9]Co-administer with a P-gp inhibitor (use with caution and appropriate controls). Develop analogues of Salvinorin A with improved metabolic stability and reduced P-gp affinity.[11][12] Explore controlled-release formulations like nanocrystals for prolonged exposure.[1]
Precipitation of Salvinorin A in aqueous buffers or cell culture media. Poor aqueous solubility. Salvinorin A is a lipophilic molecule and is not soluble in water.[10]Use a co-solvent system (e.g., DMSO, ethanol, propylene glycol), but be mindful of solvent toxicity in cellular assays.[1][13] Formulate as a nanocrystal suspension or encapsulate in delivery systems like liposomes or polymeric nanoparticles.
Inconsistent results in in vitro metabolism assays. Saturation of metabolic enzymes (e.g., CYP450 isoforms) at high substrate concentrations.[9]Perform experiments across a range of Salvinorin A concentrations to characterize Michaelis-Menten kinetics.[9] Ensure the incubation time is within the linear range for metabolite formation.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Salvinorin A via Different Routes of Administration
Route of Administration Subject Dose Cmax Tmax t½ (half-life) Reference(s)
Inhalation (vaporized)Human1 mg31 ng/mL1-2 min~30 min[2]
Inhalation (smoked)Human580 µg2.4–10.9 µg/L (urine)Within 1 hour< 1.5 hours[14]
Intravenous (IV)Rhesus Monkey32 µg/kg-Immediate56.6 ± 24.8 min[2]
Intravenous (IV)Baboon--40 sec (peak brain uptake)8 min (brain clearance)[15]
Intraperitoneal (IP)Rat10 mg/kg345 ng/mL10-15 min75.4 min[9]
SublingualHumanup to 4 mgNo psychoactive effects observed--[2][7][16]
Oral (swallowed)Humanup to 10 mgNo psychoactive effects observed--[2][6]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Salvinorin A using Human Liver Microsomes

Objective: To determine the metabolic stability of Salvinorin A when incubated with human liver microsomes (HLMs) and to identify the contribution of specific CYP450 enzymes.

Materials:

  • Salvinorin A

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and extraction)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of Salvinorin A in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, add phosphate buffer (pH 7.4).

    • Add the HLM suspension to the buffer (final protein concentration typically 0.5-1.0 mg/mL).

    • Add the Salvinorin A stock solution to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is low (<1%) to avoid inhibiting enzyme activity.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard. This stops the reaction and precipitates the microsomal proteins.

    • Vortex the sample vigorously.

  • Sample Processing and Analysis:

    • Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

    • Analyze the concentration of the remaining Salvinorin A at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Salvinorin A remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Signaling Pathway

KOR_Signaling SalA Salvinorin A KOR Kappa-Opioid Receptor (KOR) SalA->KOR Binds & Activates Gi Gi/o Protein KOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel (GIRK) Gi->K_channel Activates Ca_channel Ca2+ Channel (Voltage-gated) Gi->Ca_channel Inhibits MAPK MAPK Pathway (e.g., ERK) Gi->MAPK Activates cAMP cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Induces NT_release Neurotransmitter Release Ca_channel->NT_release Reduces

Caption: KOR signaling cascade initiated by Salvinorin A.

Experimental Workflow

bioavailability_workflow cluster_prep Preparation cluster_in_vivo In Vivo Study cluster_analysis Sample Analysis cluster_pk Data Analysis formulation 1. Formulation Development (e.g., Nanocrystals, Prodrug) dosing 2. Dose Preparation formulation->dosing admin 3. Administration to Animal Model (e.g., Oral, IV) dosing->admin sampling 4. Timed Blood Sampling admin->sampling extraction 5. Plasma Extraction sampling->extraction lcms 6. LC-MS/MS Quantification extraction->lcms pk_calc 7. PK Parameter Calculation (Cmax, AUC, t½) lcms->pk_calc bio_calc 8. Bioavailability Calculation (F% = AUCoral/AUCiv) pk_calc->bio_calc

Caption: Workflow for a preclinical bioavailability study.

Logical Relationships

low_bioavailability_factors LowBio Low Oral Bioavailability of Salvinorin A Metabolism Extensive First-Pass Metabolism Metabolism->LowBio GI_Degrade GI Enzymatic Degradation Metabolism->GI_Degrade Hepatic_Degrade Hepatic Metabolism (CYP450s) Metabolism->Hepatic_Degrade PhysChem Physicochemical Properties PhysChem->LowBio Poor_Sol Poor Aqueous Solubility PhysChem->Poor_Sol Transport Active Efflux Transport->LowBio Pgp P-glycoprotein (P-gp) Efflux Transport->Pgp

Caption: Factors contributing to low oral bioavailability.

References

Technical Support Center: Optimization of Salvinone for Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of Salvinone and its analogs for improved blood-brain barrier (BBB) penetration.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of a molecule that influence its ability to cross the blood-brain barrier?

A1: Several key physicochemical properties are critical for a molecule's ability to passively diffuse across the BBB. These include:

  • Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water. A LogP value between 2 and 4 is often suggested as optimal for BBB penetration.[1]

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability. For CNS drugs, a molecular weight below 500 Daltons is often recommended.[2]

  • Polar Surface Area (PSA): This property reflects the sum of the surfaces of polar atoms in a molecule. A PSA below 90 Ų is generally considered favorable for crossing the BBB.[3][4]

  • Hydrogen Bond Donors (HBD): A lower number of hydrogen bond donors is preferable, typically less than 5 for drug-like molecules and often less than 3 for CNS drugs.[1]

Q2: Why is this compound's penetration into the brain limited despite its ability to cross the BBB?

A2: While this compound can cross the BBB, its accumulation in the central nervous system (CNS) is significantly limited by the P-glycoprotein (P-gp) efflux transporter.[5][6] P-gp is a component of the BBB that actively pumps a wide range of substances out of the brain and back into the bloodstream, thereby reducing their CNS concentration.[7][8]

Q3: What are the common in vitro models used to assess the BBB permeability of this compound analogs?

A3: Common in vitro models include:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that uses a lipid-coated filter to predict passive diffusion across the BBB.[9][10][11]

  • Cell-Based Models: These models utilize cultured brain endothelial cells, such as the hCMEC/D3 cell line or primary brain microvascular endothelial cells, grown as a monolayer on a porous membrane.[5][12][13] These models can also incorporate co-cultures with other cell types of the neurovascular unit, like astrocytes and pericytes, to better mimic the in vivo environment.[14]

Q4: How can I measure the brain concentration of my this compound analog in vivo?

A4: In vivo microdialysis is a widely used technique to sample and measure the concentration of unbound drug in the brain's extracellular fluid in real-time in freely moving animals.[15][16][17][18][19] This method allows for the determination of the brain-to-plasma concentration ratio, a key indicator of BBB penetration.

Troubleshooting Guides

Issue 1: Inconsistent or Low Permeability in Cell-Based In Vitro BBB Assays
  • Potential Cause: Poor integrity of the endothelial cell monolayer.

  • Troubleshooting Steps:

    • Monitor Transendothelial Electrical Resistance (TEER): Regularly measure the TEER across the cell monolayer. A stable and high TEER value indicates a tight barrier. Low or fluctuating TEER suggests a leaky barrier.

    • Check Cell Seeding Density: Ensure an optimal cell seeding density to achieve a confluent monolayer.

    • Assess Cell Viability: Perform a cell viability assay to ensure the test compound is not causing cytotoxicity, which would compromise barrier integrity.

    • Optimize Co-culture Conditions: If using a co-culture model, ensure the health and proper function of astrocytes and/or pericytes, as they are crucial for inducing and maintaining barrier properties in endothelial cells.[14]

Issue 2: High In Vitro Permeability but Low In Vivo Brain Penetration
  • Potential Cause: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Troubleshooting Steps:

    • Conduct P-gp Substrate Assays: Use in vitro models with cells overexpressing P-gp (e.g., MDR1-MDCK cell lines) to determine if your compound is a substrate.

    • Perform In Vivo Studies with P-gp Inhibitors: Co-administer your this compound analog with a known P-gp inhibitor (e.g., verapamil, quinidine) in animal models.[8] A significant increase in the brain-to-plasma concentration ratio in the presence of the inhibitor confirms P-gp mediated efflux.

    • Structural Modification: Modify the chemical structure of the analog to reduce its affinity for P-gp. This may involve altering lipophilicity, hydrogen bonding capacity, or adding specific chemical moieties.

Issue 3: Rapid Metabolism of this compound Analogs
  • Potential Cause: Esterase-mediated hydrolysis of the parent compound, Salvinorin A, is a known metabolic pathway.[5]

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability Assays: Incubate the compound with liver microsomes or plasma to assess its metabolic stability.

    • Structural Modification: Introduce modifications at metabolically liable sites. For instance, replacing the ester group at the C-2 position with more stable ether linkages has been shown to increase metabolic stability.[5]

Data Presentation

Table 1: Physicochemical Properties Influencing Blood-Brain Barrier Penetration

PropertyFavorable Range for CNS DrugsRationale
Molecular Weight (MW) < 500 DaSmaller size facilitates passive diffusion across the tight junctions of the BBB.[2]
Lipophilicity (cLogP) 2 - 4Balances solubility in the lipid membranes of the BBB and aqueous solubility in the blood and brain extracellular fluid.[1]
Polar Surface Area (PSA) < 90 ŲA lower PSA is associated with increased permeability across lipid membranes.[3][4]
Hydrogen Bond Donors (HBD) < 3Reducing the number of hydrogen bond donors decreases the energy required to desolvate the molecule for entry into the lipid membrane.[1]

Table 2: Comparison of In Vitro BBB Permeability Models

ModelPrincipleAdvantagesLimitations
PAMPA-BBB Passive diffusion across an artificial lipid membrane.[10]High-throughput, low cost, reproducible, good for predicting passive permeability.[11]Does not account for active transport or efflux mechanisms.[20]
Cell Monolayer (e.g., hCMEC/D3) Transport across a single layer of brain endothelial cells.[12]Models the cellular barrier and can be used to study both passive and active transport.May have lower TEER values and not fully replicate the in vivo BBB tightness.[21]
Co-culture/Triple-culture Models Brain endothelial cells grown with astrocytes and/or pericytes.[14]More closely mimics the in vivo neurovascular unit, resulting in tighter junctions and better prediction of in vivo permeability.More complex to set up and maintain.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
  • Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid) dissolved in a suitable solvent (e.g., dodecane) to form an artificial membrane.[5][10]

  • Compound Preparation: The test compound (this compound analog) is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

  • Assay Procedure:

    • The donor wells of the PAMPA plate are filled with the compound solution.

    • The acceptor plate, containing fresh buffer, is placed on top of the donor plate, sandwiching the artificial membrane.

    • The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[5]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability (Pe) is calculated using an established equation.

Protocol 2: In Vivo Microdialysis for Brain Pharmacokinetics
  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region of an anesthetized animal (e.g., rat, mouse) and secured to the skull. Animals are allowed to recover from surgery.

  • Probe Insertion: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 0.1-5 µL/min).[17]

  • Compound Administration: The this compound analog is administered systemically (e.g., intravenously or intraperitoneally).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) for several hours.[15] Blood samples are also collected at corresponding time points.

  • Quantification: The concentration of the compound in the dialysate and plasma is determined by LC-MS/MS.

  • Data Analysis: The unbound brain concentration is plotted over time, and pharmacokinetic parameters, including the brain-to-plasma ratio (AUCbrain/AUCplasma), are calculated.

Visualizations

experimental_workflow cluster_0 In Silico & Initial Screening cluster_1 In Vitro BBB Permeability cluster_2 In Vivo Evaluation a This compound Analog Design & Synthesis b Physicochemical Prediction (LogP, PSA, etc.) a->b c PAMPA-BBB Assay a->c b->a Iterative Optimization d Cell-Based Assay (e.g., hCMEC/D3) c->d e P-gp Substrate Assay d->e If high permeability f Pharmacokinetic Study (Blood Sampling) e->f If not a P-gp substrate g Brain Microdialysis f->g h Calculate Brain-to-Plasma Ratio g->h h->b Refine Design

Caption: Experimental workflow for optimizing this compound BBB penetration.

sar_logic cluster_0 Primary Goal cluster_1 Strategies cluster_2 Structural Modifications (SAR) goal Increase Brain Concentration of this compound Analog s1 Enhance Passive Diffusion goal->s1 s2 Reduce P-gp Efflux goal->s2 s3 Improve Metabolic Stability goal->s3 m1 Optimize Lipophilicity (LogP 2-4) s1->m1 m2 Reduce PSA (< 90 Ų) s1->m2 m3 Decrease H-Bond Donors (< 3) s1->m3 m4 Modify Structure to Reduce P-gp Affinity s2->m4 m5 Replace Ester at C-2 with Ether s3->m5

Caption: Structure-Activity Relationship (SAR) logic for this compound optimization.

signaling_pathway cluster_0 Ischemia/Reperfusion Injury cluster_1 Cellular Response cluster_2 Signaling Cascade cluster_3 Outcome IR I/R Stress ER_Stress Endoplasmic Reticulum Stress IR->ER_Stress ROS Increased ROS ER_Stress->ROS Ca2 Increased Ca²⁺ ER_Stress->Ca2 BBB_Damage BBB Damage & Endothelial Cell Injury ROS->BBB_Damage Ca2->BBB_Damage AMPK AMPK Pathway AMPK->ER_Stress Inhibits SalvinorinA Salvinorin A SalvinorinA->AMPK

Caption: Potential signaling pathway for Salvinorin A-mediated BBB protection.[22]

References

Technical Support Center: Enhancing the Purity of Synthetic Salvinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and purification of Salvinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common byproducts in complex organic syntheses analogous to this compound may include starting materials, reagents, and structurally related compounds. These can arise from incomplete reactions, side reactions, or the incomplete removal of protecting groups used during synthesis.[1][2]

Q2: Which chromatographic techniques are most effective for purifying synthetic this compound?

A2: Several advanced chromatographic techniques have proven effective for purifying structurally similar diterpenoids like tanshinones and salvinorins, and are therefore highly recommended for this compound. These include High-Speed Counter-Current Chromatography (HSCCC), Centrifugal Partition Chromatography (CPC), and Supercritical Fluid Chromatography (SFC).[3][4][5] For final polishing, High-Performance Liquid Chromatography (HPLC) is often employed.[6]

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Yes, recrystallization can be a highly effective final purification step, particularly for removing minor impurities and achieving high crystalline purity.[6][7] The success of this method depends heavily on selecting an appropriate solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Q4: How can I analyze the purity of my this compound sample?

A4: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[4][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can reveal the presence of impurities.

Troubleshooting Guides

Issue 1: Poor Separation of this compound from Impurities via Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Stationary Phase For lipophilic compounds like this compound, a highly polar stationary phase may be required for adequate separation, as non-polar phases like C18 might show weak retention.[5]
Incorrect Mobile Phase Composition Systematically vary the solvent polarity and composition. A gradient elution may be necessary to resolve complex mixtures.
Sample Overload Reduce the amount of crude sample loaded onto the column to prevent band broadening and co-elution of impurities.
Issue 2: Low Recovery of this compound After Purification
Possible Cause Troubleshooting Step
Irreversible Adsorption Irreversible adsorption onto a solid support like silica can lead to significant sample loss.[3] Consider support-free liquid-liquid techniques like HSCCC or CPC to mitigate this.[9]
Sample Degradation Ensure that the chosen solvents and purification conditions (e.g., temperature, pH) do not cause degradation of the this compound molecule.
Incomplete Elution After the main fraction has been collected, flush the column with a much stronger solvent to check for any remaining product.
Issue 3: Persistent Low Purity Despite Multiple Purification Steps

| Possible Cause | Troubleshooting Step | | Co-eluting Impurities | If impurities have very similar polarity to this compound, consider a different separation technique. For example, if normal-phase chromatography is failing, try reverse-phase or a liquid-liquid method like HSCCC.[4] | | Formation of Artifacts During Purification | The purification process itself might be generating impurities. Analyze the sample at different stages of the purification to identify where the new impurities are appearing. | | Use of an Orthogonal Purification Method | Combine different purification techniques that rely on different separation principles (e.g., polarity-based chromatography followed by recrystallization). |

Quantitative Data on Purification Methods

The following table summarizes the performance of various chromatographic techniques used for the purification of compounds structurally related to this compound.

Technique Compound(s) Purified Starting Material Purity Achieved Reference
HSCCC Dihydrotanshinone I, Cryptotanshinone, Tanshinone I, Tanshinone IIA, etc.400 mg of crude extract93.2% - 99.3%[4]
HSCCC Salvianolic Acid B285 mg crude extract95.5%[10]
CPC Taxifolin, Dihydrokaempferol, Naringenin500 mg of ethyl acetate fraction> 90%[3]
SFC Lipophilic TanshinonesStandard mixtureComplete separation[5]
Recrystallization & HPLC Salvinorin CCrude extractHigh purity (unquantified)[6]

Experimental Protocols

Protocol 1: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a method used for the preparative separation of tanshinones.[4]

  • Solvent System Preparation: Prepare a two-phase solvent system of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

  • HSCCC Instrument Setup:

    • Fill the multilayer coil column entirely with the upper phase (stationary phase).

    • Set the apparatus to rotate at the desired speed (e.g., 800 rpm).

    • Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

  • Sample Injection: Once hydrodynamic equilibrium is reached (mobile phase emerges from the tail outlet), dissolve the crude synthetic this compound in a small volume of the biphasic solvent mixture and inject it into the column.

  • Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions based on the resulting chromatogram.

  • Purity Analysis: Analyze the purity of the fractions containing the target compound by HPLC.

Protocol 2: Two-Solvent Recrystallization of this compound

This is a general protocol for recrystallization.[11]

  • Solvent Selection: Identify a "solvent 1" in which this compound is readily soluble at high temperatures and a "solvent 2" in which it is poorly soluble, and where both solvents are miscible.

  • Dissolution: Dissolve the impure this compound in a minimal amount of hot "solvent 1" to achieve a clear, saturated solution.

  • Induce Crystallization: Slowly add "solvent 2" dropwise to the hot solution until it becomes slightly cloudy. If necessary, gently heat the solution to redissolve the precipitate.

  • Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 15 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold "solvent 2".

  • Drying: Dry the crystals under a vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage crude_product Crude Synthetic This compound chromatography Primary Purification (e.g., HSCCC) crude_product->chromatography Load Crude Mixture recrystallization Final Polishing (Recrystallization) chromatography->recrystallization Collect Enriched Fractions hplc_analysis Purity Analysis (HPLC/MS) recrystallization->hplc_analysis Isolate Crystals pure_this compound High-Purity This compound hplc_analysis->pure_this compound Confirm >99% Purity

Caption: A typical workflow for the purification and analysis of synthetic this compound.

troubleshooting_logic start Low Purity after Initial Purification check_separation Was separation poor? start->check_separation check_recovery Was recovery low? check_separation->check_recovery No optimize_chrom Optimize Chromatographic Method (Solvents/Phase) check_separation->optimize_chrom Yes try_liquid_liquid Switch to Liquid-Liquid Chromatography (HSCCC/CPC) check_recovery->try_liquid_liquid Yes orthogonal_method Use Orthogonal Method (e.g., Recrystallization) check_recovery->orthogonal_method No

References

Validation & Comparative

A Comparative Analysis of Salvinorin A and the G-Protein Biased Analog RB-64 at the Kappa-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The initial query for "Salvinone" did not yield a specifically identified kappa-opioid receptor ligand. It is presumed that this may be a typographical error. This guide therefore presents a comparison between the well-characterized, potent, naturally occurring kappa-opioid receptor (KOR) agonist, Salvinorin A, and its functionally selective analog, RB-64 (22-thiocyanatosalvinorin A). This comparison is particularly relevant for researchers in pharmacology and drug development as it highlights the concept of biased agonism, a key area of interest in developing safer and more targeted therapeutics.

Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is the most potent naturally occurring hallucinogen.[1] It is a high-efficacy agonist at the KOR.[1] In contrast, RB-64 is a semi-synthetic analog of Salvinorin A designed to exhibit G-protein bias, meaning it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[2][3] This functional selectivity is hypothesized to retain the therapeutic effects of KOR activation, such as analgesia, while reducing adverse effects like dysphoria and sedation, which are thought to be mediated by β-arrestin recruitment.[4]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the key in vitro pharmacological parameters for Salvinorin A and RB-64 at the human kappa-opioid receptor (hKOR). These values are critical for understanding the relative potency and binding affinity of these two compounds.

CompoundBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)
Salvinorin A 1.9 ± 0.240 ± 10 ([³⁵S]GTPγS)
RB-64 2.3 ± 0.10.077 ([³⁵S]GTPγS)

Data sourced from studies on cloned human kappa-opioid receptors expressed in cell lines.[5]

Experimental Methodologies

The data presented above are derived from standard in vitro pharmacological assays. Below are detailed protocols for the key experiments used to characterize the efficacy of KOR agonists like Salvinorin A and RB-64.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing the human kappa-opioid receptor are prepared.

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled KOR-selective antagonist (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test compound (Salvinorin A or RB-64).

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent to which an agonist stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early step in GPCR activation.

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the KOR are used.

  • Reaction Mixture: The membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the agonist (Salvinorin A or RB-64).

  • Incubation: The reaction is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination: The reaction is terminated by rapid filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

  • Data Analysis: The data are plotted as [³⁵S]GTPγS binding versus agonist concentration, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined by nonlinear regression.

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Cell Culture: Whole cells expressing the KOR are used.

  • Forskolin Stimulation: The cells are stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.

  • Agonist Treatment: The cells are co-incubated with varying concentrations of the KOR agonist.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing fluorescence or luminescence detection.

  • Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified, and the EC50 and Emax for this inhibition are determined.

Visualizing Experimental and Signaling Pathways

To further clarify the processes involved in comparing Salvinorin A and RB-64, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the downstream signaling pathways of the kappa-opioid receptor.

experimental_workflow cluster_assays In Vitro Efficacy Assays cluster_compounds Test Compounds cluster_results Comparative Data binding Radioligand Binding Assay ki Binding Affinity (Ki) binding->ki gtpgs [³⁵S]GTPγS Binding Assay ec50 Potency (EC50) gtpgs->ec50 emax Efficacy (Emax) gtpgs->emax camp cAMP Accumulation Assay camp->ec50 camp->emax sal_a Salvinorin A sal_a->binding sal_a->gtpgs sal_a->camp rb_64 RB-64 rb_64->binding rb_64->gtpgs rb_64->camp

Caption: Experimental workflow for comparing KOR agonists.

signaling_pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling KOR Kappa-Opioid Receptor G_protein Gi/o Protein Activation KOR->G_protein G-protein Pathway (Preferred by RB-64) Arrestin β-Arrestin Recruitment KOR->Arrestin β-Arrestin Pathway AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP MAPK MAPK Activation Arrestin->MAPK Agonist Salvinorin A or RB-64 Agonist->KOR

Caption: Kappa-opioid receptor signaling pathways.

References

A Comparative Guide to the Biological Activities of Tanshinone IIA, Cryptotanshinone, and Salvianolic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of three major bioactive compounds isolated from Salvia miltiorrhiza (Danshen): Tanshinone IIA, Cryptotanshinone, and Salvianolic Acid B. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug discovery.

Introduction

Salvia miltiorrhiza, a perennial plant native to China and Japan, is a prominent herb in traditional Chinese medicine, where it is used to treat a variety of ailments, particularly cardiovascular and cerebrovascular diseases. Its therapeutic properties are attributed to a rich composition of bioactive molecules, which are broadly classified into two categories: the lipophilic tanshinones and the hydrophilic salvianolic acids.

Among the most extensively studied of these compounds are Tanshinone IIA, Cryptotanshinone, and Salvianolic Acid B. While all three exhibit significant pharmacological effects, their distinct chemical structures give rise to differences in their biological activities, mechanisms of action, and therapeutic potential. This guide aims to delineate these differences through a comparative analysis of their anticancer, anti-inflammatory, and cardiovascular effects.

Comparative Biological Activity Data

The following tables summarize quantitative data on the anticancer, anti-inflammatory, and cardiovascular effects of Tanshinone IIA, Cryptotanshinone, and Salvianolic Acid B. It is important to note that direct comparisons of absolute values (e.g., IC50) across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.

Anticancer Activity: Cytotoxicity (IC50 Values)
Cell LineCancer TypeTanshinone IIA (µM)Cryptotanshinone (µM)Salvianolic Acid B (µM)
MCF-7Breast Cancer0.25 mg/ml[1]>10[2]~50
MDA-MB-231Breast Cancer~15~10>100
HeLaCervical Cancer17.55[3]>25[3]Not widely reported
A549Lung Cancer~20~15>100
HepG2Liver Cancer~10~8~75
DU145Prostate Cancer>10[2]2.5-10[2]Not widely reported
Anti-inflammatory Activity
AssayBiomarkerTanshinone IIACryptotanshinoneSalvianolic Acid B
LPS-stimulated RAW 264.7 macrophagesNO productionInhibitionPotent InhibitionSignificant Inhibition
LPS-stimulated RAW 264.7 macrophagesTNF-α secretionInhibition[4]Significant InhibitionSignificant Inhibition[5]
LPS-stimulated RAW 264.7 macrophagesIL-6 secretionInhibition[4]Significant InhibitionSignificant Inhibition[5]
LPS-stimulated THP-1 macrophagesIL-1β secretionInhibition[4]Significant InhibitionSignificant Inhibition[5]
Cardiovascular Effects
Biological EffectModel SystemTanshinone IIACryptotanshinoneSalvianolic Acid B
VasodilationEx vivo mouse coronary arteryInduces vasodilation via eNOS/NO pathway[6]Induces vasodilationInduces vasodilation via eNOS/NO pathway[6]
Anti-platelet AggregationIn vitroInhibits platelet aggregation[7]Anti-platelet activityAnti-platelet activity
Myocardial ProtectionIn vivo mouse MI modelReduces infarct size and improves cardiac function[6]Cardioprotective effectsReduces infarct size and improves cardiac function[6]
Inhibition of VSMC proliferationIn vitroInhibits proliferation[8]Inhibits proliferation[8]Inhibits proliferation

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9][10][11][12]

  • Compound Treatment: Prepare serial dilutions of the test compounds (Tanshinone IIA, Cryptotanshinone, Salvianolic Acid B) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[9]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[9][10][11][12]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[9][10][11][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

ELISA for Cytokine Measurement (TNF-α and IL-6)

Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6) in cell culture supernatants.

Protocol:

  • Cell Culture and Stimulation: Plate cells (e.g., RAW 264.7 macrophages) in a 24-well plate and grow to 80-90% confluency. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce cytokine production.[13][14][15][16][17]

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until use.

  • ELISA Procedure: Use a commercial ELISA kit for TNF-α or IL-6 and follow the manufacturer's instructions. A general procedure is as follows:[13][14][15][16][17]

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark.

    • Add the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.

Western Blot for PI3K/Akt Signaling Pathway Analysis

Objective: To determine the effect of the compounds on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Protocol:

  • Cell Lysis and Protein Quantification: Treat cells with the compounds for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatants. Determine the protein concentration using a BCA or Bradford assay.[18][19][20][21]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[18][19][20][21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. The antibody dilutions should be as per the manufacturer's recommendations.[19]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.[19]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control.

Signaling Pathways and Mechanisms of Action

The biological effects of Tanshinone IIA, Cryptotanshinone, and Salvianolic Acid B are mediated through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways involved in their anticancer and anti-inflammatory activities.

anticancer_pathways Tanshinone_IIA Tanshinone IIA PI3K_Akt PI3K/Akt Pathway Tanshinone_IIA->PI3K_Akt Inh STAT3 STAT3 Pathway Tanshinone_IIA->STAT3 Inh Cryptotanshinone Cryptotanshinone Cryptotanshinone->PI3K_Akt Inh mTOR mTOR Cryptotanshinone->mTOR Inh Cryptotanshinone->STAT3 Inh Salvianolic_Acid_B Salvianolic Acid B Salvianolic_Acid_B->PI3K_Akt Inh NF_kB NF-κB Pathway Salvianolic_Acid_B->NF_kB Inh Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation_Inhibition Inhibition of Proliferation & Metastasis PI3K_Akt->Proliferation_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest STAT3->Proliferation_Inhibition NF_kB->Apoptosis antiinflammatory_pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB_activation NF-κB Activation MyD88->NF_kB_activation MAPK_activation MAPK Activation MyD88->MAPK_activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB_activation->Proinflammatory_Cytokines MAPK_activation->Proinflammatory_Cytokines Tanshinone_IIA Tanshinone IIA Tanshinone_IIA->NF_kB_activation Inh Cryptotanshinone Cryptotanshinone Cryptotanshinone->NF_kB_activation Inh Salvianolic_Acid_B Salvianolic Acid B Salvianolic_Acid_B->NF_kB_activation Inh Salvianolic_Acid_B->MAPK_activation Inh

References

A Comparative Guide to the Anti-Inflammatory Effects of Salvinone and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying potent and specific anti-inflammatory agents is a critical endeavor. Compounds derived from the Salvia genus, including Salvianolic acids and Salvianorins (often referred to generally in the context of "Salvinone"), have emerged as promising candidates. This guide provides an objective comparison of their anti-inflammatory performance against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations.

The anti-inflammatory properties of these compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[1] Notably, they have been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, reduce the expression of cyclooxygenase-2 (COX-2), and, in the case of Salvianorin A, act as kappa opioid receptor (KOPr) agonists.[2][3][4]

Comparative Analysis of Anti-Inflammatory Activity

The efficacy of this compound-related compounds has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data, comparing their effects with established anti-inflammatory agents.

Table 1: In Vivo Anti-Inflammatory and Analgesic Effects

CompoundModelDosageEffect% Reduction / ChangeReference Compound
Salvinorin A Formalin-induced pain (mouse)2 mg/kgReduced paw edemaSignificant (p=0.0113)Formalin Control
β-THP Salvinorin B Formalin-induced pain (mouse)2 mg/kgReduced paw edemaSignificant (p=0.0040)Formalin Control
Salvinorin A Formalin-induced pain (mouse)2 mg/kgReduced neutrophil infiltrationSignificantFormalin Control
β-THP Salvinorin B Formalin-induced pain (mouse)-Reduced neutrophil infiltrationSignificantFormalin Control
Salvianolic Acid B HNSCC Xenograft (mouse)80 mg/kg/dayReduced tumor volumeSignificantly lowerCelecoxib (5mg/kg/day)
Salvianolic Acid A 5/6 Nephrectomy (rat)10 mg/kg/dayReduced urine proteinDose-dependent reductionVehicle Control

Data compiled from multiple studies demonstrating the potent in vivo effects of Salvia-derived compounds.[4][5][6]

Table 2: In Vitro Inhibition of Inflammatory Mediators

CompoundCell LineStimulantKey TargetIC50 / Concentration% Inhibition / ReductionReference Compound
Salvianolic Acid B HNSCC cells-COX-2 Expression250 µM>94% (mRNA level)Untreated Control
Salvianolic Acid B HNSCC cellsLPSPGE2 SynthesisDose-dependentSignificantUntreated Control
Salvianolic Acid B RAW264.7 cellsLPS + IFN-γiNOS, TNF-α, IL-6<200 µMSignificant downregulationUntreated Control
Isosalvianolic acid A-1 RAW264.7 cellsLPSIL-6, TNF-α secretion-Significant reductionLPS Control
Salvianolic Acid A HK-2 cellsLPSNF-κB & p38 MAPK activationDose-dependentSignificant inhibitionLPS Control

Summary of in vitro studies highlighting the direct inhibitory effects on key inflammatory molecules and pathways.[4][6][7][8]

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of this compound and its related compounds are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[9]

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[10] Salvianolic acids have been shown to prevent the degradation of IκBα and inhibit the nuclear translocation of NF-κB, thereby suppressing the inflammatory cascade.[7][11]

  • MAPK Pathway: The MAPK family, including p38, ERK, and JNK, responds to external stressors and cytokines, regulating inflammation, apoptosis, and cell proliferation.[12][13] Salvianolic acids A and B have been demonstrated to inhibit the phosphorylation of p38, ERK1/2, and JNK, attenuating the downstream inflammatory response.[3][6]

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14] Unlike the constitutively expressed COX-1, COX-2 is induced by inflammatory stimuli.[15] Salvianolic acid B has been found to selectively inhibit the expression of COX-2 without significantly affecting COX-1, similar to selective inhibitors like celecoxib, and also reduces the synthesis of its product, prostaglandin E2 (PGE2).[4]

Below are Graphviz diagrams illustrating these pathways and the points of intervention by this compound-related compounds.

Salvinone_Anti_Inflammatory_Pathway cluster_stimuli Inflammatory Stimuli (LPS, TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS / Cytokines Receptor TLR4 / TNFR Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK MAPKK MKK3/6, MEK1/2 MAPKKK->MAPKK MAPK p38 / ERK1/2 MAPKK->MAPK AP1 AP-1 MAPK->AP1 IkB IκBα IKK->IkB P NFkB_inactive NF-κB IkB->NFkB_inactive releases NFkB_IkB NF-κB-IκBα Complex NFkB_active NF-κB (active) NFkB_inactive->NFkB_active translocation This compound This compound (Salvianolic Acids) This compound->MAPKK inhibits This compound->IKK inhibits This compound->NFkB_active inhibits translocation DNA DNA NFkB_active->DNA AP1->DNA Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory

Caption: Mechanism of this compound on NF-κB and MAPK pathways.

Experimental Protocols

The validation of anti-inflammatory effects relies on standardized and reproducible experimental models. Below are outlines of key methodologies cited in the research.

1. In Vivo: Carrageenan-Induced Paw Edema Model

This is a classic model for evaluating acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are pre-treated with the test compound (e.g., Salvia extract, this compound) or a reference drug (e.g., Indomethacin) via oral or intraperitoneal administration.[16]

    • After a set time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation.

    • Paw volume is measured using a plethysmometer at baseline and at regular intervals post-injection (e.g., 1, 2, 3, 4 hours).

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

  • Endpoint: Reduction in paw volume, indicating anti-inflammatory activity.[16]

2. In Vitro: LPS-Stimulated Macrophage Model

This model assesses the effect of compounds on inflammatory responses in immune cells.

  • Cell Line: RAW264.7 murine macrophages.

  • Procedure:

    • Cells are cultured to an appropriate confluency in DMEM medium supplemented with 10% FBS.

    • Cells are pre-treated with various concentrations of the test compound (e.g., Salvianolic Acid B) for a specified duration (e.g., 1-2 hours).

    • Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and, in some cases, Interferon-gamma (IFN-γ) (e.g., 2.5 ng/mL).[7]

    • After incubation (e.g., 24 hours), the cell supernatant is collected for cytokine analysis, and cell lysates are prepared for protein or RNA analysis.

  • Endpoints:

    • Cytokine Levels (TNF-α, IL-6): Measured in the supernatant using ELISA kits.[7][8]

    • Nitric Oxide (NO) Production: Measured using the Griess reagent.[17]

    • Gene Expression (iNOS, COX-2): Analyzed via RT-qPCR.[7]

    • Protein Expression/Phosphorylation (p-p38, p-ERK, IκBα): Analyzed via Western Blotting.[3]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro RAW264.7 Cell Culture treat_vitro Pre-treatment: This compound Compound start_vitro->treat_vitro stimulate Stimulation: LPS / IFN-γ treat_vitro->stimulate incubate_vitro Incubation (24h) stimulate->incubate_vitro harvest Harvest Supernatant & Cell Lysate incubate_vitro->harvest elisa ELISA (TNF-α, IL-6) harvest->elisa western Western Blot (NF-κB, MAPK proteins) harvest->western qpcr RT-qPCR (iNOS, COX-2 mRNA) harvest->qpcr start_vivo Acclimate Mice/Rats treat_vivo Pre-treatment: This compound Compound (i.p. / oral) start_vivo->treat_vivo induce Induce Inflammation: Carrageenan Injection treat_vivo->induce measure Measure Paw Edema (0-4h) induce->measure analysis_vivo Calculate % Inhibition measure->analysis_vivo

Caption: Workflow for in vitro and in vivo anti-inflammatory assays.

Conclusion

The available experimental data strongly support the anti-inflammatory effects of this compound-related compounds, particularly Salvianolic acids A and B. Their mechanism of action involves the targeted inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, as well as the suppression of COX-2 expression. Comparative data indicate that their efficacy is comparable, and in some models, potentially superior to conventional anti-inflammatory agents like Celecoxib. These findings position this compound and its derivatives as compelling candidates for further investigation and development as novel therapeutics for a range of inflammatory diseases.

References

Comparative Analysis of Extraction Methods for Bioactive Compounds from Salvia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various extraction methods for obtaining bioactive compounds, primarily tanshinones and salvianolic acids, from the roots of Salvia miltiorrhiza (Danshen). The selection of an appropriate extraction method is critical for maximizing yield and purity, while minimizing processing time, cost, and environmental impact. This document presents a side-by-side comparison of conventional and modern techniques, supported by experimental data from peer-reviewed studies.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the quantitative data for different extraction methods based on key performance indicators. The data represents optimized conditions reported in various studies and may vary depending on the specific experimental setup.

Extraction MethodKey Bioactive CompoundsExtraction TimeSolvent(s)YieldPurityAdvantagesDisadvantages
Soxhlet Extraction Tanshinones, Salvianolic Acids4 - 24 hoursEthanol, Methanol, ChloroformGoodModerateWell-established, simple setupTime-consuming, large solvent volume, potential thermal degradation of compounds
Microwave-Assisted Extraction (MAE) [1][2]Tanshinones, Salvianolic Acids2 - 15 minutesEthanol, WaterHigh (e.g., Tanshinone IIA: 0.29%)[1]GoodRapid, reduced solvent consumption, high efficiencyRequires specialized equipment, potential for localized overheating
Ultrasound-Assisted Extraction (UAE) [3][4]Tanshinones, Salvianolic Acids15 - 75 minutesEthanol, WaterHighGoodFast, efficient at room temperature, good for heat-sensitive compoundsCan generate free radicals, equipment can be expensive
Supercritical Fluid Extraction (SFE) [5][6]Tanshinones30 - 120 minutesSupercritical CO2 (with ethanol as co-solvent)Moderate (e.g., Total tanshinones: ~2.9-3.1 mg/g)[6]High"Green" solvent, high selectivity, solvent-free extractHigh initial investment, complex operation
Cloud Point Extraction (CPE) [7][8][9][10]Tanshinones~40 minutesAqueous surfactant solution (e.g., Lecithin, Triton X-100)High (Significant improvement over water extraction)[7][8][9]GoodEco-friendly, low cost, simple procedureSurfactant removal may be necessary, less effective for hydrophilic compounds
Heat Reflux Extraction Tanshinones, Salvianolic Acids45 - 90 minutesEthanol, MethanolGoodModerateSimple equipment, effective for many compoundsRequires heating, potential for thermal degradation

Experimental Protocols

Microwave-Assisted Extraction (MAE) of Tanshinones

Objective: To rapidly extract tanshinones from Salvia miltiorrhiza root powder.

Materials and Equipment:

  • Dried and powdered Salvia miltiorrhiza root

  • 95% (v/v) Ethanol

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Place 1 g of powdered Salvia miltiorrhiza root into the microwave extraction vessel.

  • Add 10 mL of 95% ethanol to the vessel (liquid/solid ratio of 10:1 ml/g)[1].

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power and irradiate for 2 minutes[1].

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract to separate the solid residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Redissolve the extract in a suitable solvent for HPLC analysis to determine the yield of tanshinones (e.g., cryptotanshinone, tanshinone I, and tanshinone IIA)[1].

Ultrasound-Assisted Extraction (UAE) of Tanshinones and Salvianolic Acids

Objective: To extract tanshinones and salvianolic acids from Salvia miltiorrhiza using ultrasonic energy.

Materials and Equipment:

  • Dried and powdered Salvia miltiorrhiza root

  • 75% Methanol

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Centrifuge

Procedure:

  • Weigh 0.02 g of the powdered sample and place it in a suitable vessel[11].

  • Add 1.5 mL of 70% methanol (v/v)[11].

  • Place the vessel in an ultrasonic bath operating at a frequency of 53 kHz and a power of 350 W[11].

  • Sonicate for 60 minutes at room temperature[11].

  • After extraction, centrifuge the sample at 12,000 rpm for 15 minutes[11].

  • Collect the supernatant for analysis.

Supercritical Fluid Extraction (SFE) of Tanshinones

Objective: To selectively extract tanshinones using supercritical carbon dioxide.

Materials and Equipment:

  • Dried and powdered Salvia miltiorrhiza root

  • Supercritical fluid extraction system

  • High-purity carbon dioxide

  • 95% Ethanol (as co-solvent)

  • Separation vessel

Procedure:

  • Pack the extraction vessel of the SFE system with the powdered Salvia miltiorrhiza root.

  • Set the extraction temperature to 45°C and the pressure to 20 MPa[5].

  • Introduce supercritical CO2 into the extraction vessel.

  • Add 95% ethanol as a co-solvent at a flow rate of 1.0 mL/min to enhance the extraction of the moderately polar tanshinones[5].

  • The extracted compounds are carried by the supercritical fluid to a separator.

  • In the separator, reduce the pressure and/or change the temperature (e.g., 35°C) to precipitate the extracted tanshinones from the supercritical fluid[5].

  • Collect the precipitated extract for analysis.

Cloud Point Extraction (CPE) of Tanshinones

Objective: To extract hydrophobic tanshinones using an environmentally friendly surfactant-based method.

Materials and Equipment:

  • Dried and powdered Salvia miltiorrhiza root

  • Lecithin (natural surfactant)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ultrasonic bath

  • Centrifuge

  • Freeze dryer or rotary evaporator

Procedure:

  • Disperse 1 g of the powdered sample in 20 mL of an aqueous solution containing 3% (w/v) lecithin and 2% (w/v) NaCl[7][8][9].

  • Perform ultrasonic-assisted extraction for 40 minutes at room temperature (25 ± 2 °C)[7][8][9].

  • After extraction, induce phase separation by centrifuging the mixture at 3500 rpm for 15 minutes[10]. This will result in a surfactant-rich phase (containing the extracted tanshinones) and an aqueous phase.

  • Separate the surfactant-rich phase.

  • The collected phase can be further processed, for example, by freeze-drying or evaporation, to recover the tanshinone-rich extract[7][8][9].

Mandatory Visualization

G cluster_input Input Material cluster_methods Extraction Methods cluster_analysis Analysis & Comparison Salvia miltiorrhiza Root Salvia miltiorrhiza Root Soxhlet Soxhlet Extraction Salvia miltiorrhiza Root->Soxhlet MAE Microwave-Assisted Extraction (MAE) Salvia miltiorrhiza Root->MAE UAE Ultrasound-Assisted Extraction (UAE) Salvia miltiorrhiza Root->UAE SFE Supercritical Fluid Extraction (SFE) Salvia miltiorrhiza Root->SFE CPE Cloud Point Extraction (CPE) Salvia miltiorrhiza Root->CPE Crude_Extract Crude Extract Soxhlet->Crude_Extract MAE->Crude_Extract UAE->Crude_Extract SFE->Crude_Extract CPE->Crude_Extract HPLC HPLC Analysis Crude_Extract->HPLC Comparison Comparative Analysis (Yield, Purity, Time, Cost) HPLC->Comparison

Caption: Comparative workflow of Salvinone extraction methods.

G cluster_pathways Signaling Pathways cluster_effects Cellular Effects Tanshinone_IIA Tanshinone IIA PI3K_Akt PI3K/Akt Pathway Tanshinone_IIA->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Tanshinone_IIA->MAPK_ERK Inhibits Salvianolic_Acid_B Salvianolic Acid B NF_kB NF-κB Pathway Salvianolic_Acid_B->NF_kB Inhibits Nrf2 Nrf2 Pathway Salvianolic_Acid_B->Nrf2 Activates Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Proliferation ↓ Cell Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation Inflammation ↓ Inflammation NF_kB->Inflammation Oxidative_Stress ↓ Oxidative Stress Nrf2->Oxidative_Stress

Caption: Signaling pathways modulated by key Salvia compounds.

References

Unveiling the Therapeutic Targets of Salvinone: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic targets of Salvinone (Salvinal) and other key bioactive compounds from Salvia miltiorrhiza. This analysis serves as a cross-validation of their molecular targets, supported by experimental data and detailed methodologies.

This compound, identified in scientific literature as Salvinal, is a potent bioactive compound isolated from Salvia miltiorrhiza (Danshen). While this plant is a source of several well-studied therapeutic agents, Salvinal has emerged with a distinct and significant mechanism of action. This guide delves into the experimental validation of its primary therapeutic target and contrasts it with the targets of other major compounds from the same plant, namely Salvianolic Acid A, Salvianolic Acid B, and Tanshinone IIA.

Comparative Analysis of Therapeutic Targets

The primary therapeutic target of Salvinal is tubulin, a protein crucial for microtubule formation and cell division. By inhibiting tubulin polymerization, Salvinal disrupts the cellular microtubule network, leading to cell cycle arrest and apoptosis. This mechanism positions it as a promising candidate for anticancer therapies.[1] In contrast, other major bioactive compounds from Salvia miltiorrhiza engage different molecular pathways, offering a diverse therapeutic portfolio from a single plant source.

The following table summarizes the key therapeutic targets and mechanisms of action for Salvinal and its counterparts.

CompoundPrimary Therapeutic Target(s)Key Mechanism(s) of ActionTherapeutic Area(s)
Salvinal (this compound) TubulinInhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1]Cancer
Salvianolic Acid A (SAA) PI3K/Akt, MAPK, c-METInhibition of signaling pathways crucial for cell survival, proliferation, and migration.[2]Cancer, Cardiovascular Diseases
Salvianolic Acid B (SAB) PI3K/Akt/mTOR, NF-κBInduction of apoptosis and autophagy by inhibiting key cell survival pathways; antioxidant and anti-inflammatory effects.Cancer, Cardiovascular Diseases
Tanshinone IIA (Tan IIA) TLR4/MyD88/NF-κB, PI3K/AktAnti-inflammatory and immune-regulating effects; inhibition of cancer cell proliferation and migration.[3]Cardiovascular Diseases, Cancer

Experimental Validation of Therapeutic Targets

The identification and validation of these therapeutic targets are underpinned by a variety of experimental techniques. The following sections detail the key experimental protocols used to elucidate the mechanism of action for Salvinal and for the comparative compounds.

Salvinal: Tubulin Polymerization Inhibition

Objective: To determine the direct effect of Salvinal on the polymerization of tubulin into microtubules.

Methodology:

  • Tubulin Preparation: Purified tubulin is obtained from sources such as porcine brain.

  • Assay Setup: The tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with GTP and a fluorescence reporter (e.g., DAPI) that preferentially binds to polymerized microtubules.

  • Treatment: Different concentrations of Salvinal are added to the tubulin solution. A known tubulin inhibitor (e.g., colchicine) and a vehicle control are used for comparison.

  • Data Acquisition: The fluorescence intensity is measured over time at 37°C using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Analysis: The rate and extent of tubulin polymerization in the presence of Salvinal are compared to the controls. A decrease in fluorescence indicates inhibition of polymerization.[4]

Experimental Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation cluster_treatment Treatment Groups cluster_incubation Incubation & Measurement cluster_analysis Data Analysis tubulin Purified Tubulin incubate Incubate at 37°C tubulin->incubate buffer Polymerization Buffer + GTP + DAPI buffer->incubate salvinal Salvinal (Varying Conc.) salvinal->incubate colchicine Positive Control (Colchicine) colchicine->incubate vehicle Negative Control (Vehicle) vehicle->incubate measure Measure Fluorescence Over Time incubate->measure compare Compare Polymerization Curves measure->compare conclusion Determine Inhibitory Effect compare->conclusion

Caption: Workflow for assessing tubulin polymerization inhibition.

Cross-Validation with Cell-Based Assays

The findings from the biochemical tubulin polymerization assay are further validated through cell-based assays that assess the downstream cellular consequences of microtubule disruption.

1. Cell Cycle Analysis via Flow Cytometry

Objective: To determine the effect of Salvinal on cell cycle progression.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., KB, MCF-7) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of Salvinal for a specified duration (e.g., 24 hours).

  • Cell Staining: Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed. An accumulation of cells in the G2/M phase is indicative of mitotic arrest due to microtubule disruption.[1]

2. Immunocytochemistry for Microtubule Network Visualization

Objective: To visually inspect the effect of Salvinal on the cellular microtubule network.

Methodology:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with Salvinal.

  • Fixation and Permeabilization: Cells are fixed (e.g., with 4% formaldehyde) and permeabilized.

  • Immunostaining: The microtubule network is stained using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye (e.g., Hoechst 33258).

  • Microscopy: The stained cells are visualized using fluorescence microscopy.

  • Analysis: The structure and organization of the microtubule network in Salvinal-treated cells are compared to untreated cells. Disruption of the fine filamentous network and formation of aberrant structures are indicative of microtubule inhibition.[1]

Signaling Pathways of Comparative Compounds

In contrast to Salvinal's direct action on a structural protein, Salvianolic Acids and Tanshinone IIA modulate complex signaling pathways implicated in cell survival and inflammation.

Signaling Pathway for Salvianolic Acid A/B in Cancer Cells

G SAA_SAB Salvianolic Acid A/B PI3K PI3K SAA_SAB->PI3K inhibits Apoptosis Apoptosis SAA_SAB->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes NFkB->Proliferation promotes

Caption: Simplified PI3K/Akt/mTOR pathway inhibited by Salvianolic Acids.

Signaling Pathway for Tanshinone IIA in Inflammation

G TanIIA Tanshinone IIA TLR4 TLR4 TanIIA->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines promotes transcription of

Caption: TLR4/MyD88/NF-κB inflammatory pathway modulated by Tanshinone IIA.

Conclusion

The cross-validation of this compound's (Salvinal's) therapeutic target through a combination of biochemical and cell-based assays confirms its primary mechanism of action as a microtubule inhibitor. This distinguishes it from other bioactive compounds from Salvia miltiorrhiza, such as Salvianolic Acids and Tanshinone IIA, which modulate critical signaling pathways involved in cell survival and inflammation. This comparative analysis highlights the diverse therapeutic potential within a single medicinal plant and provides a solid foundation for further drug development and research into these potent natural products.

References

A Head-to-Head Comparison of Salvinorin A and Other Selective Kappa Opioid Receptor (KOR) Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A note on nomenclature: The initial query for "Salvinone" did not yield results for a known Kappa Opioid Receptor (KOR) agonist. It is highly likely that this was a typographical error for "Salvinorin A," a potent and well-researched KOR agonist. This guide will therefore focus on a detailed comparison of Salvinorin A with other prominent KOR agonists.

Introduction

The kappa opioid receptor (KOR), a G protein-coupled receptor, is a key target in the development of therapeutics for pain, addiction, depression, and pruritus.[1][2] Unlike mu opioid receptor (MOR) agonists, KOR agonists do not typically produce euphoria or respiratory depression, making them an attractive alternative to traditional opioids.[3] However, the clinical development of many KOR agonists has been hampered by side effects such as dysphoria, sedation, and hallucinations.[1] This has led to the exploration of novel KOR agonists with biased signaling properties, which may offer a better therapeutic window.[4]

This guide provides a head-to-head comparison of Salvinorin A, a unique, naturally occurring non-nitrogenous KOR agonist, with other well-characterized synthetic KOR agonists, including U-50,488, Nalfurafine, and Enadoline. We will delve into their comparative pharmacology, signaling pathways, and the experimental data that underpins our understanding of these compounds.

Quantitative Comparison of KOR Agonists

The following table summarizes the key pharmacological parameters of Salvinorin A and other selected KOR agonists. These values are compiled from various in vitro studies and provide a quantitative basis for comparing their affinity, potency, and efficacy at the kappa opioid receptor.

CompoundChemical ClassReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, % vs U-69,593)Key Characteristics
Salvinorin A Neoclerodane Diterpene~2.4~1.05 (cAMP inhibition)Potent full agonistNaturally occurring, non-nitrogenous, potent hallucinogen with a short duration of action.[5][6][7]
U-50,488 Arylacetamide~1.2~10-50 (GTPγS)Full agonist (often used as reference)Prototypical selective KOR agonist, widely used in research.
Nalfurafine Morphinan~0.1-0.5<0.1 (GTPγS)Full agonistClinically approved in Japan for uremic pruritus; considered an atypical KOR agonist with a favorable side-effect profile.
Enadoline BenzofuranHighPotentHighHighly potent and selective KOR agonist; development halted due to dose-limiting dysphoria and psychotomimetic effects.[4]

Signaling Pathways of KOR Agonists

Activation of the kappa opioid receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. More recently, the role of β-arrestin-2 in KOR signaling has been highlighted. There is growing evidence to suggest that the G-protein pathway is primarily responsible for the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus, while the β-arrestin-2 pathway is linked to the adverse effects, including dysphoria and sedation.[2]

Agonists that preferentially activate one pathway over the other are known as "biased agonists." The development of G-protein biased KOR agonists is a key strategy in the search for safer and more effective therapeutics.[4]

KOR_Signaling_Pathway cluster_0 KOR Agonist Binding cluster_1 G-Protein Pathway (Therapeutic Effects) cluster_2 β-Arrestin Pathway (Adverse Effects) Agonist Salvinorin A / Other KOR Agonists KOR Kappa Opioid Receptor (KOR) Agonist->KOR Binds to Gi_Go Gi/o Protein KOR->Gi_Go Activates Beta_Arrestin β-Arrestin 2 KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi_Go->AC Inhibits Ion_Channels Ion Channel Modulation Gi_Go->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia, Anti-pruritus cAMP->Analgesia Ion_Channels->Analgesia p38_MAPK p38 MAPK Beta_Arrestin->p38_MAPK Activates Adverse_Effects Dysphoria, Sedation p38_MAPK->Adverse_Effects

Caption: KOR Signaling Pathways

Experimental Protocols

The quantitative data presented in this guide are derived from various in vitro assays. Below are the detailed methodologies for two key experiments commonly used to characterize KOR agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the kappa opioid receptor.

  • Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the KOR.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human KOR (e.g., CHO-hKOR cells).

    • Radioligand: Typically [³H]U-69,593 or [³H]diprenorphine.

    • Test compounds (e.g., Salvinorin A, U-50,488).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of an unlabeled KOR agonist like U-69,593).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Cell Membranes, Radioligand, and Test Compounds start->prepare_reagents incubation Incubate Membranes, Radioligand, and Test Compound prepare_reagents->incubation filtration Rapid Filtration (Separates Bound from Unbound) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Measure Radioactivity washing->scintillation_counting data_analysis Calculate IC50 and Ki scintillation_counting->data_analysis end End data_analysis->end

Caption: Radioligand Binding Assay Workflow

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G-protein signaling through the KOR.

  • Objective: To quantify the potency (EC50) and efficacy (Emax) of a test compound in stimulating G-protein activation.

  • Materials:

    • Cell membranes from cells expressing the KOR.

    • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

    • Test compounds.

    • GDP (to ensure the G-protein is in its inactive state at the start).

    • Assay buffer.

  • Procedure:

    • Pre-incubate the cell membranes with the test compound at various concentrations.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Allow the binding to proceed for a defined period.

    • Terminate the reaction by filtration.

    • Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

    • Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to generate a dose-response curve.

    • From the curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to a standard full agonist).

In Vivo Effects and Therapeutic Potential

The in vitro pharmacological profiles of KOR agonists often translate to distinct in vivo effects.

  • Salvinorin A: In humans, Salvinorin A is known for its potent, short-lasting hallucinogenic effects.[6] Preclinical studies have shown it to have anti-addictive properties. Its rapid metabolism and psychotomimetic effects, however, limit its direct therapeutic use.

  • U-50,488: This compound produces robust analgesia in animal models but is also associated with sedation, motor impairment, and conditioned place aversion, indicative of its dysphoric properties.

  • Nalfurafine: Clinically, nalfurafine is effective in treating pruritus without causing the significant dysphoria or psychotomimetic effects seen with other KOR agonists. This suggests a potentially biased signaling profile or other unique pharmacological properties.

  • Enadoline: While a potent analgesic in preclinical models, enadoline produced significant visual distortions and feelings of dissociation in human studies, leading to the cessation of its development.[4]

Conclusion

The study of Salvinorin A and other KOR agonists highlights the therapeutic promise and the challenges associated with targeting the kappa opioid receptor. Salvinorin A's unique non-nitrogenous structure provides a novel scaffold for the design of new KOR ligands. The contrasting clinical profiles of agonists like Nalfurafine and Enadoline underscore the importance of understanding the nuances of KOR signaling, particularly the roles of G-protein and β-arrestin pathways. Future research focused on developing biased KOR agonists holds the potential to unlock the therapeutic benefits of KOR activation while minimizing the undesirable side effects that have historically limited their clinical utility.

References

Salvia Miltiorrhiza Injection (Containing Salvinone) in Cardiovascular Health: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Salvia miltiorrhiza injection, a traditional Chinese medicine preparation containing the active compound Salvinone, with conventional Western medical treatments for cardiovascular diseases. The information presented is based on available experimental and clinical data, offering insights into its efficacy and mechanisms of action on key cardiovascular markers.

I. Comparative Efficacy on Cardiovascular Markers

Salvia miltiorrhiza injections have been extensively studied, often as an adjunct to standard therapies, for various cardiovascular conditions, particularly unstable angina pectoris and myocardial ischemia-reperfusion injury. The following tables summarize the quantitative data from meta-analyses of randomized controlled trials, comparing the efficacy of Salvia miltiorrhiza injections (SMIC) combined with conventional Western medicine (WM) against WM alone.

Table 1: Efficacy of Salvia miltiorrhiza Injections in Unstable Angina Pectoris (Adjunctive Therapy) [1][2][3][4]

Outcome MeasureComparisonResult
Total Effective Rate SMIC + WM vs. WM aloneSignificantly improved with the combination therapy.
ECG Efficacy SMIC + WM vs. WM aloneSignificantly improved with the combination therapy.
High-Sensitivity C-Reactive Protein (hs-CRP) SMIC + WM vs. WM aloneSignificantly reduced with the combination therapy.
Total Cholesterol (TC) SMIC + WM vs. WM aloneSignificantly reduced with certain SMIC preparations (e.g., Shenxiong Putaotang injection and Danshentong IIA Huangsuanna injection).
Triglycerides (TG) SMIC + WM vs. WM aloneSignificantly reduced with certain SMIC preparations (e.g., Shenxiong Putaotang injection and Danshentong IIA Huangsuanna injection).

Table 2: Effects of Salvia miltiorrhiza Injection on Myocardial Injury Markers in Animal Models of Ischemia-Reperfusion

BiomarkerEffect of Salvia miltiorrhiza InjectionReference
Infarct Size Significantly reduced[5]
Creatine Kinase-MB (CK-MB) Significantly reduced[5]
Lactate Dehydrogenase (LDH) Significantly reduced[5]
Malondialdehyde (MDA) Significantly reduced[5]
Superoxide Dismutase (SOD) Markedly increased[5]

II. Experimental Protocols

A. Animal Model of Myocardial Ischemia-Reperfusion Injury

A frequently cited experimental model to evaluate the cardioprotective effects of Salvia miltiorrhiza injection involves inducing myocardial ischemia-reperfusion (I/R) injury in rats.[5][6][7]

Objective: To assess the efficacy of Salvia miltiorrhiza injection in mitigating myocardial damage caused by a temporary blockage of a coronary artery followed by the restoration of blood flow.

Animals: Male Wistar or Sprague-Dawley rats.

Procedure:

  • Anesthesia: The rats are anesthetized, commonly with an intraperitoneal injection of a suitable anesthetic agent.

  • Surgical Preparation: The animals are tracheostomized to facilitate mechanical ventilation. The left anterior descending (LAD) coronary artery is surgically exposed.

  • Ischemia Induction: A suture is passed around the LAD artery, and ischemia is induced by tightening the suture to occlude the artery. The duration of ischemia is typically 30-45 minutes.

  • Reperfusion: After the ischemic period, the suture is released to allow for reperfusion of the myocardium. The reperfusion period can range from 2 hours to 24 hours.

  • Treatment Administration: Salvia miltiorrhiza injection is administered intravenously at various doses (e.g., 10, 20, 40 mL/kg/day) at specific time points, such as before ischemia (pre-treatment) or at the onset of reperfusion.[7]

  • Outcome Assessment:

    • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk and the infarcted area are delineated using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.[5][7]

    • Biochemical Analysis: Blood samples are collected to measure cardiac injury markers such as CK-MB, LDH, and troponins.[5] Oxidative stress markers like MDA and SOD are also assessed in myocardial tissue.[5]

    • Histopathological Examination: Myocardial tissue samples are processed for histological analysis to evaluate the extent of tissue damage.

G cluster_protocol Myocardial Ischemia-Reperfusion (I/R) Protocol start Anesthesia & Surgical Prep ischemia LAD Ligation (Ischemia) start->ischemia reperfusion Ligation Release (Reperfusion) ischemia->reperfusion assessment Outcome Assessment (Infarct Size, Biomarkers) reperfusion->assessment treatment Salvia miltiorrhiza Injection treatment->ischemia Pre-treatment treatment->reperfusion Post-treatment

Experimental workflow for the rat model of myocardial ischemia-reperfusion injury.

III. Signaling Pathways

The cardioprotective effects of the active components in Salvia miltiorrhiza are believed to be mediated through the modulation of several intracellular signaling pathways. A key pathway implicated in cell survival and protection against apoptosis is the PI3K/Akt signaling pathway .

Activation of the PI3K/Akt pathway by components of Salvia miltiorrhiza can lead to the phosphorylation and activation of downstream targets that promote cell survival and inhibit apoptosis. This includes the phosphorylation of endothelial nitric oxide synthase (eNOS), which leads to increased nitric oxide (NO) production, promoting vasodilation and reducing inflammation.

G cluster_pathway PI3K/Akt Signaling Pathway in Cardioprotection SM Salvia miltiorrhiza (contains this compound) Receptor Cell Surface Receptor SM->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates eNOS eNOS Akt->eNOS P NO Nitric Oxide (NO) eNOS->NO Cardioprotection Cardioprotective Effects (Anti-apoptosis, Vasodilation) NO->Cardioprotection

Simplified PI3K/Akt signaling pathway modulated by Salvia miltiorrhiza components.

IV. Conclusion

The available evidence suggests that Salvia miltiorrhiza injection, which contains this compound among other active compounds, demonstrates significant cardioprotective effects. When used as an adjunct to conventional Western medicine, it appears to improve several key cardiovascular markers and clinical outcomes in patients with unstable angina. Preclinical studies in animal models of myocardial ischemia-reperfusion injury further support its efficacy in reducing myocardial damage. The mechanism of action is multifaceted, involving the modulation of critical signaling pathways such as the PI3K/Akt pathway, leading to reduced apoptosis and inflammation, and improved vascular function.

For drug development professionals, the components of Salvia miltiorrhiza, including this compound, represent a promising source for the discovery of novel cardiovascular therapies. Further research is warranted to isolate the specific effects of this compound and to conduct large-scale, high-quality randomized controlled trials to more definitively establish the clinical benefits of various Salvia miltiorrhiza injection preparations.

References

A Comparative Analysis of the Antioxidant Properties of Salvinone and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative study of the antioxidant properties of Salvinone, a naturally occurring abietane diterpenoid, in relation to other similar compounds and established antioxidants. Due to a lack of specific quantitative antioxidant data for this compound in the current literature, this comparison utilizes data from structurally related abietane diterpenoids to provide a valuable assessment of its potential antioxidant efficacy. The guide includes a summary of quantitative antioxidant activity, detailed experimental protocols for key assays, and a visualization of a critical signaling pathway involved in the antioxidant response.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and its analogs can be quantified using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant; a lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available IC50 values for abietane diterpenoids and standard antioxidants in common antioxidant assays.

CompoundAssayIC50 (µg/mL)IC50 (µM)Reference CompoundReference IC50 (µg/mL)Reference IC50 (µM)
Compound 2 (Abietane Diterpenoid) DPPH23.23 ± 2.10-Trolox--
Compound 2 (Abietane Diterpenoid) ABTS15.67 ± 1.89-Trolox--
Carnosic Acid DPPH-1-3 x 10⁶ (rate constant M⁻¹s⁻¹)Propyl gallate--
Ferruginol DPPHLow activity-Carnosic acid, α-tocopherol--
Trolox DPPH---3.77 ± 0.08-
Trolox ABTS---2.93 ± 0.03-
Ascorbic Acid DPPH4.97 ± 0.03----

Note: Data for "Compound 2" is from a study on abietane diterpenoids from Clerodendrum bracteatum[1]. Carnosic acid data reflects its rate constant for scavenging peroxyl radicals[2]. Ferruginol showed lower activity than the reference compounds in the DPPH assay[3]. Trolox and Ascorbic Acid values are provided as common benchmarks[4][5].

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies. Below are detailed methodologies for the three most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compound (e.g., this compound, other diterpenoids) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent to prepare a stock solution. A series of dilutions are then prepared from the stock solution.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. The IC50 is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a positive control (e.g., Trolox) in a suitable solvent.

  • Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄ or Trolox) at various concentrations.

  • Reaction Mixture: A small volume of the sample or standard is mixed with a larger volume of the FRAP reagent. A blank containing the solvent instead of the sample is also prepared.

  • Incubation: The mixture is incubated at 37°C for a defined period, typically 4 to 30 minutes.

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is often expressed as equivalents of the standard.

Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway

Many antioxidant compounds, including diterpenoids, exert their protective effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. A key pathway involved in this process is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to combat oxidative stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binds & Inhibits Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination Antioxidants This compound / Related Diterpenoids Antioxidants->Keap1 Modulates Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 Induces Conformational Change sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection & Detoxification Antioxidant_Genes->Cellular_Protection Leads to

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

References

Independent Replication of Salvinone Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of studies on "Salvinone," a term referring to the active constituents of Salvia miltiorrhiza (Danshen), and the related compound Salvinorin A. The focus is on independently replicated data and comparative clinical trials to offer researchers, scientists, and drug development professionals a clear overview of the current evidence.

Part 1: this compound and its Cardiovascular Applications

"this compound" is a term encompassing the pharmacologically active components of Salvia miltiorrhiza, an herb used in Traditional Chinese Medicine for cardiovascular ailments. The primary bioactive constituents are the lipid-soluble tanshinones (such as Tanshinone IIA) and the water-soluble salvianolic acids (like Salvianolic Acid B).

Comparative Efficacy of Salvia miltiorrhiza Injections in Unstable Angina

Multiple independent clinical trials on various formulations of Salvia miltiorrhiza injections have been conducted. Network meta-analyses of these trials provide a statistical comparison of their efficacy.

Table 1: Network Meta-analysis of Salvia miltiorrhiza Injections for Unstable Angina [1][2][3]

Injection FormulationComparison to Conventional Treatment AloneKey Findings
Shenxiong PutaotangSuperior total effective rate. Advantage in improving hs-CRP, TC, and TG levels.One of the more effective treatments for overall improvement and lipid profiles.
Danshentong IIA HuangsuannaSuperior ECG efficiency. Advantage in improving TC and TG levels.Particularly effective in improving electrocardiographic measures.
DanshenchuanxiongqinAdvantage in improving total effective rate and reducing angina pectoris attacks.Strong efficacy in reducing the frequency of angina.
DanshenduofensuanyanMore effective in reducing angina pectoris attacks.Notable for its impact on symptom frequency.
GuanxinningOptimal for improving the total effectiveness of electrocardiography.Shows strong evidence for improving heart function as measured by ECG.
SalvianolateOptimal for improving the total efficacy against unstable angina.A leading formulation for overall treatment success.
DanhongHigh probability of being a top treatment for total efficacy and ECG improvement.A consistently high-performing injection.

Experimental Protocol: Clinical Trial for Unstable Angina

The methodologies for the clinical trials included in the meta-analyses generally follow a standard protocol:

  • Patient Population: Patients diagnosed with unstable angina pectoris, meeting specific inclusion and exclusion criteria based on clinical guidelines.

  • Intervention: Intravenous administration of a specific Salvia miltiorrhiza injection in addition to conventional Western medicine.

  • Control Group: Conventional Western medicine alone.

  • Primary Outcome Measures:

    • Total Effective Rate: A composite measure including the significant reduction or disappearance of angina symptoms.

    • ECG Efficacy: Improvement in electrocardiogram readings, such as the return to a normal ST segment.

    • Frequency of Angina Attacks: The number of angina attacks per week.

  • Secondary Outcome Measures: Levels of high-sensitivity C-reactive protein (hs-CRP), total cholesterol (TC), and triglycerides (TG).

  • Treatment Duration: Typically a course of 7 to 14 days.

  • Data Analysis: Statistical comparison of the outcomes between the intervention and control groups.

Preclinical Studies on Key Components of this compound

Salvianolic Acid B and Myocardial Ischemia/Reperfusion Injury

Numerous preclinical studies have investigated the protective effects of Salvianolic Acid B on heart tissue damage following a period of ischemia and subsequent reperfusion. A meta-analysis of these independent studies provides a quantitative summary of its efficacy.

Table 2: Meta-analysis of Preclinical Studies on Salvianolic Acid B in Myocardial Ischemia/Reperfusion Injury [4][5]

Outcome MeasureEffect of Salvianolic Acid B
Myocardial Infarct SizeSignificantly reduced
Creatine Kinase-MB (CK-MB)Significantly reduced
Lactate Dehydrogenase (LDH)Significantly reduced
Cardiac Troponin I (cTnI)Significantly reduced
Left Ventricular Ejection Fraction (LVEF)Significantly improved

Experimental Protocol: Animal Model of Myocardial Ischemia/Reperfusion [6]

  • Animal Model: Typically male Sprague-Dawley rats.

  • Anesthesia: Administration of an appropriate anesthetic agent.

  • Surgical Procedure: Ligation of the left anterior descending coronary artery for a set period (e.g., 30 minutes) to induce ischemia, followed by the removal of the ligature to allow for reperfusion.

  • Intervention: Administration of Salvianolic Acid B at various doses, often intravenously, before or during the reperfusion period.

  • Control Groups: A sham-operated group and a vehicle-treated ischemia/reperfusion group.

  • Outcome Assessment:

    • Infarct Size Measurement: Staining of heart tissue slices (e.g., with triphenyltetrazolium chloride) to visualize and quantify the infarcted area.

    • Biochemical Analysis: Measurement of cardiac injury markers (CK-MB, LDH, cTnI) in blood serum.

    • Cardiac Function Assessment: Echocardiography to measure parameters like LVEF.

Tanshinone IIA and its Cardioprotective Mechanisms

Independent studies have shown that Tanshinone IIA, a major lipophilic component of Salvia miltiorrhiza, has several cardioprotective effects.[7][8][9][10]

  • Anti-inflammatory Effects: Reduces the expression of pro-inflammatory cytokines.[7][9]

  • Antioxidant Properties: Scavenges reactive oxygen species and reduces oxidative stress.[8][9]

  • Anti-atherosclerotic Actions: Inhibits the proliferation and migration of vascular smooth muscle cells and reduces the formation of atherosclerotic plaques.[7][8][9]

Experimental Workflow: Investigating the Cardioprotective Effects of Tanshinone IIA

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Vascular Smooth Muscle Cells or Macrophages induce_inflammation Induce Inflammation (e.g., with LPS or ox-LDL) cell_culture->induce_inflammation treat_tanshinone Treat with Tanshinone IIA induce_inflammation->treat_tanshinone measure_response Measure Inflammatory Markers, Cell Proliferation, etc. treat_tanshinone->measure_response animal_model Atherosclerosis Animal Model (e.g., ApoE-/- mice) high_fat_diet High-Fat Diet animal_model->high_fat_diet administer_tanshinone Administer Tanshinone IIA high_fat_diet->administer_tanshinone assess_plaque Assess Atherosclerotic Plaque Formation administer_tanshinone->assess_plaque

Workflow for Tanshinone IIA studies.

Part 2: Salvinorin A Analogues and their Antiproliferative Potential

Salvinorin A is a potent and selective kappa-opioid receptor agonist derived from the plant Salvia divinorum. While its primary effects are psychoactive, research has explored the therapeutic potential of its analogues in other areas.

Antiproliferative Activity of Quinone-Containing Salvinorin A Analogues

A 2014 study investigated the potential of synthetically modified Salvinorin A analogues as antiproliferative agents.[11][12]

Table 3: Antiproliferative Activity of a Quinone-Containing Salvinorin A Analogue [11]

Cell LineActivity
MCF7 (Breast Cancer)Antiproliferative activity observed
κ-Opioid ReceptorsNo significant activity

This initial study suggested that the neoclerodane scaffold of Salvinorin A could be a promising starting point for developing antiproliferative compounds that can penetrate the central nervous system.[11] However, the authors noted the need for independent replication of these findings. To date, specific independent experimental replications of these antiproliferative effects have not been identified in the literature.

Experimental Protocol: In Vitro Antiproliferation Assay

  • Cell Culture: Maintenance of the MCF7 breast cancer cell line in appropriate culture medium.

  • Compound Treatment: Seeding of cells in multi-well plates and treatment with various concentrations of the quinone-containing Salvinorin A analogues.

  • Incubation: Incubation of the treated cells for a specified period (e.g., 72 hours).

  • Viability Assay: Use of a standard cell viability assay (e.g., MTT or resazurin) to determine the percentage of viable cells compared to a vehicle-treated control.

  • Data Analysis: Calculation of the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathway: Salvinorin A and Kappa-Opioid Receptor Activation

While the antiproliferative analogues were designed to have low affinity for the kappa-opioid receptor, understanding the primary signaling pathway of the parent compound, Salvinorin A, is crucial for context.

SalA Salvinorin A KOR Kappa-Opioid Receptor (KOR) SalA->KOR Binds to G_protein Gi/o Protein Activation KOR->G_protein Activates adenylyl_cyclase Inhibition of Adenylyl Cyclase G_protein->adenylyl_cyclase Inhibits camp Decreased cAMP adenylyl_cyclase->camp Leads to downstream Downstream Cellular Effects camp->downstream

Salvinorin A signaling pathway.

References

Assessing the Specificity of Salvinone Receptor Binding: A Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no data on the receptor binding profile of Salvinone. The user's interest in "this compound" may stem from a possible confusion with "Salvinorin A," a structurally different compound with a well-characterized and highly specific interaction with opioid receptors. This guide will address this likely point of confusion and, in the absence of data for this compound, will provide a detailed comparison of the receptor binding specificity of the highly researched compound, Salvinorin A, and its analogues.

This compound vs. Salvinorin A: Clarifying the Distinction

  • This compound: A compound isolated from Salvia miltiorrhiza (Danshen), a plant used in traditional Chinese medicine. Its primary reported biological activity is the inhibition of platelet aggregation.[1] To date, no studies have been published detailing its binding affinity or functional activity at any central nervous system receptors, including opioid receptors.

  • Salvinorin A: A potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum.[2][3] It is a non-nitrogenous diterpenoid, making it structurally unique among opioid ligands.[2][3] Its high affinity and selectivity for the KOR have made it a valuable tool in neuroscience research and a lead compound for the development of novel therapeutics.[2][3]

Given the user's detailed request for a comparison guide on receptor binding specificity, which is a hallmark of Salvinorin A's pharmacological profile, the remainder of this guide will focus on Salvinorin A and its derivatives as a relevant and data-rich alternative.

A Comparative Guide to the Receptor Binding Specificity of Salvinorin A

This guide provides a detailed comparison of the receptor binding specificity of Salvinorin A with other relevant opioid receptor ligands. The data presented herein is sourced from peer-reviewed scientific literature and is intended for researchers, scientists, and drug development professionals.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of Salvinorin A and its derivatives, along with other standard opioid receptor agonists, at the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). A lower Ki value indicates a higher binding affinity.

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Selectivity (μ/κ)Selectivity (δ/κ)Reference
Salvinorin A >10,000>10,0002.3>4347>4347[4]
Salvinorin B >10,000>10,000238>42>42[4]
U-50,488 (Selective KOR Agonist) 133018601.310231431[4]
Morphine (μ-Opioid Agonist) 1.82303300.0050.7[4]
Functional Activity at Opioid Receptors

This table outlines the functional potency (EC50) and efficacy of Salvinorin A and comparators in activating G-protein signaling, a key step in receptor activation.

CompoundReceptorFunctional AssayEC50 (nM)Efficacy (% of Max Response)Reference
Salvinorin A κ-Opioid[³⁵S]GTPγS Binding1.8100% (Full Agonist)[2]
U-50,488 κ-Opioid[³⁵S]GTPγS Binding9.3100% (Full Agonist)[2]

Experimental Protocols

Radioligand Competition Binding Assay

This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

  • Radioligand (e.g., [³H]diprenorphine for KOR).

  • Test compound (e.g., Salvinorin A).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., Naloxone).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the reaction to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the opioid receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound (e.g., Salvinorin A).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with GDP and varying concentrations of the test compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate to allow for nucleotide exchange.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Plot the data to determine the EC50 (potency) and Emax (efficacy) of the test compound.

Visualizations

Experimental Workflow: Radioligand Competition Binding Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis prep_membranes Prepare Cell Membranes (with Opioid Receptors) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand (e.g., [3H]diprenorphine) prep_radioligand->incubation prep_test_compound Prepare Test Compound (e.g., Salvinorin A) prep_test_compound->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 and Ki counting->analysis G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular SalvinorinA Salvinorin A KOR Kappa-Opioid Receptor (KOR) SalvinorinA->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel Activation G_protein->GIRK Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel MAPK MAPK Pathway Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP

References

Safety Operating Guide

Navigating the Safe Disposal of Salvinone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Salvinone Waste Management

The primary directive for the disposal of this compound, as with many specialized chemical reagents, is to avoid environmental release. According to available safety information for related compounds, surplus and non-recyclable this compound should be handled by a licensed disposal company. It is crucial to contact a professional waste disposal service to manage this material in accordance with local, state, and federal regulations.

Quantitative Data Summary

Due to the limited availability of a specific Safety Data Sheet for this compound, quantitative data regarding disposal parameters is not available. The following table summarizes the qualitative safety and disposal information that has been compiled from available resources.

ParameterGuidelineSource/Rationale
Waste Classification Likely Hazardous Chemical WasteBased on its nature as a bioactive organic compound.
Primary Disposal Route Licensed Professional Waste Disposal ServiceStandard procedure for specialized chemical waste.
Containerization Suitable, closed, and properly labeled containersTo prevent leaks, spills, and environmental contamination.
Contaminated Materials Dispose of as unused productIncludes gloves, empty containers, and absorbent materials.
Environmental Release Must be avoidedTo prevent harm to aquatic life and ecosystems.
Experimental Protocols for Decontamination

Specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not documented in publicly available literature. In the absence of validated decontamination procedures, physical removal and containment remain the recommended approach. All disposable materials that come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.

Procedural Steps for Proper Disposal

The following step-by-step guide outlines the recommended procedure for the safe disposal of this compound waste in a laboratory environment.

  • Segregation of Waste :

    • Designate a specific, clearly labeled waste container for this compound and this compound-contaminated materials.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization :

    • Use chemically resistant, leak-proof containers for all this compound waste.

    • Ensure containers are securely closed when not in use.

    • Label the container clearly with "Hazardous Waste," "this compound," and any other information required by your institution.

  • Handling and Personal Protective Equipment (PPE) :

    • Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound waste.

    • Minimize the generation of dust or aerosols.

  • Storage of Waste :

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest with all necessary information about the waste stream.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Salvinone_Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage_pickup Storage & Disposal Start This compound Waste Generated Segregate Segregate this compound Waste Start->Segregate Containerize Place in a suitable, closed container Segregate->Containerize Label Label container as 'Hazardous Waste - this compound' Containerize->Label Store Store in designated hazardous waste area Label->Store Contact_EHS Contact EHS or Licensed Disposal Service Store->Contact_EHS Dispose Dispose via licensed professional service Contact_EHS->Dispose

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

Essential Safety and Handling Protocols for Salvinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety guidelines, operational procedures, and disposal plans for handling Salvinone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling potentially hazardous research chemicals, particularly diterpenoid compounds and substances with potential biological activity. Adherence to these protocols is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound in solid (powder) or liquid (solution) form. The following table summarizes the required PPE, which should be donned before any handling activities commence.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Prevents dermal absorption and cross-contamination. Double-gloving offers additional protection in case of a breach in the outer glove.[1]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A full-face shield should be worn over safety glasses when there is a risk of splashes or aerosol generation.[2]Protects eyes and face from accidental splashes, aerosols, or airborne particles.
Lab Coat Disposable, low-permeability, solid-front laboratory coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Essential when handling the powdered form of this compound to prevent inhalation of fine particles. Also recommended if there is a potential for aerosolization of solutions.
Foot Protection Closed-toe and closed-heel shoes.Prevents injuries from spills or dropped objects.
Hair/Beard Covers Disposable hair and beard covers.Prevents contamination of hair and face.

Operational Plan: Handling and Solution Preparation

All manipulations involving this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Experimental Protocol: Safe Preparation of a this compound Solution
  • Preparation: Before starting, ensure the chemical fume hood is operational and the work surface is decontaminated. Cover the work surface with a disposable absorbent pad.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder in a tared, sealed container within the fume hood. Avoid creating dust.

  • Solubilization: Add the desired solvent to the container with the this compound powder. Gently swirl the container to dissolve the compound. If necessary, use a sonicator within the fume hood to aid dissolution.

  • Transfer: Use a calibrated pipette to transfer the this compound solution to a clearly labeled, sealed secondary container.

  • Decontamination: Decontaminate all surfaces and equipment used during the procedure with an appropriate solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of all single-use items as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the procedure.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, lab coat, etc.), absorbent pads, and weighing papers.
Liquid Waste Unused this compound solutions and solvent rinses.
Sharps Waste Contaminated pipette tips, needles, and syringes.

Emergency Procedures

Spill:

  • Evacuate the immediate area and alert others.

  • If the spill is significant, contact your institution's environmental health and safety (EHS) office.

  • For minor spills, and if trained to do so, don appropriate PPE, contain the spill with absorbent material, and clean the area with a suitable decontaminating agent.

  • Collect all cleanup materials in a sealed hazardous waste container.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Visual Workflow Diagrams

HandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup Start Start Don_PPE Don Appropriate PPE Start->Don_PPE Weigh Weigh this compound Powder Don_PPE->Weigh Solubilize Prepare Solution Weigh->Solubilize Transfer Transfer to Secondary Container Solubilize->Transfer Decontaminate Decontaminate Surfaces & Equipment Transfer->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: this compound Handling and Solution Preparation Workflow.

DisposalPlan cluster_waste_types Waste Segregation cluster_containers Containment Waste_Source This compound Waste Generation (Handling & Experiments) Solid_Waste Solid Waste (PPE, absorbent pads) Waste_Source->Solid_Waste Liquid_Waste Liquid Waste (Solutions, rinsates) Waste_Source->Liquid_Waste Sharps_Waste Sharps Waste (Pipette tips, needles) Waste_Source->Sharps_Waste Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Labeled Hazardous Sharps Container Sharps_Waste->Sharps_Container Final_Disposal Dispose via Institutional EHS Procedures Solid_Container->Final_Disposal Liquid_Container->Final_Disposal Sharps_Container->Final_Disposal

Caption: this compound Waste Disposal Plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.